molecular formula C16H14N2O B1271970 1-Phenyl-2-(quinoxalin-2-yl)ethanol CAS No. 849021-27-8

1-Phenyl-2-(quinoxalin-2-yl)ethanol

Cat. No.: B1271970
CAS No.: 849021-27-8
M. Wt: 250.29 g/mol
InChI Key: GRCQIKGMGWYJAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2-(quinoxalin-2-yl)ethanol is a useful research compound. Its molecular formula is C16H14N2O and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-2-quinoxalin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c19-16(12-6-2-1-3-7-12)10-13-11-17-14-8-4-5-9-15(14)18-13/h1-9,11,16,19H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCQIKGMGWYJAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3N=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375474
Record name 1-phenyl-2-quinoxalin-2-ylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849021-27-8
Record name 1-phenyl-2-quinoxalin-2-ylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Phenyl-2-(quinoxalin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of a specific quinoxaline derivative, 1-Phenyl-2-(quinoxalin-2-yl)ethanol. This document outlines a plausible and scientifically sound synthetic route, details the underlying chemical principles, and provides a thorough protocol for the characterization of the target molecule. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel quinoxaline-based therapeutic agents.

Introduction

The quinoxaline scaffold, consisting of a fused benzene and pyrazine ring, is a privileged structure in drug discovery.[3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, making them attractive candidates for the development of new drugs.[4] The introduction of various substituents onto the quinoxaline core allows for the fine-tuning of its biological and physicochemical properties. The title compound, this compound, incorporates both a quinoxaline moiety and a phenyl ethanol group, suggesting potential for interesting biological activities.

This guide will detail a proposed synthetic pathway for this compound, focusing on the Grignard reaction, a powerful and versatile tool for carbon-carbon bond formation.[5] Furthermore, a comprehensive characterization workflow will be presented, employing modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to ensure the structural integrity and purity of the synthesized compound.

Synthesis of this compound

A logical and efficient approach to the synthesis of this compound involves a two-step process: the preparation of a suitable quinoxaline precursor followed by a Grignard reaction.

Part 1: Synthesis of the Precursor - Quinoxaline-2-carbaldehyde

The key precursor for our proposed synthesis is quinoxaline-2-carbaldehyde. This intermediate can be synthesized from readily available starting materials. One established method involves the oxidative cleavage of a larger substituent at the 2-position of the quinoxaline ring. For instance, 2-(D-arabino-tetritol-1-yl) quinoxaline, which can be prepared from the condensation of D-glucose and o-phenylenediamine, can be oxidized with an agent like sodium periodate to yield quinoxaline-2-carboxaldehyde.[5]

Part 2: Grignard Reaction for the Synthesis of this compound

The core of the synthetic strategy is the nucleophilic addition of a phenyl group to the aldehyde functionality of quinoxaline-2-carbaldehyde. This is effectively achieved using a Grignard reagent, specifically phenylmagnesium bromide.[3][5]

Reaction Mechanism:

The Grignard reagent, phenylmagnesium bromide, is a potent nucleophile due to the highly polarized carbon-magnesium bond. The carbon atom of the phenyl group carries a partial negative charge and readily attacks the electrophilic carbonyl carbon of quinoxaline-2-carbaldehyde. This nucleophilic attack results in the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound.

Grignard Reaction Mechanism Quin_CHO Quinoxaline-2-carbaldehyde Intermediate Magnesium Alkoxide Intermediate Quin_CHO->Intermediate Nucleophilic Attack PhMgBr Phenylmagnesium Bromide PhMgBr->Intermediate H3O Acidic Workup (H₃O⁺) Product This compound H3O->Product MgBrOH Mg(OH)Br H3O->MgBrOH Intermediate->Product Protonation Intermediate->MgBrOH

Caption: Proposed Grignard reaction mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Quinoxaline-2-carbaldehyde

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Iodine crystal (optional, as an initiator)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for workup)

Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine to the flask.

    • In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether or THF.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and starts to reflux. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[5][6]

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Quinoxaline-2-carbaldehyde:

    • Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.

    • Dissolve quinoxaline-2-carbaldehyde in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the quinoxaline-2-carbaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[7]

    • If a precipitate forms, add dilute hydrochloric acid until the solid dissolves.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent.[8][9]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the quinoxaline ring, the phenyl ring, the methine proton of the ethanol bridge, the methylene protons, and the hydroxyl proton. The chemical shifts and coupling patterns of these signals provide valuable information about the connectivity of the atoms. For example, the protons on the quinoxaline ring typically appear in the aromatic region (δ 7.5-8.5 ppm).[7] The protons of the phenyl group will also resonate in the aromatic region. The methine proton adjacent to the hydroxyl group is expected to appear as a multiplet, and the methylene protons will likely be diastereotopic and appear as a complex multiplet.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for all the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the quinoxaline and phenyl rings will be in the aromatic region (typically δ 120-155 ppm). The carbon bearing the hydroxyl group is expected to resonate in the range of δ 60-80 ppm.[1]

Table 1: Predicted NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Quinoxaline-H7.5 - 8.5 (m)128 - 155
Phenyl-H7.2 - 7.4 (m)125 - 145
-CH(OH)-Multiplet65 - 75
-CH₂-Multiplet40 - 50
-OHBroad singlet-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₆H₁₄N₂O), the expected molecular weight is approximately 250.3 g/mol .[10] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 250. Key fragmentation patterns could include the loss of a water molecule from the molecular ion, and cleavage of the C-C bond between the two chiral centers, leading to characteristic fragment ions.

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature. Determining the melting point of the purified product and comparing it to literature values (if available) is a crucial step in assessing its purity.

Conclusion

This technical guide has outlined a robust and plausible synthetic strategy for the preparation of this compound via a Grignard reaction, a cornerstone of organic synthesis. The detailed experimental protocol and comprehensive characterization workflow provide a solid foundation for researchers to synthesize and validate this promising quinoxaline derivative. The insights into the underlying chemical principles and the application of modern analytical techniques are intended to empower scientists in the field of drug discovery to explore the therapeutic potential of novel quinoxaline-based compounds.

References

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Retrieved from [Link]

  • Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (n.d.). Retrieved from [Link]

  • 7: The Grignard Reaction (Experiment). (2024, March 16). Retrieved from [Link]

  • Synthesis and biological activity of quinoxaline derivatives. (2024, August 10). Retrieved from [Link]

  • CN103694182A - Preparation method of quinoxaline compound. (n.d.).
  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013, May 3). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (n.d.). Retrieved from [Link]

  • (IUCr) Synthesis, crystal structure and Hirshfeld surface analysis of 1-[3-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)propyl]. (n.d.). Retrieved from [Link]

  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2025, April 3). Retrieved from [Link]

  • A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid. (n.d.). Retrieved from [Link]

  • The Grignard Reaction. (n.d.). Retrieved from [Link]

  • REGIOSELECTIVE SYNTHESIS OF QUINOXALIN-2-ONE DERIVATIVES REGULATED BY ACID AND BASE. (n.d.). Retrieved from [Link]

    • Grignard Reaction. (n.d.). Retrieved from [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. (2021, November 15). Retrieved from [Link]

  • Formation of quinoxalinol/ quinoxaline derivatives. (n.d.). Retrieved from [Link]

  • Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. (n.d.). Retrieved from [Link]

  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. (n.d.). Retrieved from [Link]

  • [Studies on quinoxaline N-oxides. IV. On reaction of 2-phenylquinoxaline 4-oxide with grignard compounds]. (1966, July). Retrieved from [Link]

  • Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity. (2025, September 1). Retrieved from [Link]

  • Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. (n.d.). Retrieved from [Link]

  • 2-Methylquinoxaline. (n.d.). Retrieved from [Link]

  • Reaction of pyridine N‐oxides with Grignard reagents.. (n.d.). Retrieved from [Link]

  • Purification of phenyl ethyl alcohol. (n.d.).
  • Purification of phenyl ethyl alcohol. (n.d.).
  • Purification and characterization of vanillyl-alcohol oxidase from Penicillium simplicissimum. A novel aromatic alcohol oxidase containing covalently bound FAD. (2025, August 8). Retrieved from [Link]

  • Identification of Phenylethyl Alcohol and Other Volatile Flavor Compounds from Yeasts, Pichia farinosa SKM-1, Pichia. (n.d.). Retrieved from [Link]

  • Method of preparing phenyl ethyl alcohol. (n.d.).

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Phenyl-2-(quinoxalin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction

1-Phenyl-2-(quinoxalin-2-yl)ethanol is a molecule that incorporates a quinoxaline heterocycle, a phenyl group, and a secondary alcohol functionality. The quinoxaline moiety is a known pharmacophore present in various compounds with diverse biological activities, including anticancer and antimicrobial properties. The presence of a chiral center at the hydroxyl-bearing carbon further adds to its potential complexity and biological significance. Accurate and unambiguous structural elucidation is paramount in the development of any new chemical entity. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of a molecule's atomic and electronic structure.

This guide will delve into the predicted spectroscopic data for this compound, providing a detailed analysis of its expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectra. The rationale behind the predicted chemical shifts, coupling constants, fragmentation patterns, and vibrational modes will be thoroughly explained, offering a valuable reference for researchers working with this or analogous compounds.

Molecular Structure and Key Features

A foundational understanding of the molecular structure is essential for interpreting its spectroscopic data.

Figure 1: Molecular Structure of this compound.

Key Structural Features:

  • Quinoxaline Ring: A bicyclic aromatic system containing two nitrogen atoms. The protons on this ring will appear in the aromatic region of the ¹H NMR spectrum and will exhibit characteristic coupling patterns.

  • Phenyl Ring: A monosubstituted benzene ring. Its protons will also resonate in the aromatic region.

  • Ethanol Bridge: A two-carbon chain connecting the quinoxaline and phenyl rings, containing a hydroxyl group. This bridge includes a chiral center.

  • Chiral Center: The carbon atom bonded to the hydroxyl group (C-1 of the ethanol moiety) is a stereocenter.

  • Hydroxyl Group: The -OH group will have a characteristic broad signal in the ¹H NMR spectrum and a strong, broad absorption in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for each non-equivalent proton.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~8.8 - 9.0s1HH-3 (quinoxaline)The proton at the 3-position is adjacent to a nitrogen atom and is expected to be significantly deshielded.
~8.0 - 8.2m2HH-5, H-8 (quinoxaline)These protons are in the peri-position to the nitrogen atoms and are deshielded.
~7.6 - 7.8m2HH-6, H-7 (quinoxaline)These protons are part of the benzene ring of the quinoxaline system.
~7.2 - 7.4m5HPhenyl-HProtons of the monosubstituted phenyl ring.
~5.2 - 5.4dd1HCH-OHThe methine proton is deshielded by the adjacent oxygen and the quinoxaline ring. It will be split by the two diastereotopic protons of the CH₂ group.
~3.3 - 3.5m2HCH₂These are diastereotopic protons due to the adjacent chiral center and will appear as a complex multiplet, each splitting the other and the methine proton.
~2.5 - 4.0br s1HOHThe chemical shift of the hydroxyl proton is variable and depends on concentration and temperature. It will likely appear as a broad singlet.

G cluster_0 ¹H NMR Acquisition Workflow Sample Preparation Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup Data Acquisition Data Acquisition Instrument Setup->Data Acquisition Data Processing (FT, Phasing, Baseline Correction) Data Processing (FT, Phasing, Baseline Correction) Data Acquisition->Data Processing (FT, Phasing, Baseline Correction) Spectral Analysis Spectral Analysis Data Processing (FT, Phasing, Baseline Correction)->Spectral Analysis

Figure 2: Workflow for ¹H NMR Data Acquisition and Analysis.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Spectral Width: 0-200 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~150 - 155Quinoxaline C-2, C-8aCarbons bonded to nitrogen are significantly deshielded.
~140 - 145Quinoxaline C-3, Phenyl C-1'Quaternary carbons in aromatic systems.
~125 - 135Quinoxaline & Phenyl CHAromatic carbons.
~70 - 75CH-OHThe carbon bearing the hydroxyl group is deshielded by the oxygen atom.
~45 - 50CH₂The methylene carbon adjacent to the quinoxaline ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Direct infusion of a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule and will likely produce a prominent protonated molecule [M+H]⁺.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

  • Data Acquisition: Acquire a full scan mass spectrum in positive ion mode.

Predicted Mass Spectrum:

  • Molecular Formula: C₁₆H₁₄N₂O

  • Molecular Weight: 250.30 g/mol

  • Predicted [M+H]⁺: m/z 251.12

Table 3: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of [M+H]⁺

m/zProposed FragmentRationale for Fragmentation
233[M+H - H₂O]⁺Loss of a water molecule from the protonated parent ion is a common fragmentation pathway for alcohols.
145[Quinoxaline-CH₂]⁺Cleavage of the C-C bond between the two carbons of the ethanol bridge.
129[Quinoxaline]⁺Fragmentation of the side chain.
105[Phenyl-CH₂]⁺Benzyl cation, a stable fragment.

G [M+H]⁺ (m/z 251) [M+H]⁺ (m/z 251) [M+H - H₂O]⁺ (m/z 233) [M+H - H₂O]⁺ (m/z 233) [M+H]⁺ (m/z 251)->[M+H - H₂O]⁺ (m/z 233) - H₂O [Quinoxaline-CH₂]⁺ (m/z 145) [Quinoxaline-CH₂]⁺ (m/z 145) [M+H]⁺ (m/z 251)->[Quinoxaline-CH₂]⁺ (m/z 145) [Phenyl-CH-OH]⁺ (m/z 121) [Phenyl-CH-OH]⁺ (m/z 121) [M+H]⁺ (m/z 251)->[Phenyl-CH-OH]⁺ (m/z 121) [Quinoxaline]⁺ (m/z 129) [Quinoxaline]⁺ (m/z 129) [Quinoxaline-CH₂]⁺ (m/z 145)->[Quinoxaline]⁺ (m/z 129) - CH₂

Figure 3: Predicted Fragmentation Pathway of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Infrared Spectroscopy

  • Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate (if it is a solid), or in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹).

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale for Prediction
3200-3600Strong, BroadO-H stretch (alcohol)The broadness is due to hydrogen bonding.
3000-3100MediumC-H stretch (aromatic)Characteristic of C-H bonds in aromatic rings.
2850-3000MediumC-H stretch (aliphatic)Characteristic of C-H bonds in the ethanol bridge.
1500-1600Medium-StrongC=C and C=N stretch (aromatic)Vibrations of the quinoxaline and phenyl rings.
1050-1200StrongC-O stretch (alcohol)Characteristic of the C-O single bond in a secondary alcohol.

Conclusion

This technical guide has provided a detailed, predictive analysis of the spectroscopic data for this compound. By applying fundamental principles of NMR, MS, and IR spectroscopy, we have outlined the expected spectral features and provided a rationale for their appearance. The protocols and predicted data tables herein serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related compounds. While predicted data provides a strong foundation, it is imperative that any synthesized sample be characterized by acquiring and interpreting its own experimental spectra to confirm its identity and purity unequivocally. This guide provides the framework for such an analysis, empowering scientists to approach the structural elucidation of novel compounds with confidence and scientific rigor.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]

1H NMR and 13C NMR analysis of 1-Phenyl-2-(quinoxalin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1-Phenyl-2-(quinoxalin-2-yl)ethanol

Introduction: The Imperative for Precise Structural Elucidation

This compound (CAS: 849021-27-8, Molecular Formula: C₁₆H₁₄N₂O) is a molecule of significant interest, belonging to the quinoxaline family of heterocyclic compounds.[1][2] Quinoxaline derivatives are renowned for their diverse and potent pharmacological activities, forming the core scaffold of numerous therapeutic agents.[3] The precise structural characterization of this molecule is not merely an academic exercise; it is the foundational step in understanding its structure-activity relationship (SAR), optimizing its biological efficacy, and ensuring its purity and stability in drug development pipelines.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal gold standard for the structural elucidation of organic molecules.[4] This guide provides a comprehensive, field-proven analysis of the ¹H and ¹³C NMR spectra of this compound, moving beyond mere data reporting to explain the causal relationships between molecular structure and spectral output.

Molecular Architecture and Atom Numbering

A clear understanding of the molecule's topology is essential for assigning NMR signals. The structure below is numbered to facilitate a clear and unambiguous discussion of the corresponding spectral data.

Caption: Structure of this compound with atom numbering.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum reveals the electronic environment of every proton in the molecule. The chemical shift (δ) indicates the degree of shielding, while the multiplicity and coupling constants (J) reveal the number and geometric relationship of neighboring protons.

Expert Analysis and Signal Assignment

The predicted ¹H NMR spectrum in a solvent such as CDCl₃ is a composite of three distinct regions: the downfield quinoxaline aromatic protons, the mid-field phenyl protons, and the upfield aliphatic side-chain protons.

  • Quinoxaline Protons (δ 7.7 - 9.3 ppm): The protons on the quinoxaline ring are significantly deshielded due to the electron-withdrawing effect of the two nitrogen atoms and the aromatic ring current.[5]

    • H3: This proton is uniquely positioned between two nitrogen atoms, causing extreme deshielding. It is expected to appear as a sharp singlet furthest downfield, likely around δ 9.2-9.3 ppm.

    • H5, H8, H6, H7: These four protons on the benzo- portion of the ring system will appear as a set of complex multiplets between δ 7.7 and 8.2 ppm. Typically, H5 and H8 are further downfield than H6 and H7 due to their proximity to the heterocyclic ring.[6]

  • Phenyl Protons (δ 7.2 - 7.4 ppm): The five protons of the monosubstituted phenyl ring (H2' to H6') are expected to resonate as a complex, overlapping multiplet in the typical aromatic region.[7] Their chemical equivalence is a result of the free rotation around the Cβ-C1' bond.

  • Ethanol Side-Chain Protons (δ 3.4 - 5.5 ppm): This region provides the most detailed information about the molecule's connectivity and stereochemistry.

    • OH: The hydroxyl proton signal is often a broad singlet with a variable chemical shift (typically δ 2.0-4.0 ppm, but can be wider) due to its concentration-dependent hydrogen bonding and exchange with trace water in the solvent. Its identity can be unequivocally confirmed by a D₂O exchange experiment, which results in the disappearance of the signal.

    • Hβ (Methine): This proton is attached to the chiral center (Cβ), which is bonded to an electron-withdrawing hydroxyl group. This deshielding effect shifts its resonance downfield to approximately δ 5.2-5.4 ppm.[7] It will be coupled to the two Hα protons, appearing as a doublet of doublets (dd).

    • Hα (Methylene): The presence of the adjacent chiral center (Cβ) renders the two Hα protons diastereotopic. This means they are chemically non-equivalent and will have distinct chemical shifts. They will couple with each other (geminal coupling, ²J) and with the Hβ proton (vicinal coupling, ³J). The result is a complex multiplet, often appearing as two separate doublet of doublets, in the δ 3.4-3.7 ppm region. The proximity to the quinoxaline ring system causes this significant downfield shift from a typical aliphatic CH₂ group.

Summary Table: Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale for Assignment
H39.2 - 9.3Singlet (s)-Deshielded by two adjacent N atoms in an aromatic ring.
H5, H88.0 - 8.2Multiplet (m)-Aromatic protons on benzo-ring, deshielded by proximity to heterocycle.[6]
H6, H77.7 - 7.9Multiplet (m)-Aromatic protons on benzo-ring.[6]
H2' - H6' (Phenyl)7.2 - 7.4Multiplet (m)-Standard chemical shift range for a monosubstituted benzene ring.[7]
Hβ (CH-OH)5.2 - 5.4Doublet of Doublets (dd)³J(Hβ-Hα) ≈ 3-8Chiral center proton, deshielded by adjacent -OH group.
Hα (CH₂)3.4 - 3.7Multiplet (m)²J(Hα-Hα') ≈ 12-15; ³J(Hα-Hβ) ≈ 3-8Diastereotopic protons adjacent to a chiral center and the quinoxaline ring.
OHVariableBroad Singlet (br s)-Labile proton, position and shape dependent on H-bonding and concentration.

Part 2: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shift is highly sensitive to the carbon's hybridization and the electronegativity of its neighbors.

Expert Analysis and Signal Assignment
  • Quinoxaline Carbons (δ 128 - 155 ppm):

    • C2: This carbon is directly bonded to the side chain and is situated between two nitrogen atoms. It is expected to be one of the most downfield signals, likely around δ 153-155 ppm.

    • C3: This carbon, adjacent to N4, will also be significantly downfield, predicted in the δ 143-145 ppm range.[8]

    • C4a, C8a (Bridgehead): The quaternary bridgehead carbons will resonate around δ 141-142 ppm.[8]

    • C5, C6, C7, C8: The carbons of the benzo-ring will appear in the δ 128-131 ppm region, consistent with typical aromatic carbons.[6]

  • Phenyl Carbons (δ 126 - 144 ppm):

    • C1' (ipso-Carbon): The quaternary carbon to which the ethanol side-chain is attached will be found around δ 143-144 ppm.[7]

    • C2' - C6': The remaining five phenyl carbons will appear in the δ 126-129 ppm range.

  • Ethanol Side-Chain Carbons (δ 45 - 75 ppm):

    • Cβ (CH-OH): This carbon, bearing the hydroxyl group, is significantly deshielded and will appear around δ 73-75 ppm.[7]

    • Cα (CH₂): The methylene carbon, adjacent to the quinoxaline ring, is expected around δ 45-47 ppm.

Summary Table: Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C2153 - 155Heteroaromatic carbon between two N atoms, attached to side chain.
C3143 - 145Heteroaromatic carbon adjacent to N atom.[8]
C4a, C8a141 - 142Quaternary bridgehead carbons of the quinoxaline system.[8]
C1' (ipso-Phenyl)143 - 144Quaternary phenyl carbon attached to the side chain.[7]
C5, C6, C7, C8128 - 131Aromatic carbons of the benzo-ring.[6]
C2' - C6' (Phenyl)126 - 129Aromatic carbons of the phenyl ring.[7]
Cβ (CH-OH)73 - 75Aliphatic carbon bonded to an electronegative oxygen atom.[7]
Cα (CH₂)45 - 47Aliphatic carbon deshielded by the adjacent quinoxaline ring system.

Part 3: Experimental Protocol & Workflow

Obtaining high-quality, reproducible NMR data is contingent upon a meticulous experimental protocol. This self-validating system ensures data integrity.

Detailed Step-by-Step Methodology
  • Sample Preparation: a. Accurately weigh 10-15 mg of high-purity this compound. b. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the solvent is of high isotopic purity (>99.8%). c. Add a minimal amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C). d. Cap the tube and gently agitate to ensure complete dissolution and a homogenous solution.

  • Spectrometer Calibration: a. Insert the sample into a high-field NMR spectrometer (≥400 MHz is recommended for optimal signal dispersion). b. Lock the spectrometer on the deuterium signal of the solvent. c. Perform automated or manual shimming of the magnetic field to optimize homogeneity, aiming for a sharp, symmetrical lock signal. d. Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal receptivity.

  • Data Acquisition: a. ¹H NMR: Acquire a standard 1D proton spectrum using a 30° or 45° pulse angle, a spectral width of ~12-15 ppm, a relaxation delay of 2 seconds, and acquire at least 16 scans. b. ¹³C NMR: Acquire a 1D carbon spectrum with broadband proton decoupling. Use a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio. c. (Recommended) 2D NMR: For unequivocal assignments, acquire a suite of 2D spectra, including ¹H-¹H COSY (to confirm proton-proton couplings), ¹H-¹³C HSQC (to correlate protons with their directly attached carbons), and ¹H-¹³C HMBC (to identify long-range, 2-3 bond correlations between protons and carbons).[9]

  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Carefully phase correct the spectra to obtain pure absorption lineshapes. c. Apply a baseline correction algorithm. d. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. e. Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra.

Diagram: NMR Analysis Workflow

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_analysis 4. Structural Elucidation weigh Weigh Compound dissolve Dissolve in CDCl₃ + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Lock, Tune & Shim transfer->setup H1_acq Acquire ¹H Spectrum setup->H1_acq C13_acq Acquire ¹³C{¹H} Spectrum H1_acq->C13_acq D2_acq Acquire 2D Spectra (HSQC/HMBC) C13_acq->D2_acq process FT, Phasing, Baseline Correction D2_acq->process reference Reference to TMS (0 ppm) process->reference analyze Peak Picking & Integration reference->analyze assign_1D Assign 1D Spectra analyze->assign_1D assign_2D Confirm with 2D Correlations assign_1D->assign_2D structure Final Structure Verification assign_2D->structure

Caption: Standardized workflow for NMR-based structural analysis.

Conclusion

This guide provides a robust framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the underlying principles that govern chemical shifts and coupling patterns, researchers can move from simple spectrum observation to confident structural confirmation. The predicted data herein serves as a reliable benchmark for experimental verification. For absolute and unambiguous proof of structure, the application of 2D NMR techniques like HSQC and HMBC is strongly advised, as they provide an intricate map of the molecular connectivity, leaving no doubt as to the final assignment.

References

  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. (2015). PMC, NIH. [Link]

  • McNab, H. (1982). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 357-363. [Link]

  • Rishi, H., Sain, A., Kanwar, N., & Bhargava, S. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR. [Link]

  • Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. (2020). NIH. [Link]

  • Balandina, A., et al. (2005). Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Magnetic Resonance in Chemistry, 43(10), 816-28. [Link]

  • Supporting information for various chemical syntheses. The Royal Society of Chemistry. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. TSI Journals. [Link]

  • General structure of substituted quinoxalines. ResearchGate. [Link]

  • Supporting information for catalytic reactions. The Royal Society of Chemistry. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Chemical shifts. University College London (UCL). [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014). PMC, NIH. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 1-[3-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)propyl]-3-phenyl-1,2-dihydroquinoxalin-2-one. International Union of Crystallography (IUCr). [Link]

  • 13.4 Chemical Shifts in 1H NMR Spectroscopy. (2023). OpenStax. [Link]

  • 1H NMR Chemical Shift. Oregon State University. [Link]

  • Phenyl quinoxalin-2-yl ether. (2008). PMC, NIH. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline. (2024). NIH. [Link]

  • 13(C) NMR and X-Ray Crystallographic Determination of the Structures of Some Isomeric Phenylquinoxalines. (1985). Defense Technical Information Center (DTIC). [Link]

Sources

Introduction: The Quinoxaline Scaffold in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 1-Phenyl-2-(quinoxalin-2-yl)ethanol

This guide provides a comprehensive technical overview of this compound, with a primary focus on its melting point—a critical parameter in compound identification, purity assessment, and formulation development. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with practical, field-proven methodologies.

Quinoxaline derivatives represent a significant class of nitrogen-containing heterocyclic compounds that are the subject of intense research due to their wide array of therapeutic properties.[1][2] These structures are foundational in the development of agents with anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1] this compound is a specific derivative within this class, featuring a phenyl and an ethanol group attached to the quinoxaline core. The precise characterization of its physical properties is the first step in unlocking its potential for further research and development. The melting point, in particular, serves as a crucial initial benchmark for purity and identity.

Physicochemical Profile of this compound

A compound's fundamental properties are essential for any experimental work. The key identifiers and physical data for this compound are summarized below.

PropertyValueSource
CAS Number 849021-27-8[3]
Molecular Formula C₁₆H₁₄N₂O[3][4]
Molecular Weight 250.30 g/mol [3][4]
Melting Point 84-87 °C[3][5]

The Critical Role of the Melting Point in Scientific Investigation

The transition temperature from a solid to a liquid, or the melting point, is more than a mere physical constant; it is a gateway to understanding a compound's nature.

  • Indicator of Purity: A pure crystalline solid typically exhibits a sharp melting point, melting over a narrow range of 0.5-1.0°C.[6] Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[6][7] Observing a melting range of 120-125°C, for instance, would strongly suggest an impure sample.[6]

  • Compound Identification: While not definitive on its own, the melting point is a valuable piece of data in the structural elucidation of a new compound. It can be used to quickly compare a synthesized compound with a known sample.

  • Polymorphism Screening: In drug development, different crystalline forms (polymorphs) of the same active pharmaceutical ingredient (API) can have different melting points, solubilities, and bioavailabilities. Melting point determination is a primary tool in screening for and identifying different polymorphic forms.

Experimental Protocol: Accurate Determination of Melting Point

The following protocol outlines a robust method for determining the melting point of this compound using a modern digital melting point apparatus (e.g., a Mel-Temp).[6] This method is favored for its precision and safety over traditional oil bath techniques like the Thiele tube method.[6]

Principle of Measurement

The methodology involves heating a small, finely powdered sample at a controlled rate and observing the temperatures at which melting begins and is complete. The intermolecular forces holding the crystalline solid together are overcome by thermal energy, resulting in the phase transition.[7]

Experimental Workflow

MeltingPointWorkflow Figure 1: Melting Point Determination Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Grind Sample to a Fine Powder B Pack Capillary Tube (1-2 mm height) A->B C Tap to Compact Sample B->C D Place Capillary in Apparatus C->D E Set Rapid Heating for Approx. MP D->E F Cool Apparatus E->F G Prepare New Sample F->G H Heat Slowly (1-2°C/min) near MP G->H I Record T1 (Onset of Melting) H->I J Record T2 (Completion of Melting) I->J K Calculate Melting Range (T2 - T1) J->K L Compare with Literature Value K->L M Assess Purity based on Range L->M

Caption: Figure 1: A stepwise workflow for the accurate determination of a compound's melting point.

Step-by-Step Methodology
  • Sample Preparation:

    • Place a small amount of this compound on a clean, dry watch glass.

    • Using a spatula, crush the solid into a fine powder. This ensures uniform heat distribution.[8]

    • Take a capillary tube, sealed at one end, and press the open end into the powder until a small amount enters the tube.

    • Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample height should be approximately 1-2 mm.[7][8]

  • Initial Rapid Determination (Optional but Recommended):

    • Place the packed capillary tube into the heating block of the apparatus.

    • Set a rapid heating rate to quickly determine an approximate melting point. This saves time during the precise measurement.

    • Allow the apparatus to cool sufficiently before proceeding.

  • Accurate Measurement:

    • Use a fresh, new sample in a clean capillary tube for each precise measurement. Never remelt a sample, as decomposition may have occurred.[6][7]

    • Place the capillary in the apparatus.

    • Heat the block rapidly to about 15-20°C below the approximate melting point found earlier.

    • Reduce the heating rate to 1-2°C per minute.[6] A slow heating rate is critical for allowing the thermometer and sample temperatures to equilibrate, ensuring accuracy.[9]

    • Observe the sample closely through the magnifying lens.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal melts completely.[8]

    • The melting point is reported as the range from T₁ to T₂.

  • Data Recording and Repetition:

    • Repeat the accurate measurement at least twice with fresh samples to ensure consistency.

    • Record all observed ranges.

Interpreting the Results: Purity and Crystalline Form

The observed melting range for this compound should fall within the literature value of 84-87°C.[3][5]

  • Sharp Melting Range (e.g., 85.5-86.0°C): This indicates a high degree of purity.

  • Broad Melting Range (e.g., 82-86°C): This suggests the presence of impurities. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting range.

MeltingPointDepression Figure 2: Effect of Impurities on Melting Point cluster_properties Observed Properties Pure Pure Compound (this compound) Prop_Pure Sharp Melting Range (e.g., 85.5-86.0°C) Pure->Prop_Pure leads to Impure Impure Compound (Mixture) Prop_Impure Depressed & Broad Melting Range (e.g., 82-86°C) Impure->Prop_Impure leads to

Caption: Figure 2: The influence of impurities on the observed melting point range of a crystalline solid.

Context: Synthesis and Holistic Characterization

While the melting point is a vital piece of data, it is part of a larger analytical puzzle. The synthesis of quinoxaline derivatives can be achieved through various routes, often involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2] Following synthesis, a full characterization suite is necessary to confirm the structure and purity of this compound. This typically includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Single-Crystal X-ray Diffraction: To unambiguously determine the three-dimensional molecular structure and crystalline packing.[10]

The melting point serves as the initial, rapid, and cost-effective quality control check before employing these more complex techniques.

Conclusion

The melting point of this compound, reported as 84-87°C, is a fundamental physical property essential for its identification and purity assessment. The accurate determination of this value requires a meticulous experimental technique, characterized by careful sample preparation and a controlled, slow heating rate. As a primary indicator of purity, the melting point is an indispensable tool for chemists, researchers, and drug development professionals working with this and other novel chemical entities. Its proper measurement and interpretation form the bedrock of reliable and reproducible scientific research.

References

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • University of Babylon. (2021). Experiment (1) Determination of Melting Points. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • Rayes, A. S., et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. ACS Omega. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 1-phenyl-1-quinolin-2-ylethanol. Retrieved from [Link]

  • Rayes, A. S., et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. National Institutes of Health. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]

  • Daouda, B., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline. International Union of Crystallography. Retrieved from [Link]

  • Ng, S. W. (2007). Phenyl quinoxalin-2-yl ether. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and molecular structure of the 1-phenyl-2-(2-pyridyl)ethanol intermediate obtained from the condensation reaction of 2-picoline and benzaldehyde. Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-Phenyl-2-(quinoxalin-2-yl)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Phenyl-2-(quinoxalin-2-yl)ethanol, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively documented in public literature, this document outlines its expected solubility behavior based on fundamental chemical principles and the known properties of related quinoxaline derivatives. Furthermore, it offers detailed, field-proven methodologies for the experimental determination of its solubility, empowering researchers, scientists, and drug development professionals to effectively utilize this compound in their work.

Introduction to this compound and its Significance

This compound is a heterocyclic compound featuring a quinoxaline ring system linked to a phenyl ethanol moiety.[1] The quinoxaline framework is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] The presence of both a bulky aromatic system and a polar hydroxyl group in this compound suggests a nuanced solubility profile that is critical to understand for its application in synthesis, purification, formulation, and biological screening.[3] Solubility is a pivotal physicochemical property in drug discovery and development, directly impacting a compound's bioavailability, processability, and ultimate therapeutic efficacy.[4]

Theoretical Framework: Principles Governing Solubility

The solubility of a solid compound in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[5]

Several key factors influence the solubility of this compound:

  • Polarity: The presence of a hydroxyl (-OH) group and two nitrogen atoms in the quinoxaline ring imparts polarity to the molecule. This suggests a higher affinity for polar solvents.[2]

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly enhancing solubility in protic solvents like alcohols.[2]

  • Molecular Size and Shape: Larger molecules can be more challenging for solvent molecules to surround and dissolve.[6] The relatively rigid, planar structure of the quinoxaline core combined with the phenyl group contributes to its molecular size.

  • Nature of the Solvent: The polarity, hydrogen bonding capability, and dielectric constant of the organic solvent will dictate its interaction with the solute.[7]

The following diagram illustrates the key molecular features of this compound that influence its solubility.

cluster_solute This compound cluster_solvent Organic Solvents Solute C16H14N2O MW: 250.30 g/mol MP: 84-87°C HBonding Hydrogen Bonding (-OH group) Solute->HBonding exhibits Polarity Polarity (N atoms, -OH group) Solute->Polarity possesses Aromatic Aromatic System (Phenyl & Quinoxaline rings) Solute->Aromatic contains PolarProtic Polar Protic (e.g., Methanol, Ethanol) HBonding->PolarProtic strong interaction Polarity->PolarProtic favorable PolarAprotic Polar Aprotic (e.g., DMSO, Acetone) Polarity->PolarAprotic favorable Aromatic->PolarAprotic moderate interaction (π-π stacking) Nonpolar Nonpolar (e.g., Hexane, Toluene) Aromatic->Nonpolar weak interaction

Caption: Key molecular features of this compound and their interactions with different solvent classes.

Predicted Solubility Profile

Based on its molecular structure, a qualitative solubility profile for this compound in common organic solvents can be predicted. This provides a valuable starting point for solvent selection in experimental work.

Solvent Class Representative Solvents Predicted Solubility Rationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of these solvents.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetone, AcetonitrileHigh to ModerateThe polarity of these solvents allows for favorable dipole-dipole interactions with the polar functionalities of the solute.
Ethers Tetrahydrofuran (THF), Diethyl etherModerateThese solvents are less polar than alcohols but can still engage in hydrogen bonding with the hydroxyl group to some extent.
Halogenated Dichloromethane, ChloroformModerate to LowThe polarity of these solvents is lower, but they can still solvate the molecule to some degree through dipole-dipole interactions.
Nonpolar Hexane, TolueneLowThe significant difference in polarity between the polar solute and nonpolar solvent limits solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

For applications requiring precise solubility values, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for measuring the equilibrium solubility of a compound.[6]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or orbital shaker

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram, generated using the DOT language, illustrates the key steps of the shake-flask method for solubility determination.

start Start prep Prepare Supersaturated Solution (Add excess solute to solvent) start->prep equilibrate Equilibrate (Shake at constant temperature for 24-48h) prep->equilibrate separate Separate Phases (Allow to settle or centrifuge) equilibrate->separate filter Filter Aliquot (Remove undissolved solid) separate->filter dilute Dilute Sample (Prepare for analysis) filter->dilute analyze Analyze Concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.

Detailed Protocol
  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a shaker at a constant temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifugation can be used to accelerate this process.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining undissolved solid.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis: Determine the concentration of this compound in the diluted sample using a pre-validated analytical method such as HPLC or UV-Vis spectroscopy.

  • Calculation: Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor.

Predictive Approaches to Solubility: QSAR Modeling

In the absence of experimental data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models can provide valuable predictions of solubility for heterocyclic compounds.[8][9] These models use molecular descriptors derived from the compound's structure to correlate with its physicochemical properties. While the development of a specific QSAR model for this compound is beyond the scope of this guide, it is a powerful tool in modern drug discovery for prioritizing compounds and guiding experimental design.

Conclusion

References

  • Solubility of Things. Quinoxaline derivative. [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • LabSolutions. This compound. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Tandfonline. Mechanistic QSAR analysis to predict the binding affinity of diverse heterocycles as selective cannabinoid 2 receptor inhibitor. [Link]

  • Taylor & Francis Group. Qsar And Molecular Modeling Studies in Heterocyclic Drugs I. [Link]

  • NIH. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. [Link]

  • NIH. Quinoxaline derivatives as attractive electron-transporting materials. [Link]

  • Chemical Synthesis Database. 1-phenyl-1-quinolin-2-ylethanol. [Link]

  • Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]

  • Moroccan Journal of Chemistry. 3D-QSAR modeling, Molecular Docking and drug-like properties investigations of novel heterocyclic compounds derived from. [Link]

  • ResearchGate. Using QSAR model for studying heterocycles activity. [Link]

  • MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]

  • Solubility of Organic Compounds. [Link]

  • NIH. Phenyl quinoxalin-2-yl ether. [Link]

  • ResearchGate. Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]

Sources

A Technical Guide to the Biological Activities of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

From the Office of the Senior Application Scientist

Executive Summary

The quinoxaline scaffold, a fused heterocyclic system comprising a benzene and a pyrazine ring, represents a "privileged structure" in medicinal chemistry.[1] Its inherent physicochemical properties and versatile synthetic accessibility have enabled the development of a vast library of derivatives.[2] These derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic intervention in numerous disease areas.[3][4] This guide provides an in-depth analysis of the significant biological activities of quinoxaline derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will delve into their applications as anticancer, antimicrobial, antiviral, and neuroprotective agents, offering field-proven insights into the causality behind experimental design and data interpretation.[5]

The Quinoxaline Core: A Foundation for Pharmacological Diversity

Chemical Structure and Properties

Quinoxaline, with the molecular formula C₈H₆N₂, is a weakly basic, low-melting solid soluble in water.[3] Its aromatic bicyclic structure provides a rigid framework that can be strategically functionalized at various positions to modulate biological activity. The nitrogen atoms in the pyrazine ring are key sites for hydrogen bonding and coordination, while the benzene ring offers a lipophilic surface and sites for substitution to fine-tune pharmacokinetic and pharmacodynamic properties.[6]

General Synthetic Strategies

The most fundamental and widely adopted method for synthesizing the quinoxaline core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[7] This reaction is robust and allows for significant diversity in the final product by varying the substituents on both reactants. Modern synthetic advancements have introduced milder, more efficient, and environmentally friendly protocols, including microwave-assisted synthesis and the use of various catalysts.[8][7]

The general workflow for the synthesis and initial evaluation is a critical, self-validating system designed to efficiently identify promising lead compounds.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase A Selection of o-phenylenediamine (Substituent R1) C Condensation Reaction (e.g., Reflux in Ethanol/Acetic Acid) A->C B Selection of 1,2-dicarbonyl compound (Substituents R2, R3) B->C D Purification & Characterization (Crystallization, NMR, MS) C->D E Primary Biological Assay (e.g., MTT for anticancer) D->E Library of Derivatives F Hit Identification (Compounds meeting activity threshold) E->F G Secondary/Mechanism of Action Assays (e.g., Kinase Inhibition, MIC) F->G H Lead Compound Selection G->H H->A SAR-guided Resynthesis

Caption: General workflow for synthesis and screening of quinoxaline derivatives.

Anticancer Activities: Targeting Dysregulated Pathways

Quinoxaline derivatives have emerged as one of the most promising classes of anticancer agents due to their ability to interfere with multiple hallmarks of cancer.[9][10] Their mechanisms often involve the inhibition of critical enzymes and signaling pathways that drive tumor growth and survival.[11]

Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of many quinoxaline derivatives is the inhibition of protein kinases, which are often overactive in cancer cells.[12] Quinoxalines can act as selective ATP-competitive inhibitors for a range of kinases, including:

  • Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, PDGFR.[12]

  • Non-receptor Tyrosine Kinases: Src.[12]

  • Serine/Threonine Kinases: Components of the PI3K/Akt/mTOR pathway.

Dysregulation of the EGFR signaling pathway, for instance, is a hallmark of numerous cancers. Quinoxaline derivatives have been designed to block this pathway, thereby inhibiting cell proliferation and survival.[1]

G Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Quinoxaline Quinoxaline Derivative Quinoxaline->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Akt->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinoxaline derivatives.

Data Summary: In Vitro Cytotoxicity

The efficacy of novel anticancer compounds is initially quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Compound VIIIc HCT116 (Colon)9.0Cell Cycle Arrest (G2/M)[12]
Compound XVa MCF-7 (Breast)5.3VEGFR-2 Inhibition[12]
Compound XIIIa HepG-2 (Liver)2.03NFκB Inhibition[13]
Compound IV PC-3 (Prostate)2.11Topoisomerase II Inhibition[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Objective: To determine the IC₅₀ value of a quinoxaline derivative.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Quinoxaline derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplate

  • Multichannel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivative in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours. The duration is critical and should be optimized for the specific cell line's doubling time.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

Antimicrobial and Antiviral Activities

The quinoxaline scaffold is also prominent in the development of agents against infectious diseases.[14][15] Its derivatives have shown potent activity against a wide range of bacteria, fungi, and viruses.[5][16]

Antibacterial and Antifungal Mechanisms

Quinoxaline derivatives can exert antimicrobial effects through various mechanisms, including the inhibition of essential enzymes, disruption of cell wall synthesis, and interference with nucleic acid synthesis.[14][17] For instance, certain derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.

Antiviral Applications

The antiviral potential of quinoxalines is broad, with activity reported against viruses such as HIV, influenza, and hepatitis C virus (HCV).[18][19][20] Some quinoxaline-based drugs, like Glecaprevir, are approved for clinical use as HCV NS3/4A protease inhibitors.[19][21] This demonstrates the scaffold's success in generating clinically relevant antiviral therapies.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of a quinoxaline derivative against a bacterial strain (e.g., S. aureus).

Procedure (Broth Microdilution):

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL), then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Perform a two-fold serial dilution of the quinoxaline derivative in a 96-well plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the diluted bacterial suspension to each well. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Neuroprotective Activities

Recent studies have highlighted the potential of quinoxaline derivatives in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[22][23]

Mechanisms and Targets

Their neuroprotective effects are often multi-faceted, involving:

  • Antioxidant Activity: Scavenging reactive oxygen species (ROS) that cause oxidative stress.[22]

  • Anti-inflammatory Effects: Downregulating inflammatory cytokines in the brain.[22]

  • Enzyme Inhibition: Inhibiting enzymes like acetylcholinesterase (AChE) in Alzheimer's models.[22]

  • Receptor Modulation: Acting as antagonists for glutamate receptors like AMPA, which can mediate excitotoxicity.[6]

For example, the derivative 2-methyl-3-phenyl-6-aminoquinoxaline (MPAQ) has shown substantial protection of dopaminergic neurons in models of Parkinson's disease.[23][24] Subsequent research led to even more potent derivatives, demonstrating a clear path for lead optimization.[25][26]

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is crucial for the rational design of more potent and selective quinoxaline derivatives.[3] SAR studies have revealed key insights:

  • Anticancer Activity: Electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzene ring can enhance cytotoxicity.[3] The nature and position of substituents at the 2 and 3 positions of the pyrazine ring are critical for kinase inhibitory activity.[3]

  • Antimicrobial Activity: The introduction of thioether or amino groups at the 2 and 3 positions can significantly influence antibacterial and antifungal potency.[17]

  • Neuroprotection: The presence of an amino group at the 6-position appears beneficial for the protection of dopaminergic neurons.[26]

G img R67 R6 & R7: - Influence cytotoxicity - Affect neuroprotective activity (e.g., 6-amino group) R23 R2 & R3: - Critical for kinase binding - Modulate antimicrobial spectrum

Caption: Key positions on the quinoxaline scaffold for SAR modulation.

Conclusion and Future Perspectives

The quinoxaline scaffold is a remarkably versatile and enduring platform in drug discovery. Its derivatives have demonstrated a wide spectrum of potent biological activities, leading to both clinical drug candidates and approved medicines.[21] The synthetic tractability of the quinoxaline core allows for extensive chemical space exploration, guided by increasingly sophisticated SAR insights.[3] Future research will likely focus on developing highly selective kinase inhibitors, combating antimicrobial resistance, and optimizing brain-penetrant compounds for neurodegenerative diseases. The integration of computational modeling with traditional synthesis and biological evaluation will undoubtedly accelerate the journey of novel quinoxaline derivatives from the laboratory to the clinic.[27]

References

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.).
  • Biological activity of quinoxaline derivatives. (2015).
  • Biological Activity of Quinoxaline Deriv
  • Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. (n.d.).
  • Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease. (2015). PubMed.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). American Journal of Organic Chemistry.
  • Potential activities of quinoxaline derivatives – a review. (2024).
  • A Comparative Analysis of Quinoxaline-Based Anticancer Agents. (n.d.). Benchchem.
  • New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. (2016). PubMed.
  • Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). (2022). PubMed.
  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). PubMed.
  • Overall structure‐activity relationship analysis of the quinoxaline derivatives. (n.d.).
  • Overview of the structure-activity relationship (SAR) of quinoxaline... (n.d.).
  • New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. (2016).
  • Unveiling Neuroprotection: A Comparative Analysis of 6-Aminoquinoxaline Deriv
  • A Comparative Guide to the Structure-Activity Relationship of Quinoxaline Deriv
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2017). PubMed Central.
  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. (2017). PubMed.
  • Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. (2024).
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (n.d.). Taylor & Francis Online.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • Synthesis of novel antibacterial and antifungal quinoxaline deriv
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2009). MDPI.
  • Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. (2000).
  • Quinoxaline – Knowledge and References. (n.d.). Taylor & Francis.
  • Some quinoxaline-based drugs and drug-like candidates as anticancer agents (ref. 83). (n.d.).
  • Quinoxaline Derivatives as Antiviral Agents: A System

Sources

In Silico Modeling of 1-Phenyl-2-(quinoxalin-2-yl)ethanol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide provides an in-depth, principled approach to the in silico modeling of a specific quinoxaline derivative, 1-Phenyl-2-(quinoxalin-2-yl)ethanol. Moving beyond a mere recitation of protocols, this document elucidates the scientific rationale behind each computational step, empowering researchers to not only replicate but also adapt these workflows for their own drug discovery campaigns. We will navigate through target identification, ligand preparation, molecular docking, molecular dynamics simulations, and ADMET prediction, culminating in a holistic computational assessment of the subject molecule.

Introduction: The Scientific Imperative for In Silico Analysis

This compound, with its chemical formula C16H14N2O and molecular weight of 250.3 g/mol , represents a promising, yet underexplored, chemical entity.[3][4] Its structure, a fusion of a quinoxaline core and a phenylethanol side chain, presents multiple avenues for molecular interactions, making it a compelling candidate for targeted therapies. The primary role of this compound in many contexts is as a building block in organic synthesis.[5] In silico modeling provides a cost-effective and time-efficient strategy to hypothesize its mechanism of action, predict potential biological targets, and evaluate its drug-like properties before committing to resource-intensive preclinical and clinical studies.

This guide is structured to mirror the logical progression of a computational drug discovery project, emphasizing the "why" behind the "how" to foster a deeper understanding and encourage adaptable, critical thinking in a research setting.

Foundational Steps: Preparing the Molecule for Investigation

The fidelity of any in silico study is contingent upon the accurate representation of the small molecule. This initial phase is critical for ensuring that the subsequent computational analyses are based on a chemically and energetically sound foundation.

Ligand Preparation: From 2D Structure to 3D Conformation

The journey begins with the two-dimensional representation of this compound. This is then converted into a three-dimensional structure.

Experimental Protocol: Ligand Preparation

  • 2D Sketching and 3D Conversion: Using a chemical drawing tool such as ChemDraw or MarvinSketch, the 2D structure of this compound is drawn. This 2D representation is then converted into a 3D structure using the software's built-in functionalities.

  • Energy Minimization: The initial 3D structure is not necessarily in its most stable energetic state. A crucial step is to perform energy minimization using a suitable force field, such as Merck Molecular Force Field (MMFF94) or Universal Force Field (UFF). This process optimizes the bond lengths, bond angles, and torsion angles to arrive at a low-energy, stable conformation.

  • Charge Assignment: Appropriate partial charges are assigned to each atom. This is often accomplished using methods like Gasteiger-Hückel or AM1-BCC. Accurate charge distribution is vital for calculating electrostatic interactions in subsequent docking and dynamics simulations.

  • Torsional Degrees of Freedom: The rotatable bonds within the molecule are identified and defined. This allows for conformational flexibility during the docking process, enabling the ligand to adapt its shape to the binding site of a protein.

Target Identification and Validation: Unveiling a Biological Purpose

Given the broad biological activities of quinoxaline derivatives, a critical step is to identify and validate a plausible protein target for this compound. Literature precedents for similar quinoxaline compounds point towards several potential target classes. For the purpose of this guide, we will focus on a well-established cancer target, β-tubulin , as studies have shown that quinoxaline derivatives can bind to its active site.[6]

Protein Preparation: From Crystal Structure to Simulation-Ready Model

The three-dimensional coordinates of our target protein, β-tubulin, will be retrieved from the Protein Data Bank (PDB).

Experimental Protocol: Protein Preparation

  • PDB Structure Retrieval: The crystal structure of human β-tubulin is downloaded from the PDB database. For this guide, we will use the PDB ID: 4O2B, which is a structure of tubulin in complex with a known inhibitor.[6]

  • Initial Cleaning: The raw PDB file often contains non-protein entities such as water molecules, ions, and co-crystallized ligands. These are typically removed, unless they are known to be essential for the protein's structural integrity or catalytic activity.

  • Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate protonation states for ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) are assigned based on a physiological pH of 7.4. A force field such as AMBER or CHARMM is then used to assign partial charges to all atoms.

  • Energy Minimization: Similar to the ligand, the protein structure is subjected to a brief energy minimization to relieve any steric clashes or unfavorable geometries that may have resulted from the crystallization process or the addition of hydrogens.

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This provides valuable insights into the binding mode and the key interactions that stabilize the ligand-protein complex.

The "Why" Behind Docking Parameters

The choice of docking algorithm and scoring function is critical. For this study, we will utilize AutoDock Vina, a widely used and validated docking program. Its Lamarckian genetic algorithm is effective at exploring a wide range of ligand conformations, while its empirical scoring function provides a reasonable estimation of binding affinity.

Experimental Protocol: Molecular Docking

  • Grid Box Definition: A three-dimensional grid is defined around the active site of β-tubulin. The dimensions of this grid box should be large enough to encompass the entire binding pocket and allow for translational and rotational movement of the ligand. The center of the grid is typically placed on the co-crystallized ligand from the PDB structure to ensure the docking simulation is focused on the known binding site.

  • Docking Simulation: The prepared this compound ligand is then docked into the defined grid box of the prepared β-tubulin protein. The docking algorithm will explore various conformations and orientations of the ligand within the active site.

  • Pose Analysis and Scoring: The docking program will generate a series of possible binding poses, each with an associated binding affinity score (typically in kcal/mol). The poses are then visually inspected to identify the most plausible binding mode, characterized by favorable intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Data Presentation: Predicted Binding Affinities

LigandTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues
This compoundβ-tubulin4O2B-8.5CYS241, LEU248, ALA316, VAL318

Note: The above data is illustrative. Actual results would be generated from the docking simulation.

Molecular Dynamics Simulation: Observing the Complex in Motion

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. This allows for the assessment of the stability of the binding pose and a more refined calculation of binding free energy.

The Rationale for Simulating a Dynamic System

Biological systems are inherently dynamic. An MD simulation provides a more realistic representation of the ligand-protein interaction by accounting for the flexibility of both the ligand and the protein, as well as the explicit presence of solvent molecules.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: The best-ranked docked complex from the molecular docking study is placed in a periodic simulation box. The box is then solvated with an explicit water model (e.g., TIP3P).

  • Ionization: Counter-ions (e.g., Na+ or Cl-) are added to neutralize the overall charge of the system and to mimic a physiological salt concentration (typically 0.15 M).

  • Equilibration: The system undergoes a series of equilibration steps. Initially, the solvent and ions are allowed to relax while the protein and ligand are restrained. This is followed by a gradual heating of the system to the desired temperature (e.g., 300 K) and pressure (1 atm).

  • Production Run: Once the system is well-equilibrated, a production MD simulation is run for a significant period (typically in the nanosecond to microsecond range). The trajectory of atomic positions is saved at regular intervals.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the ligand-protein complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues.

Mandatory Visualization: In Silico Modeling Workflow

G cluster_0 Ligand Preparation cluster_1 Target Identification & Preparation cluster_2 Computational Analysis cluster_3 Output & Interpretation l1 2D Structure of This compound l2 3D Conversion l1->l2 l3 Energy Minimization (e.g., MMFF94) l2->l3 l4 Charge Assignment (e.g., Gasteiger) l3->l4 d1 Molecular Docking (e.g., AutoDock Vina) l4->d1 Prepared Ligand admet ADMET Prediction l4->admet Prepared Ligand t1 Literature Search & Target Selection (e.g., β-tubulin) t2 PDB Structure Retrieval (e.g., 4O2B) t1->t2 t3 Protein Preparation (Cleaning, Protonation) t2->t3 t4 Energy Minimization t3->t4 t4->d1 Prepared Protein d2 Pose Analysis & Binding Affinity Estimation d1->d2 md1 Molecular Dynamics Simulation (e.g., GROMACS, AMBER) d2->md1 o1 Binding Mode Hypothesis d2->o1 md2 Trajectory Analysis (RMSD, RMSF) md1->md2 o2 Stability Assessment md2->o2 o3 Drug-Likeness Profile admet->o3 o4 Lead Candidate Prioritization o1->o4 o2->o4 o3->o4

Caption: A generalized workflow for the in silico modeling of this compound.

ADMET Prediction: Assessing Drug-Likeness

A promising lead candidate must not only exhibit high binding affinity to its target but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction provides an early indication of a compound's potential success in clinical trials.

Experimental Protocol: ADMET Prediction

  • Input: The 3D structure of this compound is used as input for an ADMET prediction server or software (e.g., SwissADME, pkCSM).

  • Property Calculation: A range of physicochemical and pharmacokinetic properties are calculated, including:

    • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness.

    • Solubility: Prediction of aqueous solubility.

    • Blood-Brain Barrier (BBB) Penetration: Prediction of the ability to cross the BBB.

    • CYP450 Inhibition: Prediction of potential inhibition of key metabolic enzymes.

    • Toxicity: Prediction of potential toxicities such as mutagenicity or cardiotoxicity.

Data Presentation: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Molecular Weight250.30 g/mol Compliant with Lipinski's Rule (<500)
LogP2.8Optimal for membrane permeability
H-bond Donors1Compliant with Lipinski's Rule (<5)
H-bond Acceptors3Compliant with Lipinski's Rule (<10)
BBB PermeabilityHighPotential for CNS activity
CYP2D6 InhibitorNoLow risk of drug-drug interactions
AMES ToxicityNon-mutagenicLow risk of carcinogenicity

Note: The above data is illustrative. Actual results would be generated from ADMET prediction software.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the investigation of this compound. By following this structured and scientifically-grounded approach, researchers can generate robust hypotheses regarding its potential biological targets, binding mechanisms, and drug-like properties. The insights gained from these computational studies can then be used to guide and prioritize subsequent experimental validation, ultimately accelerating the drug discovery process.

Future work should focus on synthesizing and experimentally validating the in silico predictions. This includes in vitro binding assays, cell-based functional assays, and eventually, in vivo studies in relevant disease models. The iterative cycle of computational modeling and experimental testing is the hallmark of modern drug discovery and offers the most promising path towards translating a chemical entity like this compound into a novel therapeutic.

References

  • Verma, A., et al. (2022). Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer. Letters in Drug Design & Discovery, 19(5), 468-482. Available at: [Link]

  • El-Rayes, S. M., et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. ACS Omega, 7(38), 34653–34666. Available at: [Link]

  • Magaña, I. H., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Pharmaceuticals, 14(8), 768. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors. Archiv der Pharmazie, 356(12), e2300269. Available at: [Link]

  • Rana, K., et al. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 25(22), 5438. Available at: [Link]

  • Zhang, H., et al. (2017). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 8, 290. Available at: [Link]

  • Abdel-hafez, S. M., et al. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 6(3), 159-195. Available at: [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Discovery of Novel Quinoxaline-Based Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a privileged heterocyclic motif forged from the fusion of benzene and pyrazine rings, stands as a cornerstone in modern medicinal chemistry.[1][2] Its inherent structural versatility and broad spectrum of biological activities have rendered it a fertile ground for the discovery of novel therapeutic agents targeting a myriad of diseases, from cancer to infectious diseases.[3][4] This in-depth technical guide, designed for the discerning researcher, provides a comprehensive exploration of the core principles and practical methodologies essential for the successful discovery and development of innovative quinoxaline-based therapeutics. Drawing upon field-proven insights, this document elucidates the causal relationships behind experimental choices and outlines self-validating protocols to ensure scientific integrity.

The Quinoxaline Core: A Privileged Scaffold in Medicinal Chemistry

Quinoxaline, or benzopyrazine, is a nitrogen-containing heterocyclic compound whose derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[3][5] The unique electronic properties and the ability of the quinoxaline ring to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal framework for designing molecules that can effectively interact with diverse biological targets.[6]

The versatility of the quinoxaline core allows for extensive chemical modifications at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[7] This adaptability is a key reason why quinoxaline derivatives have emerged as potent inhibitors of critical enzymes like protein kinases, which are often dysregulated in diseases such as cancer.[8][9][10]

Synthetic Strategies: Building the Quinoxaline Library

The cornerstone of any drug discovery program is the efficient synthesis of a diverse chemical library. The classical and most widely adopted method for constructing the quinoxaline core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[11] This versatile reaction can be adapted to produce a wide array of substituted quinoxalines.

Protocol 1: General Synthesis of Quinoxaline Derivatives

This protocol outlines a standard procedure for the synthesis of a simple quinoxaline derivative.

Materials:

  • o-Phenylenediamine (1.0 mmol)

  • 1,2-Dicarbonyl compound (e.g., glyoxal, 1.0 mmol)

  • Ethanol (10 mL)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Standard work-up and purification equipment (e.g., rotary evaporator, silica gel for chromatography)

Procedure:

  • To a solution of o-phenylenediamine in ethanol, add the 1,2-dicarbonyl compound.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired quinoxaline derivative.[12][13]

Causality Behind Choices:

  • Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for reflux.

  • Acetic Acid Catalyst: The acidic environment protonates one of the carbonyl groups of the 1,2-dicarbonyl compound, making it more electrophilic and facilitating the nucleophilic attack by the amino group of the o-phenylenediamine.

  • Reflux: The elevated temperature increases the reaction rate, ensuring a reasonable reaction time.

Modern synthetic methodologies, including microwave-assisted synthesis and the use of eco-friendly catalysts, have been developed to improve yields, reduce reaction times, and enhance the overall efficiency and sustainability of quinoxaline synthesis.[14][15]

Structure-Activity Relationship (SAR) and Lead Optimization

The systematic exploration of the structure-activity relationship (SAR) is a critical pillar of medicinal chemistry.[6] It involves synthesizing and testing a series of analogues to understand how different chemical modifications to a lead compound affect its biological activity. For quinoxaline derivatives, SAR studies have been instrumental in identifying key structural features required for potent and selective activity against various targets.[3][7]

Key SAR Insights for Quinoxaline-Based Agents:

  • Substituents at the 2 and 3 positions: The nature of the substituents at these positions significantly influences the biological activity. For instance, in anticancer agents, bulky aromatic or heteroaromatic groups can enhance potency by forming additional interactions within the target's binding site.[7]

  • Substitution on the Benzene Ring: The introduction of electron-withdrawing or electron-donating groups on the benzene ring can modulate the electronic properties of the quinoxaline core, impacting its binding affinity and pharmacokinetic profile.[3][16]

  • Functional Groups: The incorporation of specific functional groups, such as amides, ureas, or sulfonamides, can introduce new hydrogen bonding interactions and improve the overall drug-like properties of the molecule.[17][18]

The following diagram illustrates a typical workflow for SAR-driven lead optimization.

SAR_Workflow cluster_0 Discovery & Optimization Cycle Lead_ID Lead Identification SAR_Hypothesis Formulate SAR Hypothesis Lead_ID->SAR_Hypothesis Initial Hit Synthesis Synthesize Analogs SAR_Hypothesis->Synthesis Screening Biological Screening Synthesis->Screening Data_Analysis Analyze Data & Refine SAR Screening->Data_Analysis Data_Analysis->SAR_Hypothesis Iterative Refinement Optimized_Lead Optimized Lead Candidate Data_Analysis->Optimized_Lead Potent & Selective

Caption: Iterative cycle of SAR-driven lead optimization.

Targeting Key Biological Pathways

The therapeutic efficacy of quinoxaline derivatives stems from their ability to modulate the activity of key biological targets involved in disease pathogenesis. A significant focus of research has been on their role as inhibitors of protein kinases, a family of enzymes that play a central role in cellular signaling pathways.[6][10]

Quinoxalines as Kinase Inhibitors in Oncology

Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[8] Quinoxaline-based compounds have emerged as potent inhibitors of various kinases, including Receptor Tyrosine Kinases (RTKs) like EGFR, VEGFR, and c-Met, as well as intracellular kinases such as those in the PI3K/AKT/mTOR pathway.[2][7][9]

The mechanism of action often involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction pathways that drive tumor growth and proliferation.[17]

The following diagram depicts a simplified signaling pathway targeted by quinoxaline-based kinase inhibitors.

Kinase_Inhibition cluster_pathway Cancer Cell Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) RTK->Downstream P Quinoxaline Quinoxaline Kinase Inhibitor Quinoxaline->RTK Inhibits ATP ATP ATP->RTK Proliferation Tumor Growth & Proliferation Downstream->Proliferation

Caption: Mechanism of action of quinoxaline kinase inhibitors.

Antimicrobial Applications of Quinoxaline Derivatives

Beyond oncology, quinoxaline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[19][20][21][22] Some derivatives have also shown promise as antiviral and antimalarial agents.[21][23] The mechanism of action for their antimicrobial effects can vary, with some compounds inhibiting essential microbial enzymes, while others may disrupt cell membrane integrity or interfere with nucleic acid synthesis.[24] Quinoxaline 1,4-dioxides, in particular, have been extensively studied for their antibacterial properties.[25][26]

In Vitro and In Vivo Evaluation: A Step-by-Step Approach

Rigorous biological evaluation is paramount to validate the therapeutic potential of newly synthesized quinoxaline derivatives. This process typically begins with in vitro assays to determine potency and selectivity, followed by in vivo studies in relevant animal models to assess efficacy and safety.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7)[2]

  • Complete cell culture medium

  • Quinoxaline test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the quinoxaline compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that inhibits cell growth by 50%.[2][27]

Data Presentation: The IC50 values for a series of quinoxaline derivatives against different cancer cell lines can be summarized in a table for easy comparison.

CompoundHCT116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)PC-3 (Prostate) IC50 (µM)Mechanism of ActionReference
VIIIc 2.5--Cell Cycle Arrest (G2/M)[2]
XVa 4.45.3-Not specified[2]
IV --2.11Topoisomerase II Inhibition, Apoptosis Induction[2]
Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Model

Promising compounds identified from in vitro screening are advanced to in vivo studies to evaluate their antitumor efficacy in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Human cancer cells for xenograft implantation (e.g., PC-3)[16]

  • Quinoxaline test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Standard animal care facilities and ethical protocols

Procedure:

  • Subcutaneously implant human cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the quinoxaline compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, twice weekly).

  • Measure tumor volume and body weight regularly (e.g., every 2-3 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Evaluate the antitumor efficacy by comparing the tumor growth inhibition in the treatment group relative to the control group.[16]

Future Perspectives and Conclusion

The field of quinoxaline-based drug discovery continues to evolve, driven by advancements in synthetic chemistry, computational drug design, and a deeper understanding of disease biology.[5][28] Future efforts will likely focus on:

  • Development of more selective inhibitors: Targeting specific kinase isoforms or mutant proteins to minimize off-target effects and improve the therapeutic index.

  • Exploration of novel mechanisms of action: Moving beyond kinase inhibition to explore other potential targets and pathways.[29]

  • Application of artificial intelligence and machine learning: To accelerate the identification of novel hits and optimize lead compounds.

  • Combination therapies: Investigating the synergistic effects of quinoxaline-based agents with other established therapies to overcome drug resistance.[29]

References

  • Emerging Trends in Quinoxaline‐based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. CiteDrive.
  • Synthesis of novel antibacterial and antifungal quinoxaline deriv
  • Overview of the structure-activity relationship (SAR) of quinoxaline...
  • An Exploration of the Medicinal Chemistry of Anticancer Quinoxaline. Hilaris Publisher.
  • A Comparative Analysis of Quinoxaline-Based Anticancer Agents. Benchchem.
  • Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. PubMed.
  • Current Trends in Kinase Inhibitors: Focus on Quinoxaline. Bioengineer.org.
  • Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Deriv
  • Advancements in Quinoxaline-Based Kinase Inhibitors Show Promise for Cancer Tre
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC - PubMed Central.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
  • Structure activity relationship (SAR)
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
  • Structure-Activity Relationship (SAR)
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI.
  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Bentham Science.
  • An Exploration of the Medicinal Chemistry of Anticancer Quinoxaline. Hilaris Publisher.
  • Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science.
  • Synthesis and biological activity of quinoxaline deriv
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • An Insight into the Therapeutic Impact of Quinoxaline Derivatives: Recent Advances in Biological Activities (2020–2024). AMiner.
  • s In vitro and In Vivo Evaluation of Quinoxaline 1,4-di-N-oxide Against Giardia lamblia. Bentham Science.
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC.
  • Recent advances in pharmacological activities of quinoxaline derivatives.
  • Quinoxaline Derivatives: A Comprehensive Guide for Medicinal Chemistry. Benchchem.
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). s.n..
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applic
  • Quinoxaline – Knowledge and References. Taylor & Francis.
  • Design, synthesis, and evaluation of quinoxaline-based survivin inhibitors for castration-resistant prost
  • Some quinoxaline-based drugs and drug-like candidates as anticancer agents (ref. 83).. s.n..
  • Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Deriv
  • Quinoxaline Derivatives as Antiviral Agents: A System
  • The certain examples of Quinoxaline-based drugs against various targets..

Sources

Methodological & Application

Application Note and Protocol for the Synthesis of 1-Phenyl-2-(quinoxalin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-Phenyl-2-(quinoxalin-2-yl)ethanol, a molecule of interest in medicinal chemistry due to the established biological activities of quinoxaline derivatives.[1][2] The protocol herein details a robust and accessible synthetic strategy, beginning with the preparation of the key intermediate, 2-methylquinoxaline, followed by a base-catalyzed condensation with benzaldehyde and subsequent reduction. This application note is designed to be a self-contained resource, offering not only a step-by-step protocol but also a thorough discussion of the underlying chemical principles, safety considerations, and characterization of the final product.

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and antiviral activities.[2] The functionalization of the quinoxaline core allows for the fine-tuning of its pharmacological profile. The target molecule, this compound, incorporates both the quinoxaline heterocycle and a phenylethanol side chain, suggesting potential applications in drug discovery and development.

This guide outlines a logical and efficient two-step synthesis of this compound. The chosen synthetic route is designed for its reliability and scalability, employing common laboratory reagents and techniques.

Synthetic Strategy Overview

The synthesis is approached in two primary stages, as illustrated in the workflow diagram below. The initial step involves the synthesis of 2-methylquinoxaline from readily available precursors. The subsequent step is a base-catalyzed aldol-type condensation of 2-methylquinoxaline with benzaldehyde to yield an intermediate chalcone-like structure, which is then selectively reduced to the target secondary alcohol.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Methylquinoxaline cluster_step2 Step 2: Synthesis of this compound A o-Phenylenediamine C 2-Methylquinoxaline A->C Condensation B Pyruvaldehyde B->C E (E)-2-(2-phenylvinyl)quinoxaline C->E Aldol Condensation D Benzaldehyde D->E F This compound E->F Reduction Reaction_Mechanism cluster_mechanism Aldol Condensation Mechanism Start 2-Methylquinoxaline + OH⁻ Carbanion Quinoxalinyl Carbanion Start->Carbanion Deprotonation Adduct Aldol Adduct Carbanion->Adduct Nucleophilic Attack Benzaldehyde Benzaldehyde Benzaldehyde->Adduct Product (E)-2-(2-phenylvinyl)quinoxaline + H₂O Adduct->Product Dehydration

Sources

Synthesis of 1-Phenyl-2-(quinoxalin-2-yl)ethanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 1-Phenyl-2-(quinoxalin-2-yl)ethanol, a valuable building block in medicinal chemistry and drug development. Quinoxaline derivatives are known for their diverse pharmacological activities, and this guide is designed for researchers, scientists, and professionals in the field. The synthesis is achieved through a base-catalyzed aldol condensation of 2-methylquinoxaline and benzaldehyde. This document offers in-depth technical guidance, explaining the rationale behind experimental choices and providing a framework for the successful synthesis and characterization of the target compound.

Introduction

Quinoxalines, also known as benzopyrazines, are a class of nitrogen-containing heterocyclic compounds that are of significant interest in the pharmaceutical industry. The quinoxaline scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a broad spectrum of activities including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The synthesis of novel quinoxaline derivatives is a continuous effort in the quest for new therapeutic agents.

This compound is a chiral alcohol that can serve as a versatile intermediate for the synthesis of more complex molecules. Its structure combines the quinoxaline core with a phenyl ethanol moiety, offering multiple points for further functionalization. The synthesis of this specific alcohol via an aldol condensation reaction is a direct and efficient method. This reaction involves the deprotonation of the acidic methyl group of 2-methylquinoxaline to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of benzaldehyde. Careful control of reaction conditions is crucial to favor the formation of the desired β-hydroxy ketone and prevent its dehydration to the corresponding α,β-unsaturated ketone (2-styrylquinoxaline).

This guide provides a robust protocol for the synthesis, purification, and characterization of this compound, empowering researchers to confidently produce this valuable compound for their drug discovery programs.

Materials and Reagents

Proper handling and quality of starting materials are paramount for the success of the synthesis. All reagents should be of high purity and handled in accordance with standard laboratory safety procedures.

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberSupplierNotes
2-MethylquinoxalineC₉H₈N₂144.177251-61-8Sigma-Aldrich-
BenzaldehydeC₇H₆O106.12100-52-7Alfa AesarFreshly distilled if necessary
Sodium HydroxideNaOH40.001310-73-2Fisher ScientificReagent grade
EthanolC₂H₅OH46.0764-17-5VWRAnhydrous
Diethyl Ether(C₂H₅)₂O74.1260-29-7J.T. BakerAnhydrous
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)---Prepared in-house
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Acros OrganicsFor drying
Deuterated Chloroform (CDCl₃)CDCl₃120.38865-49-6Cambridge Isotope LaboratoriesFor NMR analysis

Synthetic Protocol

This protocol details the base-catalyzed aldol condensation of 2-methylquinoxaline with benzaldehyde to yield this compound.

Reaction Mechanism Overview

The reaction proceeds via a classic base-catalyzed aldol condensation mechanism. The hydroxide ion (OH⁻) acts as a base to deprotonate the methyl group of 2-methylquinoxaline, which is rendered acidic by the electron-withdrawing effect of the adjacent nitrogen atoms in the quinoxaline ring. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde to form a tetrahedral intermediate. This intermediate is subsequently protonated by a water molecule (formed in the initial deprotonation step) to yield the final alcohol product.

Aldol_Condensation cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation 2-Methylquinoxaline 2-Methylquinoxaline Enolate Enolate 2-Methylquinoxaline->Enolate + OH⁻ - H₂O Tetrahedral_Intermediate Tetrahedral_Intermediate Enolate->Tetrahedral_Intermediate + Benzaldehyde Benzaldehyde Benzaldehyde Benzaldehyde->Tetrahedral_Intermediate Product This compound Tetrahedral_Intermediate->Product + H₂O - OH⁻

Figure 1: Mechanism of the base-catalyzed aldol condensation.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylquinoxaline (1.44 g, 10 mmol) in 30 mL of ethanol. Stir the solution at room temperature until the solid is completely dissolved.

  • Addition of Benzaldehyde: To the stirred solution, add freshly distilled benzaldehyde (1.06 g, 1.02 mL, 10 mmol).

  • Initiation of Reaction: Prepare a solution of sodium hydroxide (0.40 g, 10 mmol) in 5 mL of water. Add the NaOH solution dropwise to the reaction mixture over a period of 10 minutes at room temperature. The reaction is mildly exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The starting materials should be consumed, and a new spot corresponding to the product should appear. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. A pale yellow precipitate should form.

  • Neutralization: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Experimental Workflow

Workflow A Dissolve 2-Methylquinoxaline in Ethanol B Add Benzaldehyde A->B C Add NaOH solution dropwise B->C D Stir at Room Temperature (2-4h) C->D E Reaction Monitoring by TLC D->E F Pour into ice-water E->F G Neutralize with NaHCO₃ F->G H Extract with Diethyl Ether G->H I Dry and Concentrate H->I J Purify by Recrystallization/Chromatography I->J K Characterize the Product J->K

Figure 2: Step-by-step experimental workflow.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

PropertyExpected Value
Appearance Pale yellow solid
Molecular Formula C₁₆H₁₄N₂O
Molecular Weight 250.30 g/mol
Melting Point 84-87 °C[1][2]
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): 8.10-7.50 (m, 6H, quinoxaline-H and phenyl-H), 7.40-7.20 (m, 5H, phenyl-H), 5.20 (dd, 1H, CH-OH), 3.50 (d, 2H, CH₂), 3.00 (br s, 1H, OH)
¹³C NMR (CDCl₃, 101 MHz) Predicted δ (ppm): 154.0 (C), 142.0 (C), 141.5 (C), 141.0 (C), 130.0 (CH), 129.5 (CH), 129.0 (CH), 128.5 (CH), 128.0 (CH), 127.5 (CH), 126.0 (CH), 73.0 (CH-OH), 45.0 (CH₂)
Mass Spectrometry (ESI+) m/z 251.12 [M+H]⁺, 273.10 [M+Na]⁺

Note: The provided NMR data is predicted based on the chemical structure and analysis of similar compounds, as experimental data for this specific molecule is not widely available in the literature. Researchers should verify the structure based on their own analytical data.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete deprotonation of 2-methylquinoxaline.Ensure the sodium hydroxide solution is fresh and of the correct concentration.
Deactivated benzaldehyde.Use freshly distilled benzaldehyde.
Formation of dehydrated product (2-styrylquinoxaline) Reaction temperature is too high.Maintain the reaction at room temperature. Avoid excessive heating during the addition of the base.
Prolonged reaction time.Monitor the reaction closely by TLC and work up as soon as the starting material is consumed.
Difficulty in purification Presence of unreacted starting materials or byproducts.Optimize the stoichiometry of the reactants. Use column chromatography for purification if recrystallization is ineffective.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. By following the detailed protocol and understanding the underlying chemical principles, researchers can reliably synthesize this valuable intermediate for their drug discovery and development endeavors. The provided characterization data and troubleshooting guide will further aid in obtaining a pure and well-characterized final product.

References

  • LabSolutions. This compound. [Link]

Sources

laboratory preparation of 1-Phenyl-2-(quinoxalin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Laboratory Protocol for the Synthesis of 1-Phenyl-2-(quinoxalin-2-yl)ethanol

Abstract

This document provides a comprehensive guide for the laboratory synthesis of this compound, a novel derivative of quinoxaline. Quinoxaline scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] This protocol details a robust and efficient synthetic strategy involving the nucleophilic addition of a lithiated 2-methylquinoxaline species to benzaldehyde. The guide is intended for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering a step-by-step methodology, mechanistic insights, and practical guidance for successful synthesis and characterization.

Introduction and Scientific Context

Quinoxalines are nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[2][5] Their derivatives have been extensively explored and are featured in several marketed drugs.[4] The functionalization of the quinoxaline ring system allows for the generation of diverse chemical libraries for screening against various therapeutic targets.

The target molecule, this compound, incorporates a chiral secondary alcohol moiety, which is a common feature in many pharmacologically active compounds. This application note outlines a proposed synthesis based on fundamental principles of organometallic chemistry, providing a logical and efficient pathway to this novel compound. The chosen strategy leverages the enhanced acidity of the C-H bonds of the methyl group at the C-2 position of the quinoxaline ring, enabling its deprotonation to form a potent carbon-based nucleophile.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound is achieved through a two-step, one-pot procedure commencing with commercially available 2-methylquinoxaline and benzaldehyde.

Retrosynthetic Analysis: The key carbon-carbon bond formation occurs between the carbon bearing the hydroxyl group (C1 of the ethanol moiety) and the methylene bridge carbon (C2). A logical disconnection at this bond via a nucleophilic addition retrosynthesis points to benzaldehyde as the electrophile and a (quinoxalin-2-yl)methyl anion equivalent as the nucleophile.

Forward Synthesis Rationale: The methyl group of 2-methylquinoxaline is rendered sufficiently acidic by the electron-withdrawing effect of the adjacent pyrazine ring. Treatment with a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) at low temperature results in the deprotonation of the methyl group, forming a highly reactive 2-(lithiomethyl)quinoxaline intermediate. This organolithium species is a powerful nucleophile that readily attacks the electrophilic carbonyl carbon of benzaldehyde. The subsequent aqueous acidic workup protonates the resulting alkoxide to yield the final secondary alcohol product, this compound. Maintaining anhydrous conditions until the quenching step is critical, as organolithium reagents react rapidly with water.[6]

Reaction Mechanism Diagram

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup quinoxaline 2-Methylquinoxaline intermediate 2-(Lithiomethyl)quinoxaline (Nucleophile) quinoxaline->intermediate + n-BuLi - Butane nBuLi n-Butyllithium (n-BuLi) butane Butane benzaldehyde Benzaldehyde (Electrophile) alkoxide Lithium Alkoxide Intermediate intermediate2->alkoxide + Benzaldehyde workup H₃O⁺ (aq.) product This compound (Final Product) alkoxide2->product + H₃O⁺

Caption: Reaction mechanism for the synthesis of this compound.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )PuritySupplierNotes
2-MethylquinoxalineC₉H₈N₂144.17≥98%Sigma-AldrichStore in a cool, dry place.
BenzaldehydeC₇H₆O106.12≥99%Sigma-AldrichFreshly distilled before use.
n-ButyllithiumC₄H₉Li64.062.5 M in hexanesSigma-AldrichHighly reactive. Handle under inert gas.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11≥99.9%Sigma-AldrichInhibitor-free. From a solvent purification system.
Saturated Ammonium Chloride (aq.)NH₄Cl53.49N/AFisher ScientificFor quenching the reaction.
Anhydrous Magnesium SulfateMgSO₄120.37N/AFisher ScientificFor drying organic extracts.
Ethyl AcetateC₄H₈O₂88.11ACS GradeFisher ScientificFor extraction and chromatography.
HexanesC₆H₁₄86.18ACS GradeFisher ScientificFor chromatography.
Silica GelSiO₂60.08230-400 meshSorbent TechnologiesFor column chromatography.
Equipment
  • Three-neck round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Low-temperature bath (Dry ice/acetone, -78 °C)

  • Glass syringes

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass chromatography column

  • Standard laboratory glassware

Detailed Experimental Protocol

This protocol outlines the synthesis for a 5 mmol scale reaction. Adjust quantities as needed.

Experimental Workflow Diagram

G setup 1. Setup & Inert Atmosphere (Flame-dried flask, Ar/N₂) reagents 2. Add Reagents (2-Methylquinoxaline in THF) setup->reagents cool 3. Cool to -78 °C (Dry ice/acetone bath) reagents->cool deprotonation 4. Add n-BuLi (Slowly, via syringe) cool->deprotonation stir1 5. Stir for 1 hour (Formation of nucleophile) deprotonation->stir1 addition 6. Add Benzaldehyde (Slowly, via syringe) stir1->addition stir2 7. Stir & Warm to RT (Reaction proceeds overnight) addition->stir2 quench 8. Quench Reaction (Add sat. aq. NH₄Cl) stir2->quench extract 9. Extraction (Ethyl Acetate / Water) quench->extract dry 10. Dry & Concentrate (MgSO₄, Rotary Evaporator) extract->dry purify 11. Purification (Silica Gel Chromatography) dry->purify characterize 12. Characterization (NMR, MS, MP) purify->characterize

Caption: Step-by-step workflow for the synthesis of this compound.

Step 1: Reaction Setup 1.1. Thoroughly flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar. 1.2. Seal the necks with rubber septa and allow the flask to cool to room temperature under a stream of argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.

Step 2: Reagent Addition 2.1. In the flask, dissolve 2-methylquinoxaline (721 mg, 5.0 mmol) in 25 mL of anhydrous THF.

Step 3: Formation of the Nucleophile 3.1. Cool the reaction mixture to -78 °C using a dry ice/acetone bath. 3.2. Slowly add n-butyllithium (2.2 mL of a 2.5 M solution in hexanes, 5.5 mmol, 1.1 eq) dropwise via syringe over 10 minutes. The solution should develop a deep red or dark brown color, indicating the formation of the lithiated species. 3.3. Stir the mixture at -78 °C for 1 hour.

Step 4: Reaction with Electrophile 4.1. While maintaining the temperature at -78 °C, add freshly distilled benzaldehyde (508 µL, 5.0 mmol, 1.0 eq) dropwise via syringe. 4.2. After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours. 4.3. Remove the cooling bath and allow the mixture to slowly warm to room temperature. Let it stir overnight (approximately 12-16 hours).

Step 5: Work-up and Extraction 5.1. Cool the flask in an ice-water bath and carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution. 5.2. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate. 5.3. Wash the organic layer with water (2 x 30 mL) and then with brine (1 x 30 mL). 5.4. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 6: Purification 6.1. Purify the crude residue by flash column chromatography on silica gel. 6.2. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70). Monitor the fractions by TLC. 6.3. Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Characterization and Expected Results

The purified product should be characterized to confirm its identity and purity.

  • Appearance: Off-white to pale yellow solid.

  • Yield: Expected yield is typically in the range of 60-75%.

  • Melting Point (MP): To be determined experimentally.

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the quinoxaline protons (δ 7.7-8.1 ppm), phenyl protons (δ 7.2-7.4 ppm), the CH-OH proton (a doublet, ~δ 5.0-5.2 ppm), the -OH proton (a broad singlet), and the diastereotopic CH₂ protons (two doublets of doublets, ~δ 3.2-3.5 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the quinoxaline, phenyl, CH-OH, and CH₂ carbons.

  • Mass Spectrometry (ESI+): Calculated for C₁₆H₁₄N₂O [M+H]⁺: 251.1184; Found: To be determined.

Safety and Handling Precautions

  • n-Butyllithium: Extremely pyrophoric and corrosive. It reacts violently with water. All operations must be conducted under a strict inert atmosphere. Use proper syringe techniques. Wear fire-retardant lab coat, safety glasses, and appropriate gloves.

  • Anhydrous Solvents: THF can form explosive peroxides. Use freshly purified solvent and handle under inert gas.

  • General Precautions: Perform the reaction in a well-ventilated fume hood. Avoid inhalation, ingestion, or skin contact with all chemicals.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield Incomplete deprotonation of 2-methylquinoxaline.Ensure n-BuLi is not quenched (use high-quality anhydrous solvent, flame-dry glassware). Check the titer of the n-BuLi solution.
Wet reagents or solvents.Use freshly distilled benzaldehyde and anhydrous grade THF from a purification system.
Recovery of starting material Insufficient reaction time or temperature too low.Allow the reaction to stir overnight at room temperature to ensure completion.
Formation of side products Reaction of n-BuLi with benzaldehyde.Add benzaldehyde only after the complete formation of the lithiated quinoxaline species (stir for at least 1 hour after n-BuLi addition).
Formation of biphenyl from Grignard-like side reactions.This protocol uses an organolithium reagent, which minimizes this issue compared to Grignard reagents.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The method is based on well-established organometallic principles and utilizes readily available starting materials. This procedure enables access to a novel quinoxaline derivative, opening avenues for further investigation into its biological properties and potential applications in pharmaceutical research.

References

  • Vicini, P., Geronikaki, A., Incerti, M., Busonera, B., Poni, G., Cabras, C. A., & Colla, P. L. (2003). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 11(22), 4785-4789.
  • Ali, M. A., Ismail, R., Choon, T. S., & Pandian, S. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]

  • Farghaly, T. A. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research, 4(11), 4919-4934.
  • Gomha, S. M., Abdel-aziz, H. M., & Khalil, K. D. (2018). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 23(3), 576. [Link]

  • Farghaly, T. A., Alqurashi, R. M., Masaret, G. S., & Abdulwahab, H. G. (2024). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(9), 920-982.
  • Zheng, Y., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. [Link]

  • Daïch, A., & Bruce, J. M. (2002). Synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. Current Organic Chemistry, 6(7), 607-626.
  • Bentham Science Publishers. (2024). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(9). [Link]

  • Gomha, S. M., et al. (2019). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. ACS Omega, 4(2), 3522-3530. [Link]

  • Sain, A., & Kumar, A. (2022). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry, 61B(4), 473-480. [Link]

  • Ali, M. A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central (PMC). [Link]

  • Gomha, S. M., et al. (2019). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. ACS Omega, 4(2), 3522-3530. [Link]

  • Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Zhang, Y., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 14, 32917-32921. [Link]

  • Chemical Synthesis Database. (n.d.). 1-phenyl-1-quinolin-2-ylethanol. [Link]

  • Gomha, S. M., et al. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 4(15), 16461-16473. [Link]

  • Abdullah, Z., et al. (2008). Phenyl quinoxalin-2-yl ether. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1820. [Link]

  • Google Patents. (2006). Preparation of high purity substituted quinoxaline.
  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. [Link]

  • Clark, J. (2023). Reactions of Grignard Reagents. Chemistry LibreTexts. [Link]

  • University of Michigan-Dearborn. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]

  • Loter, J. S. (1951). Further studies of the reactions of quinoxaline and 2-methylquinoxaline. Graduate Theses and Dissertations. [Link]

  • Al-Majidi, S. M. H., et al. (2017). Synthesis, crystal structure and Hirshfeld surface analysis of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 4), 587-591. [Link]

  • University of Wisconsin-Madison. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Chemistry 345. [Link]

  • Barnard College. (n.d.). Grignard Reaction. Chemistry Department. [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]

  • ResearchGate. (2020). Simple procedure for preparation of quinoxalin-2(1 H )-one 3-[Oxo(cyclo)alkyl(idene)] derivatives. [Link]

  • Chem Survival. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]

  • ResearchGate. (2019). Theoretical and experimental investigations of structural and electronic properties of some quinoxalin-2(1H)-one derivatives 1. [Link]

  • Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry, 59(6), 727-732. [Link]

Sources

cytotoxicity assay protocol for 1-Phenyl-2-(quinoxalin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Assessing the Cytotoxicity of 1-Phenyl-2-(quinoxalin-2-yl)ethanol

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of Quinoxaline Scaffolds

The quinoxaline scaffold, a heterocyclic fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry.[1] Derivatives of quinoxaline have demonstrated a vast array of biological activities, including antibacterial, anti-inflammatory, antioxidant, and notably, anticancer properties.[2][3][4][5][6] A growing body of evidence highlights the potential of novel quinoxaline derivatives as potent anticancer agents, exerting their effects through mechanisms such as the inhibition of crucial cancer-related enzymes like topoisomerase II and various protein kinases, as well as the induction of programmed cell death (apoptosis).[1][7][8][9]

This compound is a novel compound belonging to this promising class. The initial step in evaluating its potential as a chemotherapeutic agent is to rigorously characterize its cytotoxic effects on cancer cells. This application note provides a detailed, multi-faceted strategy for assessing the cytotoxicity of this compound, designed for researchers in oncology and drug development. We will progress from a primary viability screening to a more detailed mechanistic analysis of cell death, ensuring a robust and comprehensive evaluation.

Pillar 1: Foundational Cytotoxicity Screening - The MTT Assay

The initial evaluation of a novel compound's cytotoxic potential requires a reliable, high-throughput, and quantitative method. The MTT assay is the gold standard for this purpose.

Causality: Why the MTT Assay First?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population.[10] The core principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This assay provides an excellent initial readout of the compound's effect on cell proliferation and viability.[10] Recent studies on other quinoxaline derivatives have successfully employed the MTT assay to determine their cytotoxic effects and calculate IC50 values (the concentration of a drug required for 50% inhibition in vitro).[8][9][11]

Diagram: The MTT Assay Principle

MTT_Principle cluster_cell Living Cell Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mitochondria Enters Cell Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT colorimetric assay.

Detailed Protocol: MTT Cytotoxicity Assay

1. Materials and Reagents:

  • This compound (Test Compound)

  • Selected cancer cell lines (e.g., PC-3 for prostate, HCT116 for colon)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Doxorubicin (Positive Control)

  • 96-well flat-bottom sterile plates

  • Microplate reader

2. Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells.

    • Controls: Include wells for:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

      • Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.

      • Untreated Control: Cells in complete medium only.

      • Blank: Medium only (no cells) for background subtraction.

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for another 3-4 hours. Visually confirm the formation of purple formazan crystals in viable cells.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

3. Data Analysis & Presentation: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100

Plot the % Viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve. Use non-linear regression analysis to determine the IC50 value.

CompoundCell LineIC50 (µM) after 48h
This compoundPC-3Hypothetical 4.5
This compoundHCT116Hypothetical 7.2
This compoundMCF-7Hypothetical 12.8
Doxorubicin (Positive Control)PC-3Hypothetical 0.8

Pillar 2: Confirming Cytotoxicity - The LDH Release Assay

While the MTT assay measures metabolic compromise, the Lactate Dehydrogenase (LDH) assay provides a more direct measure of cell death by quantifying the loss of plasma membrane integrity.

Causality: Why Complement with an LDH Assay?

LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[13][14] Measuring extracellular LDH activity serves as a reliable indicator of cytotoxicity.[15] This method is crucial because some compounds might inhibit metabolic activity (affecting the MTT assay) without causing immediate cell death. An LDH assay confirms that the observed effects are indeed due to cytotoxicity leading to membrane rupture, a hallmark of necrosis or late-stage apoptosis.[16]

Diagram: The LDH Assay Principle

LDH_Principle cluster_cell Damaged Cell LDH LDH Extracellular Extracellular Medium LDH->Extracellular Released Membrane Compromised Cell Membrane Reaction LDH converts Substrate to Colored Product Extracellular->Reaction Sampled Measurement Measure Absorbance (~490 nm) Reaction->Measurement Annexin_PI origin x_axis Annexin V-FITC → origin->x_axis y_axis Propidium Iodide → origin->y_axis q1 Q1: Necrotic (Annexin V- / PI+) q2 Q2: Late Apoptotic (Annexin V+ / PI+) q3 Q3: Live (Annexin V- / PI-) q4 Q4: Early Apoptotic (Annexin V+ / PI-)

Caption: Flow cytometry quadrants for apoptosis/necrosis analysis.

Detailed Protocol: Annexin V/PI Flow Cytometry Assay

1. Materials and Reagents:

  • Cells treated with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Binding Buffer (1X).

  • Flow Cytometer.

2. Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (at its IC50 and 2x IC50 concentrations), a vehicle control, and an untreated control.

  • Cell Harvesting: After incubation, collect both the floating and adherent cells. To detach adherent cells, use a gentle cell scraper or mild trypsinization. Centrifuge the cell suspension to obtain a cell pellet.

  • Washing: Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (reagent volumes may vary by kit).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

3. Data Interpretation: The flow cytometer will generate a dot plot with four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Primarily necrotic cells with compromised membranes. Quantify the percentage of cells in each quadrant to determine the primary mode of cell death induced by the compound.

Overall Experimental Workflow

Workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Cytotoxicity Assessment cluster_analysis Phase 3: Data Analysis Culture 1. Cell Culture (e.g., PC-3, HCT116) Seeding 2. Cell Seeding (96-well or 6-well plates) Culture->Seeding Treatment 3. Compound Treatment (Dose-response & Time-course) Seeding->Treatment MTT Primary Screen: MTT Assay (Metabolic Activity / Viability) Treatment->MTT LDH Confirmation: LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis Mechanism: Annexin V/PI Assay (Mode of Cell Death) Treatment->Apoptosis IC50 Calculate IC50 (% Viability) MTT->IC50 Cytotoxicity Calculate % Cytotoxicity LDH->Cytotoxicity Flow Quantify Apoptosis & Necrosis Apoptosis->Flow

Caption: Comprehensive workflow for cytotoxicity assessment.

Conclusion and Future Directions

This structured, multi-assay approach provides a robust framework for evaluating the cytotoxic properties of this compound. By progressing from a broad viability screen (MTT) to a specific measure of membrane damage (LDH) and finally to a detailed mechanistic analysis (Annexin V/PI), researchers can gain a comprehensive understanding of the compound's anticancer potential. Positive and compelling results from these assays would justify advancing the compound to further preclinical studies, including investigation of its effects on specific molecular targets and its efficacy in in vivo models.

References

  • A Comparative Analysis of Quinoxaline-Based Anticancer Agents. Benchchem.
  • Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. PubMed. 2020.
  • Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex - Evotec.
  • Cytotoxic Effects of Quinoxaline Derivatives on Human Cancer Cell Lines. PubMed. 1998.
  • Necrosis vs Apoptosis Assay Kit. Antibodies Incorporated.
  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN.
  • Apoptosis and Necrosis Quantification Kit. Biotium.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. 2011.
  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. PubMed. 2011.
  • Determination of apoptosis and necrosis. PubMed. 2001.
  • Necrosis vs Apoptosis BioAssay™ Kit. United States Biological.
  • LDH assay kit guide: Principles and applications. Abcam.
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing.
  • LDH cytotoxicity assay. Protocols.io. 2024.
  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. National Genomics Data Center (CNCB-NGDC).
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC - PubMed Central.
  • LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation.
  • LDH Assay. Cell Biologics Inc.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. 2013.
  • Synthetic pathways toward quinoxaline derivatives. ResearchGate.
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC.
  • MTT Assay Protocol for Cell Viability and Proliferation.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. PubMed. 2024. Available from: [Link]

  • MTT assay protocol. Abcam.
  • Protocol for Cell Viability Assays. BroadPharm. 2022.
  • Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
  • Cytotoxicity of millimolar concentrations of ethanol on HepG2 human tumor cell line compared to normal rat hepatocytes in vitro. PubMed.
  • N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. PubMed. 2024.
  • Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. MDPI.
  • Cytotoxicity of millimolar concentrations of ethanol on HepG2 human tumor cell line compared to normal rat hepatocytes in vitro. ResearchGate.

Sources

evaluating antiviral efficacy of 1-Phenyl-2-(quinoxalin-2-yl)ethanol

An SI value of 14.6 suggests that this compound has a promising therapeutic window. It is effective against the virus at a concentration nearly 15 times lower than the concentration at which it causes significant harm to the host cells. This result would strongly justify further investigation, including studies against other viral strains, time-of-addition assays to elucidate the mechanism of action, and eventual progression to more complex models. [11][12]

References

  • Title: Synthesis and Biological Evaluation of Quinoxaline-Based Compounds as Potential Antiviral Agents against Emerging Viruses Source: ResearchGate URL: [Link]

  • Title: Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens Source: RSC Publishing URL: [Link]

  • Title: Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents Source: PubMed URL: [Link]

  • Title: Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents | Request PDF Source: ResearchGate URL: [Link]

  • Title: Early Viral Entry Assays to identify and evaluate Antiviral Compounds Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Use of Viral Entry Assays and Molecular Docking Analysis for the Identification of Antiviral Candidates against Coxsackievirus A16 Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Quinoxaline Derivatives as Antiviral Agents: A Systematic Review Source: ResearchGate URL: [Link]

  • Title: Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Source: Outbreak.info URL: [Link]

  • Title: Quinoxaline Derivatives as Antiviral Agents: A Systematic Review Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Quinoxaline Derivatives as Antiviral Agents: A Systematic Review Source: PubMed URL: [Link]

  • Title: In vitro methods for testing antiviral drugs Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains Source: ASM Journals URL: [Link]

  • Title: Activities associated with quinoxaline derivatives based on virus classification. Source: ResearchGate URL: [Link]

anti-inflammatory properties of 1-Phenyl-2-(quinoxalin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

APPLICATION NOTE & PROTOCOLS

Investigating the Anti-Inflammatory Potential of 1-Phenyl-2-(quinoxalin-2-yl)ethanol: A Guide for Preclinical Research

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the , a synthetic compound belonging to the quinoxaline class of heterocyclic compounds. Quinoxaline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This guide outlines detailed protocols for in vitro and in vivo assays to characterize the compound's mechanism of action and efficacy, with a focus on key inflammatory pathways. We present a structured approach, from initial cell-based screening to more complex mechanistic studies, to enable a thorough evaluation of this compound's therapeutic potential.

Introduction: The Rationale for Investigating this compound

Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quinoxaline scaffold is a privileged structure in drug discovery, with many derivatives exhibiting potent anti-inflammatory activity. This is often attributed to their ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of the inflammatory response.

This compound, with its unique structural features, presents a compelling candidate for investigation. This guide provides the necessary framework to systematically explore its anti-inflammatory profile.

Key Inflammatory Signaling Pathways: A Mechanistic Overview

A thorough understanding of the molecular pathways driving inflammation is crucial for designing relevant experiments. The following diagram illustrates the interconnectedness of the primary signaling cascades that are often targeted by anti-inflammatory agents.

Inflammatory_Pathways cluster_nucleus Nuclear Transcription TLR4 TLR4 IKK IKK Complex TLR4->IKK MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK TNFR TNFR TNFR->IKK TNFR->MAPKKK IkappaB IκBα IKK->IkappaB phosphorylates (degradation) NFkB NF-κB (p65/p50) IkappaB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK activates MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK activates AP1 AP-1 MAPK->AP1 activates AP1_nuc AP-1 AP1->AP1_nuc translocates Genes Inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->Genes AP1_nuc->Genes LPS LPS LPS->TLR4 TNFa TNF-α TNFa->TNFR

Figure 1: Key Inflammatory Signaling Pathways. This diagram illustrates how pro-inflammatory stimuli like LPS and TNF-α activate cell surface receptors, leading to the activation of downstream MAPK and NF-κB signaling cascades, which in turn promote the transcription of inflammatory genes.

Experimental Protocols: A Step-by-Step Guide

In Vitro Assays for Initial Screening and Mechanistic Studies

The following protocols are designed to assess the anti-inflammatory effects of this compound in a controlled cellular environment.

Rationale: It is imperative to first determine the non-toxic concentration range of the compound to ensure that any observed anti-inflammatory effects are not due to cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Rationale: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a simple and sensitive method to measure nitrite (a stable product of NO) in cell culture supernatants.

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate as described in 3.1.1. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve.

Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators of the inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for their quantification.

Protocol:

  • Sample Preparation: Collect cell culture supernatants from LPS-stimulated cells treated with the compound as described in 3.1.2.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.

  • Data Analysis: Calculate the concentration of each cytokine based on the standard curve provided in the kit.

Rationale: To elucidate the mechanism of action, it is essential to examine the effect of the compound on key signaling proteins. Western blotting allows for the detection and quantification of protein expression and phosphorylation status.

Protocol:

  • Cell Lysis: After treatment and stimulation as described in 3.1.2, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-p38, p38, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software and normalize to the respective total protein or loading control.

In Vivo Model: LPS-Induced Endotoxemia in Mice

Rationale: To validate the in vitro findings, it is crucial to assess the compound's efficacy in a living organism. The LPS-induced endotoxemia model is a widely used and well-characterized model of systemic inflammation.

Protocol:

  • Animal Acclimatization: Acclimatize male C57BL/6 mice (6-8 weeks old) for one week under standard laboratory conditions.

  • Compound Administration: Administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle via oral gavage or intraperitoneal injection.

  • LPS Challenge: After 1 hour, induce endotoxemia by intraperitoneally injecting LPS (e.g., 10 mg/kg).

  • Sample Collection: At a predetermined time point (e.g., 6 hours post-LPS), collect blood samples via cardiac puncture and harvest tissues (e.g., lung, liver).

  • Cytokine Analysis: Measure serum levels of TNF-α and IL-6 using ELISA.

  • Histopathology: Fix tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue inflammation and injury.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Data Presentation and Interpretation

A systematic presentation of quantitative data is essential for clear interpretation and comparison.

Table 1: Summary of In Vitro Anti-Inflammatory Activity of this compound

AssayEndpointIC50 (µM) [95% CI]Max Inhibition (%)Notes
Cell Viability RAW 264.7 cells, 24h> 100N/ANon-toxic at concentrations up to 100 µM.
NO Production LPS-stimulated RAW 264.7 cells, 24h[Insert Value][Insert Value]Dose-dependent inhibition of nitric oxide production.
TNF-α Secretion LPS-stimulated RAW 264.7 cells, 24h[Insert Value][Insert Value]Significant reduction in the release of a key pro-inflammatory cytokine.
IL-6 Secretion LPS-stimulated RAW 264.7 cells, 24h[Insert Value][Insert Value]Potent inhibition of a pleiotropic cytokine involved in inflammation.

Data to be populated from experimental results.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental plan, from initial in vitro screening to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_conclusion Conclusion A Compound Synthesis & Characterization B Cytotoxicity Assessment (MTT Assay) A->B C Screening for Anti-inflammatory Activity (NO, TNF-α, IL-6) B->C Determine non-toxic dose D Mechanism of Action Studies (Western Blot for NF-κB & MAPK) C->D Investigate mechanism E LPS-Induced Endotoxemia Model in Mice D->E Validate in vivo F Measurement of Serum Cytokines (TNF-α, IL-6) E->F G Histopathological Analysis of Tissues (Lung, Liver) E->G H Evaluation of Therapeutic Potential F->H G->H

Figure 2: Experimental Workflow. This flowchart outlines the sequential process for evaluating the , from initial in vitro characterization to in vivo efficacy testing.

Conclusion and Future Directions

The protocols and framework presented in this guide provide a robust starting point for the comprehensive evaluation of this compound as a potential anti-inflammatory agent. The data generated from these studies will be critical in establishing a structure-activity relationship for the quinoxaline class of compounds and may pave the way for the development of novel therapeutics for inflammatory diseases. Future studies could explore the compound's efficacy in chronic inflammation models and delve deeper into its specific molecular targets.

References

  • J. A. G. Lemos, E. S. de Carvalho, D. P. de Sousa, Quinoxalines as a Privileged Scaffold in Medicinal Chemistry, Mini-Reviews in Medicinal Chemistry, [Link].

  • A. A. El-Henawy, A. M. El-Khamery, M. A. El-Kasaby, Synthesis and biological activity of some new quinoxaline derivatives, Acta Pharmaceutica, [Link].

  • S. Dellai, N. E. A. El-Bordany, A. H. M. Elwahy, Synthesis and biological evaluation of new quinoxaline derivatives as potential anti-inflammatory and analgesic agents, Medicinal Chemistry Research, [Link].

Application Notes and Protocols: Harnessing 1-Phenyl-2-(quinoxalin-2-yl)ethanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a cornerstone in contemporary medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer[1][3][4], antiviral[5][6][7][8], antimicrobial[9][10][11][12], and anti-inflammatory properties.[13] This wide-ranging bioactivity has established the quinoxaline scaffold as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. Many of these activities are attributed to the ability of quinoxaline derivatives to function as kinase inhibitors, underscoring their therapeutic potential.[14][15][16][17][18]

This document provides detailed application notes and protocols for the investigation of a specific, yet lesser-explored derivative, 1-Phenyl-2-(quinoxalin-2-yl)ethanol . While extensive research on this particular molecule is not widely published, its structural features suggest it is a valuable starting point for synthetic elaboration and biological screening.[19] The presence of a hydroxyl group offers a reactive handle for creating a library of new derivatives, and the core structure suggests potential for a range of therapeutic applications.[19] These protocols will guide researchers in a systematic evaluation of this compound's potential, from initial in vitro screening to preliminary in vivo assessment.

Part 1: Initial Screening and Target Identification

The first phase of investigation aims to broadly assess the bioactivity of this compound across several key therapeutic areas where quinoxaline derivatives have shown promise.

Anticancer Activity Screening

Given the extensive reports of quinoxaline derivatives exhibiting potent anticancer activity, often through the inhibition of protein kinases, a primary focus should be on evaluating its effect on cancer cell proliferation.[1][3][4][20]

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines. The NCI-60 panel or a similar diverse set of cell lines is recommended for initial screening.[21][22]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 (breast), HCT116 (colon), HepG2 (liver), A549 (lung), and a normal cell line like WI-38 for selectivity assessment)[4]

  • Appropriate cell culture media (e.g., DMEM, RPMI-1640) with supplements (10% FBS, 1% penicillin-streptomycin)[23]

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent cell viability assay reagent (e.g., CellTiter-Glo®)[24]

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)[23]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[22][23]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Treat the cells with the different concentrations of the compound. Include vehicle and positive controls.[23]

  • Incubation: Incubate the plates for 48-72 hours.[24]

  • Viability Assessment:

    • For MTT assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.[23]

    • For luminescent assay: Add the reagent according to the manufacturer's instructions and measure luminescence.[24]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation:

Cancer Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast AdenocarcinomaExperimental ValueExperimental Value
HCT116Colon CarcinomaExperimental ValueExperimental Value
HepG2Liver CarcinomaExperimental ValueExperimental Value
A549Lung CarcinomaExperimental ValueExperimental Value
WI-38Normal Lung FibroblastExperimental ValueExperimental Value

Causality and Interpretation: A low IC50 value against cancer cell lines and a high IC50 against the normal cell line would indicate potent and selective anticancer activity. This would warrant further investigation into the mechanism of action, such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity Screening

Quinoxaline derivatives have been reported to possess significant antibacterial and antifungal properties.[9][10][11][12][25]

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[26][27]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))[9]

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • 96-well microtiter plates

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Bacterial/fungal inoculums standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include wells with broth only (negative control), and microbes with the positive control drug.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation:

MicroorganismTypeThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureusGram-positive BacteriaExperimental ValueExperimental Value (Ciprofloxacin)
Escherichia coliGram-negative BacteriaExperimental ValueExperimental Value (Ciprofloxacin)
Candida albicansFungusExperimental ValueExperimental Value (Fluconazole)

Causality and Interpretation: Low MIC values suggest potent antimicrobial activity. The spectrum of activity (broad vs. narrow) can be determined by the range of susceptible organisms.

Part 2: Mechanistic Elucidation and In Vitro ADME/Tox

Should the initial screening reveal promising activity, the next steps involve understanding the compound's mechanism of action and its basic drug-like properties.

Investigating the Mechanism of Action

As many quinoxaline derivatives are kinase inhibitors, a kinase inhibition assay is a logical next step if anticancer activity is observed.[14][15][16][17][18]

Rationale: This assay will determine if this compound inhibits the activity of a panel of protein kinases, which are often dysregulated in cancer.

Workflow:

G cluster_0 Kinase Inhibition Profiling Workflow A Active Compound from Cytotoxicity Screen B Select Kinase Panel (e.g., EGFR, VEGFR, Src) A->B C Perform In Vitro Kinase Assay (e.g., Luminescent or FRET-based) B->C D Determine IC50 against Specific Kinases C->D E Identify Target Kinase(s) D->E

Caption: Workflow for kinase inhibition profiling.

Procedure:

  • Submit this compound to a commercial kinase profiling service or perform in-house assays using commercially available kits.

  • Screen against a panel of relevant kinases (e.g., tyrosine kinases like EGFR, VEGFR, or serine/threonine kinases).

  • Determine the IC50 value for any inhibited kinases.

Rationale: To determine if the compound's cytotoxic effect is due to an arrest at a specific phase of the cell cycle.[4]

Procedure:

  • Treat cancer cells with the IC50 concentration of the compound for 24-48 hours.[24]

  • Harvest, fix, and stain the cells with a DNA-binding dye (e.g., propidium iodide).[24]

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[24]

Preliminary ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to identify potential liabilities.[28][29][30][31][32]

Workflow:

G cluster_1 Early ADME/Tox Workflow F Lead Compound G Physicochemical Properties (Solubility, logP) F->G H Metabolic Stability (Microsomal Stability Assay) F->H I CYP450 Inhibition (e.g., P450-Glo™ Assays) F->I J Preliminary Toxicity (e.g., hERG Assay, Cytotoxicity in normal cells) F->J K Data Integration and Risk Assessment G->K H->K I->K J->K

Caption: Workflow for early ADME/Tox profiling.

Key Assays:

  • Aqueous Solubility: Determine the solubility in phosphate-buffered saline (PBS).

  • Metabolic Stability: Incubate the compound with liver microsomes and measure its depletion over time.

  • CYP450 Inhibition: Assess the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[32]

  • hERG Liability: Screen for potential cardiotoxicity by assessing inhibition of the hERG potassium channel.[31]

Part 3: In Vivo Efficacy Evaluation

If the in vitro data is compelling and the ADME/Tox profile is acceptable, the final step in this preliminary evaluation is to assess in vivo efficacy.

Protocol 3.1: Human Tumor Xenograft Model in Immunocompromised Mice

This protocol describes a subcutaneous xenograft model to evaluate the antitumor activity of this compound in a living organism.[33][34][35][36]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • The cancer cell line that showed high sensitivity in vitro

  • This compound formulated for in vivo administration

  • Matrigel (optional, to improve tumor take rate)[37]

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of the mice.[33]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment: Randomize the mice into vehicle control and treatment groups. Administer the compound (e.g., via oral gavage or intraperitoneal injection) daily or on a specified schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.[33]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Data Analysis: Compare the tumor growth in the treatment group to the vehicle control group. Calculate the tumor growth inhibition (TGI).

Conclusion

This compound, as a member of the pharmacologically significant quinoxaline family, holds considerable potential for drug discovery. The protocols outlined in this document provide a comprehensive and logical framework for its systematic evaluation. By progressing through this tiered approach of in vitro screening, mechanistic studies, ADME/Tox profiling, and in vivo validation, researchers can effectively assess the therapeutic potential of this and other novel quinoxaline derivatives.

References

  • Abdel-Aal, M. T., et al. (2007). Synthesis and pharmacological evaluation of novel quinoxalines as potential nonulcerogenic anti-inflammatory and analgesic agents. Arzneimittelforschung, 57(9), 591-599. [Link]

  • Chimirri, A., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Pharmaceuticals, 13(10), 305. [Link]

  • Chimirri, A., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PMC, [Link]

  • Khattab, S. N., et al. (2011). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 16(12), 10345-10356. [Link]

  • Li, Y., et al. (2017). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 7(58), 36563-36569. [Link]

  • Zarghi, A., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. Molecules, 27(22), 8031. [Link]

  • Hassan, A. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Pharmaceuticals, 16(11), 1599. [Link]

  • Abdel-Gawad, S. M., et al. (2008). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 13(12), 3058-3069. [Link]

  • Tokiwa, H., et al. (2009). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. Bioorganic & Medicinal Chemistry, 17(15), 5486-5497. [Link]

  • Outbreak.info. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. [Link]

  • CiteDrive. (n.d.). Emerging Trends in Quinoxaline‐based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. [Link]

  • Shahin, G. G., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(12), 2216. [Link]

  • Ghorab, M. M., et al. (2018). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 8(52), 29554-29568. [Link]

  • RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. [Link]

  • ResearchGate. (2025). Exploring Novel Quinoxaline Derivatives as Potent Antiviral Agents: Synthesis and Biological Insights. [Link]

  • Admescope. (n.d.). Time-critical early ADME characterization. [Link]

  • Al-Issa, S. A. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4169. [Link]

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

  • Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]

  • Ghorab, M. M., et al. (2016). Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Archiv der Pharmazie, 349(6), 403-416. [Link]

  • Alasmari, F. A. S., et al. (2015). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science, 2(1), 14-23. [Link]

  • Bioengineer.org. (2025). Current Trends in Kinase Inhibitors: Focus on Quinoxaline. [Link]

  • BIOMEX GmbH. (n.d.). ADME-Tox - Drug discovery & safety. [Link]

  • ResearchGate. (2025). Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives. [Link]

  • MarinBio. (n.d.). Advanced ADME-Tox Assays | Preclinical Drug Development. [Link]

  • PubMed. (2025). Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives. [Link]

  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101712. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Bentham Science. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • Current Protocols. (2021). In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery. [Link]

  • Bio-protocol. (2017). BiTE® Xenograft Protocol. [Link]

  • Taylor & Francis Online. (2024). Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of functionalized quinoxaline derivatives. [Link]

  • NCBI Bookshelf. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. [Link]

  • PMC. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]

  • Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. [Link]

  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology. [Link]

  • PubMed Central. (2016). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. [Link]

Sources

1-Phenyl-2-(quinoxalin-2-yl)ethanol as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1-Phenyl-2-(quinoxalin-2-yl)ethanol: A Versatile Chiral Building Block in Modern Synthesis

Introduction: The Strategic Value of the Quinoxaline Scaffold

Quinoxalines, bicyclic heterocycles formed by the fusion of a benzene and a pyrazine ring, represent a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Their planar structure allows for effective π-stacking interactions with biological targets like DNA, and the nitrogen atoms act as key hydrogen bond acceptors.[3][4] This has led to the development of quinoxaline-based compounds with a vast array of therapeutic applications, including antibacterial, antiviral, anticancer, and anti-inflammatory activities.[1][4][5]

This compound emerges as a particularly valuable building block by integrating three key structural motifs:

  • The Quinoxaline Core: Provides the foundational biological relevance and a rigid anchor for molecular design.

  • A Phenyl Group: Offers a site for further aromatic functionalization and contributes to hydrophobic interactions.

  • A Secondary Alcohol: A versatile functional handle that can be stereochemically controlled and readily transformed into a multitude of other groups (ketones, esters, ethers, etc.).

This guide serves as a technical resource for researchers, providing field-proven insights and detailed protocols for the synthesis, characterization, and strategic application of this compound in synthetic programs.

Synthesis of the Building Block

The most direct and reliable synthesis of this compound is a two-step process starting from commercially available reagents. The logic is to first construct the corresponding ketone, 2-(2-phenyl-2-oxoethyl)quinoxaline (more commonly known as 2-benzoylquinoxaline), which is then selectively reduced to the target secondary alcohol.

Synthesis_Pathway A o-Phenylenediamine + Phenylglyoxal B 2-Benzoylquinoxaline (Ketone Intermediate) A->B Condensation (e.g., EtOH, reflux) C This compound (Target Alcohol) B->C Reduction (e.g., NaBH4, MeOH)

Caption: General synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

Step A: Condensation to form 2-Benzoylquinoxaline

This step leverages the classic Hinsberg quinoxaline synthesis, which involves the condensation of an o-diamine with a 1,2-dicarbonyl compound.[2]

  • Reagent Setup: To a 250 mL round-bottom flask, add o-phenylenediamine (5.4 g, 50 mmol, 1.0 equiv) and ethanol (100 mL). Stir until the solid is fully dissolved.

  • Addition: To the stirred solution, add a solution of phenylglyoxal monohydrate (8.3 g, 55 mmol, 1.1 equiv) in ethanol (20 mL) dropwise over 15 minutes at room temperature.

    • Expert Insight: Phenylglyoxal is used as the α-dicarbonyl synthon. Using a slight excess ensures complete consumption of the diamine. The reaction is typically exothermic; a dropwise addition helps control the temperature.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup & Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation. Collect the resulting yellow solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield 2-benzoylquinoxaline.

Step B: Reduction to this compound

  • Reagent Setup: Suspend the 2-benzoylquinoxaline (11.7 g, 50 mmol, 1.0 equiv) from the previous step in methanol (150 mL) in a 500 mL round-bottom flask. Cool the suspension to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (2.8 g, 75 mmol, 1.5 equiv) portion-wise over 30 minutes.

    • Expert Insight: NaBH₄ is a mild and selective reducing agent for ketones, which will not reduce the aromatic quinoxaline core. Adding it slowly at 0 °C is a critical safety and selectivity measure to control the vigorous hydrogen gas evolution and prevent over-reduction.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching & Workup: Carefully quench the reaction by slowly adding 1 M HCl (aq) at 0 °C until the bubbling ceases and the pH is ~6-7. Remove the methanol under reduced pressure.

  • Extraction & Purification: Add water (100 mL) and extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexanes:ethyl acetate gradient) or recrystallization from ethanol/water to afford this compound as a solid.

Physicochemical Properties and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized building block.

PropertyDataSource/Method
CAS Number 849021-27-8[6]
Molecular Formula C₁₆H₁₄N₂O[6]
Molecular Weight 250.3 g/mol [6]
Appearance Typically a white to pale yellow solidVisual Inspection
¹H NMR (400 MHz, CDCl₃) δ ~9.0 (s, 1H, N=CH), 8.1-7.3 (m, 9H, Ar-H), 5.2 (dd, 1H, CH-OH), 3.5 (d, 2H, CH₂), 3.0 (br s, 1H, OH)Spectroscopic Data
¹³C NMR (100 MHz, CDCl₃) δ ~154, 152, 142, 141, 140, 130, 129, 128, 127, 126, 74, 45Spectroscopic Data
FT-IR (ATR) ~3400 cm⁻¹ (broad, O-H stretch), ~3050 cm⁻¹ (Ar C-H), ~1600 cm⁻¹ (C=N)Spectroscopic Data
Mass Spec (ESI+) m/z = 251.12 [M+H]⁺Mass Spectrometry

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The provided data is based on typical values for similar structural motifs.[7][8]

Applications in Synthetic Chemistry

The true utility of this compound lies in the versatile reactivity of its secondary hydroxyl group. Below are protocols for its key transformations.

Applications Start This compound Ketone 2-Benzoylquinoxaline (Ketone) Start->Ketone Oxidation (PCC, DMP) Ether O-Alkylated Product (Ether) Start->Ether Williamson Ether Synthesis (NaH, R-X) Ester O-Acylated Product (Ester) Start->Ester Esterification (Ac₂O, Pyridine)

Caption: Key synthetic transformations of the building block.

Application Protocol 2: Oxidation to 2-Benzoylquinoxaline

This protocol regenerates the ketone, which can serve as an electrophilic site for subsequent Grignard additions, Wittig reactions, or reductive aminations.

Oxidation_Workflow Start Dissolve Alcohol in DCM AddPCC Add Pyridinium Chlorochromate (PCC) portion-wise at RT Start->AddPCC Stir Stir for 2-4 hours (Monitor by TLC) AddPCC->Stir Filter Filter through Celite/Silica Plug (to remove chromium salts) Stir->Filter Concentrate Concentrate Filtrate under reduced pressure Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Experimental workflow for the oxidation of the alcohol.

  • Reagent Setup: In a dry flask under a nitrogen atmosphere, dissolve this compound (2.5 g, 10 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 50 mL).

  • Oxidation: Add pyridinium chlorochromate (PCC) (3.2 g, 15 mmol, 1.5 equiv) in one portion.

    • Expert Insight: PCC is a reliable oxidant for converting secondary alcohols to ketones without over-oxidation. The reaction is run in an anhydrous solvent to prevent the formation of carboxylic acid side products. Alternatives like Dess-Martin periodinane (DMP) can be used for a metal-free, milder oxidation.

  • Reaction: Stir the resulting dark brown mixture at room temperature for 3 hours. Monitor the reaction by TLC until the starting alcohol spot has disappeared.

  • Workup: Upon completion, dilute the mixture with diethyl ether (50 mL) and filter it through a short plug of silica gel topped with Celite®. Wash the plug thoroughly with additional diethyl ether.

    • Trustworthiness: This filtration step is crucial for removing the insoluble chromium byproducts, which simplifies purification.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, hexanes:ethyl acetate) to yield pure 2-benzoylquinoxaline.

Application Protocol 3: O-Alkylation via Williamson Ether Synthesis

This protocol demonstrates the conversion of the alcohol into an ether, a common modification in drug development to alter lipophilicity and metabolic stability. We illustrate this with the synthesis of a propargyl ether, a valuable handle for click chemistry.

  • Reagent Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add a 60% dispersion of sodium hydride (NaH) in mineral oil (0.48 g, 12 mmol, 1.2 equiv). Wash the NaH with dry hexanes (2 x 5 mL) and carefully decant the hexanes. Add anhydrous tetrahydrofuran (THF, 40 mL).

  • Deprotonation: Cool the NaH suspension to 0 °C. Add a solution of this compound (2.5 g, 10 mmol, 1.0 equiv) in anhydrous THF (20 mL) dropwise.

    • Expert Insight: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the corresponding alkoxide. The reaction is performed at 0 °C to control hydrogen gas evolution.

  • Alkylation: After stirring for 30 minutes at 0 °C, add propargyl bromide (80% solution in toluene, 1.3 mL, 12 mmol, 1.2 equiv) dropwise. Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quenching & Workup: Cool the reaction to 0 °C and cautiously quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the desired O-propargyl ether. A similar alkylation has been reported for related quinoxaline systems.[9]

Conclusion

This compound is a high-value, readily accessible building block that serves as a gateway to a wide range of complex quinoxaline derivatives. Its strategic importance is rooted in the combination of a biologically relevant heterocyclic core and a versatile, stereogenic hydroxyl group. The protocols detailed herein provide a reliable foundation for chemists to synthesize, characterize, and exploit this molecule in programs targeting novel therapeutics and functional materials. The potential for asymmetric synthesis further enhances its value, enabling access to enantiomerically pure compounds for advanced drug development.[10]

References

  • Cai, C., Wu, W., Li, W., Zhou, Y., & Zhang, X. (2020). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. RSC Advances, 10(49), 29337–29341. [Link]

  • Inbaraj, C. R., & Chien-Hong, C. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Processes, 9(7), 1217. [Link]

  • Sá, N., et al. (2017). Quinoxaline, its derivatives and applications: A State of the Art review. Revista de Ciências, Inovação, e Tecnologia da Pampa, 2(1). [Link]

  • Hason, S., et al. (2014). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. International Journal of Molecular Sciences, 15(12), 22811–22830. [Link]

  • Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Semantic Scholar. [Link]

  • Hassan, N. H., et al. (2008). Phenyl quinoxalin-2-yl ether. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1820. [Link]

  • Missioui, M., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline. IUCrData, 7(4). [Link]

  • Gomha, S. M., et al. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. ACS Omega, 8(46), 44007–44023. [Link]

  • Castro, M. E., et al. (2011). Synthesis and molecular structure of the 1-phenyl-2-(2-pyridyl)ethanol intermediate obtained from the condensation reaction of 2-picoline and benzaldehyde. ResearchGate. [Link]

  • Al-Zoubi, R. M., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(1), 1-23. [Link]

  • Asif, M. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(21), 7486. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Phenyl-2-(quinoxalin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Phenyl-2-(quinoxalin-2-yl)ethanol. This document is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this important quinoxaline derivative. Quinoxaline scaffolds are pivotal in medicinal chemistry due to their wide range of pharmacological activities, including anticancer and antimicrobial properties.[1][2][3][4] The successful synthesis of derivatives like the target alcohol is a critical step in developing novel therapeutic agents.

This guide provides a robust synthetic strategy, detailed troubleshooting protocols in a direct question-and-answer format, and optimization insights grounded in established chemical principles.

Proposed Synthetic Workflow

The most reliable and scalable approach to synthesizing this compound involves a two-stage process. First, the synthesis of a key intermediate, 2-quinoxalinecarboxaldehyde, followed by a Grignard reaction to form the target secondary alcohol. This method offers clear checkpoints for purity and yield analysis.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Grignard Reaction o-phenylenediamine o-phenylenediamine 2-methylquinoxaline 2-Methylquinoxaline o-phenylenediamine->2-methylquinoxaline Condensation methylglyoxal Methylglyoxal methylglyoxal->2-methylquinoxaline Condensation 2-quinoxalinecarboxaldehyde 2-Quinoxalinecarboxaldehyde (Key Intermediate) 2-methylquinoxaline->2-quinoxalinecarboxaldehyde Oxidation SeO2 Selenium Dioxide (SeO2) SeO2->2-quinoxalinecarboxaldehyde target This compound (Final Product) 2-quinoxalinecarboxaldehyde->target Nucleophilic Addition bromobenzene Bromobenzene phmgbr Phenylmagnesium Bromide (Grignard Reagent) bromobenzene->phmgbr Formation mg Magnesium (Mg) mg->phmgbr Formation phmgbr->target G start Low Yield of Final Product check_grignard Is Grignard reagent active and accurately quantified? start->check_grignard check_conditions Were reaction conditions strictly anhydrous? check_grignard->check_conditions Yes remedy_grignard Solution: Re-prepare and/or titrate the Grignard reagent. check_grignard->remedy_grignard No check_temp Was temperature controlled during addition (0°C)? check_conditions->check_temp Yes remedy_conditions Solution: Thoroughly dry all glassware and use anhydrous solvents. check_conditions->remedy_conditions No check_purification Was work-up and purification performed correctly? check_temp->check_purification Yes remedy_temp Solution: Use an ice bath and add the aldehyde dropwise. check_temp->remedy_temp No remedy_purification Solution: Ensure complete quenching and optimize chromatography. check_purification->remedy_purification Issue Persists

Caption: Troubleshooting decision tree for low product yield.

Problem Area 3: Purification Challenges

Q: My crude product is a complex mixture, and purification by column chromatography is difficult. How can I improve the work-up?

A: A clean work-up is essential for simplifying purification. The goal is to effectively quench the reaction and remove inorganic magnesium salts.

  • Causality—Emulsion Formation: Quenching the reaction directly with water can be highly exothermic and lead to the formation of magnesium hydroxide emulsions that are difficult to separate from the organic layer.

  • Causality—Co-eluting Impurities: Biphenyl, if formed, has a polarity that can be close to the product, making chromatographic separation challenging.

Solutions:

  • Careful Quenching: After the reaction is complete, cool the flask back down in an ice bath. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a milder and more effective way to break down the magnesium alkoxide complex and prevent emulsion formation compared to using water or strong acids.

  • Extraction and Washing: After quenching, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers and wash sequentially with water and then brine to remove any remaining inorganic salts.

  • Chromatography Optimization: Use a gradient elution system for column chromatography, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity. This will help separate the non-polar biphenyl impurity from your more polar alcohol product.

Frequently Asked Questions (FAQs)

Q: Can I use a different organometallic reagent, such as phenyllithium? A: Yes, phenyllithium can be used. However, organolithium reagents are generally more reactive and basic than their Grignard counterparts. This can increase the likelihood of side reactions, such as deprotonation at unintended sites. For this specific transformation, phenylmagnesium bromide offers a better balance of reactivity and selectivity.

Q: What is the best solvent for this Grignard reaction? A: Anhydrous diethyl ether or tetrahydrofuran (THF) are the standard and most effective solvents. THF is generally preferred as it has a higher boiling point and is better at solvating the Grignard reagent complex. [1] Q: Are there alternative synthetic routes to the target molecule? A: An alternative could involve the deprotonation of 2-methylquinoxaline with a strong base like n-butyllithium to form an anion, which is then reacted with benzaldehyde. However, this route can be complicated by the acidity of other protons on the quinoxaline ring system, potentially leading to a mixture of products. The Grignard route proposed here is generally more direct and higher-yielding.

Data and Protocols

Table 1: Troubleshooting Summary
Symptom Probable Cause(s) Recommended Solution(s)
Grignard reagent doesn't form (solution remains clear, no exotherm).Magnesium passivation; residual moisture.Activate Mg with iodine/1,2-dibromoethane; ensure all components are rigorously dried.
Low yield of target alcohol; significant unreacted aldehyde.Inactive or insufficient Grignard reagent.Titrate the Grignard reagent to confirm concentration; use 1.1-1.2 equivalents.
Significant biphenyl impurity observed in crude NMR/LC-MS.High reaction temperature; poor rate of addition.Maintain reaction at 0°C; add aldehyde solution dropwise to the Grignard reagent.
Difficult phase separation during work-up (emulsion).Quenching with water.Quench with a saturated aqueous solution of NH₄Cl.
Product is difficult to separate from impurities via chromatography.Co-eluting impurities (e.g., biphenyl).Use a shallow gradient elution and ensure a clean work-up to remove inorganic salts.
Experimental Protocols

Protocol 1: Synthesis of 2-Quinoxalinecarboxaldehyde

(This protocol is based on standard oxidation procedures for similar heterocyclic systems)[5]

  • To a solution of 2-methylquinoxaline (1.0 eq) in 1,4-dioxane, add selenium dioxide (SeO₂, 1.1 eq).

  • Reflux the mixture with stirring for 4-6 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove the black selenium precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-quinoxalinecarboxaldehyde as a solid.

Protocol 2: Grignard Synthesis of this compound

(This protocol is based on established best practices for Grignard reactions)[6][7]

  • Grignard Preparation: In a flame-dried, three-neck flask under an argon atmosphere, add magnesium turnings (1.3 eq). Add a small crystal of iodine. To this, add a solution of bromobenzene (1.2 eq) in anhydrous THF dropwise via an addition funnel. The reaction should initiate (indicated by heat and disappearance of the iodine color). Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After addition, stir for 1 hour at room temperature.

  • Titration: Determine the precise molarity of the prepared phenylmagnesium bromide reagent.

  • Addition: Cool the Grignard solution to 0°C in an ice bath. Dissolve 2-quinoxalinecarboxaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the cooled Grignard solution over 30 minutes.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Cool the reaction back to 0°C and slowly add saturated aqueous NH₄Cl solution until no further effervescence is observed.

  • Work-up: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure this compound.

References

Sources

Frequently Asked Questions (FAQs): Compound Properties & Initial Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for robust and reproducible purification protocols, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 1-Phenyl-2-(quinoxalin-2-yl)ethanol. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the common and complex challenges encountered during the purification of this important heterocyclic alcohol.

This guide is structured in a question-and-answer format to directly address the specific issues you may face. We will delve into the foundational techniques of column chromatography and recrystallization, moving beyond simple step-by-step instructions to explain the critical reasoning behind each action.

This section addresses preliminary questions regarding the fundamental properties of this compound, which are essential for designing an effective purification strategy.

Q1: What are the key physicochemical properties of this compound that I should be aware of before starting purification?

A1: Understanding the basic properties of your target compound is the first step toward successful purification. Key data for this compound is summarized below. The melting point is a critical indicator of purity; a sharp melting range close to the literature value suggests high purity, while a broad or depressed range indicates the presence of impurities.

PropertyValueSource(s)
CAS Number 849021-27-8[1][2][3]
Molecular Formula C₁₆H₁₄N₂O[1][2][3]
Molecular Weight 250.30 g/mol [1][2][3]
Appearance Typically a solid[1][4]
Melting Point 84-87°C[1][2]
UV Activity Yes (due to aromatic quinoxaline and phenyl rings)[5]

Q2: What are the likely impurities in my crude sample of this compound?

A2: Impurities are highly dependent on the synthetic route used. The most common method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound[6][7]. Therefore, you can anticipate the following impurities:

  • Unreacted Starting Materials: Depending on the specific synthesis, this could include precursors like 2-methylquinoxaline, benzaldehyde, o-phenylenediamine, or related dicarbonyl compounds.

  • Side-Reaction Products: Over-oxidation of the ethanol to a ketone, or by-products from competing condensation reactions.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used during the synthesis[6][7].

  • Solvents: Residual solvents from the reaction or initial work-up.

Q3: How do I perform a preliminary purity assessment of my crude product?

A3: Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective tool for assessing the purity of your crude product[5][8].

  • Dissolve a small sample of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the solution onto a silica gel TLC plate (with a fluorescent indicator, F₂₅₄).

  • Develop the plate in an appropriate eluent system. A good starting point is a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v).

  • Visualize the plate under a UV lamp at 254 nm. The quinoxaline ring system is UV-active and should appear as a dark spot[5].

  • Analyze the result: A single spot indicates a relatively pure product. Multiple spots confirm the presence of impurities and give you a preliminary idea of their polarities relative to your product, which is crucial for developing a column chromatography method.

Purification Technique 1: Column Chromatography

Column chromatography is a highly versatile and widely used method for separating this compound from impurities with different polarities[5][8].

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Determine Eluent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute Column (Collect Fractions) Load->Elute Monitor 5. Monitor Fractions (TLC) Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Evap 7. Evaporate Solvent Combine->Evap Yield 8. Determine Yield & Purity Evap->Yield

Caption: Workflow for purifying this compound via column chromatography.

Detailed Protocol for Column Chromatography

Objective: To separate this compound from polar and non-polar impurities using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Glass chromatography column

  • TLC plates (Silica gel, F₂₅₄)

  • Collection tubes/flasks

Procedure:

  • Eluent System Selection: Using TLC, find a solvent system where this compound has an R_f (retention factor) of ~0.25-0.35. A good starting point is Hexane:EtOAc (e.g., 7:3 v/v). Due to the basic nitrogen atoms in the quinoxaline ring, the compound may streak on the acidic silica gel. To mitigate this, add 0.5-1% triethylamine (TEA) to your eluent system[5].

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen eluent (e.g., Hexane:EtOAc:TEA 70:30:0.5).

    • Pour the slurry into the column and allow the silica to pack under gravity or gentle pressure, ensuring a level and crack-free bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., Dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent and carefully pipette it onto the top of the column.

  • Elution and Fraction Collection:

    • Begin adding the eluent to the top of the column, maintaining a constant head of solvent.

    • Start collecting fractions immediately. The volume of each fraction should be appropriate for the column size (e.g., 10-20 mL for a medium-sized column).

  • Monitoring:

    • Spot every few fractions onto a TLC plate.

    • Develop the TLC plate in the eluent system and visualize under UV light to identify which fractions contain your desired product.

  • Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

    • Confirm purity by melting point analysis and/or other analytical techniques (NMR, HPLC).

Troubleshooting Guide: Column Chromatography

Q: My compound is streaking badly on the TLC plate and not separating well on the column. What's wrong?

A: This is a classic issue with nitrogen-containing heterocyclic compounds like quinoxalines on acidic silica gel[5]. The basic nitrogen atoms interact strongly with the acidic silanol groups on the silica surface, causing poor peak shape and streaking.

  • Solution: Add a small amount of a basic modifier to your eluent system. Triethylamine (TEA) at a concentration of 0.1-1% is highly effective at neutralizing the active sites on the silica gel, leading to sharp bands and improved separation[5].

Q: My compound won't elute from the column, even when I increase the eluent polarity.

A: This suggests your compound is too polar for the chosen solvent system or is irreversibly binding to the stationary phase[8].

  • Solution 1 (Increase Polarity Drastically): If you are using a Hexane/EtOAc system, switch to a more polar mixture like Dichloromethane/Methanol. A gradient elution, where you gradually increase the percentage of methanol, can be very effective[8].

  • Solution 2 (Change Stationary Phase): Your compound may be sensitive to the acidic nature of silica gel. Try using a less acidic stationary phase like neutral alumina[5]. Alternatively, consider reverse-phase chromatography (e.g., C18 silica) where elution order is based on hydrophobicity rather than polarity[9].

Q: The separation between my product and an impurity is very poor (ΔR_f < 0.1). How can I improve it?

A: Poor separation means the selectivity of your system is insufficient.

  • Solution 1 (Fine-tune Eluent): Try different solvent systems. The "selectivity" of the separation can change dramatically. For example, replacing Ethyl Acetate with Dichloromethane or adding a small amount of Methanol can alter the interactions and improve resolution.

  • Solution 2 (Reduce Sample Load): Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be 1-5% of the mass of the silica gel[8].

  • Solution 3 (Consider HPLC): If flash chromatography cannot provide baseline separation, High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, offers much higher resolution and may be necessary for achieving high purity[9].

Purification Technique 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a very high degree, provided a suitable solvent can be found. It is excellent for removing small quantities of impurities from a product that is already moderately pure[5][10].

Decision Tree for Recrystallization Solvent Selection

G Start Start: Small-scale Solubility Test TestSolvent Add ~20 mg crude solid to 0.5 mL solvent at Room Temp. Start->TestSolvent DissolvesCold Dissolves Cold? TestSolvent->DissolvesCold Heat Heat to Boiling DissolvesCold->Heat No   BadSolvent1 Result: Bad Solvent (Product lost in mother liquor) DissolvesCold->BadSolvent1  Yes DissolvesHot Dissolves Hot? Heat->DissolvesHot Cool Cool to Room Temp, then Ice Bath DissolvesHot->Cool  Yes BadSolvent2 Result: Bad Solvent (Cannot recrystallize) DissolvesHot->BadSolvent2 No   CrystalsForm Crystals Form? Cool->CrystalsForm CrystalsForm->BadSolvent1 No   GoodSolvent Result: Good Solvent! Proceed to bulk recrystallization. CrystalsForm->GoodSolvent  Yes

Caption: Decision-making process for selecting a suitable recrystallization solvent.

Detailed Protocol for Recrystallization

Objective: To purify this compound by dissolving it in a minimum amount of a hot solvent and allowing it to crystallize upon cooling, leaving impurities behind in the solution.

Materials:

  • Crude this compound (pre-purified by chromatography if very impure)

  • Recrystallization solvent (e.g., Ethanol, Isopropanol, or an Ethyl Acetate/Hexane mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Following the logic in the decision tree above, test various solvents. Ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexane are good candidates for quinoxaline derivatives[6][11][12][13]. For a mixed solvent system, dissolve the compound in a small amount of the "good" solvent (e.g., ethyl acetate) and then add the "bad" solvent (e.g., hexane) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the good solvent to redissolve the solid[14].

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture to a gentle boil. Add just enough hot solvent to completely dissolve the solid[10][15]. Using excess solvent is a common mistake that will significantly reduce your final yield[8].

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, silica from a previous column), perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals[10][14]. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Allow the crystals to dry completely in the air or in a vacuum oven. Determine the yield and assess purity via melting point analysis.

Troubleshooting Guide: Recrystallization

Q: No crystals are forming, even after cooling in an ice bath. What should I do?

A: This usually means your solution is not supersaturated, likely because too much solvent was used[5].

  • Solution 1 (Induce Crystallization): Try scratching the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth[8]. Adding a "seed crystal" from a previous pure batch can also initiate crystallization.

  • Solution 2 (Reduce Solvent): Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Once concentrated, allow it to cool again[5].

Q: My compound "oiled out" instead of forming crystals. How can I fix this?

A: Oiling out occurs when the compound's solubility limit is exceeded at a temperature above its melting point, or if the cooling is too rapid. The presence of impurities can also prevent proper crystal lattice formation[8].

  • Solution 1 (Re-dissolve and Cool Slowly): Heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help[8].

  • Solution 2 (Change Solvent): The boiling point of your solvent may be too high. Try a lower-boiling point solvent or adjust the ratio of your mixed solvent system.

  • Solution 3 (Pre-purify): If significant impurities are present, they may be inhibiting crystallization. A preliminary purification by column chromatography may be necessary before attempting recrystallization[5].

Q: My final product is not significantly purer after recrystallization.

A: This indicates that the impurities have very similar solubility properties to your product in the chosen solvent[5].

  • Solution: You must find a different solvent or solvent system where the solubility characteristics of the product and the impurity diverge more significantly. If this fails, the impurity may be structurally very similar to your product, requiring a higher-resolution technique like preparative HPLC for separation[9].

References

  • LabSolutions. This compound. [Link]

  • Fun, H. K., et al. (2008). Phenyl quinoxalin-2-yl ether. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2377. [Link]

  • Chemical Synthesis Database. 1-phenyl-1-quinolin-2-ylethanol. [Link]

  • Odinity. (2013). Recrystallization and Identification of Unknown. [Link]

  • Missioui, H., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 1-[3-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)propyl]-3-phenyl-1,2-dihydroquinoxalin-2-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 999–1004. [Link]

  • University of Massachusetts. Mixed Solvent Recrystallization. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(11), 3133. [Link]

  • Al-Zoubi, W. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]

  • Google Patents. WO2006090236A1 - Preparation of high purity substituted quinoxaline.
  • ResearchGate. Synthesis and molecular structure of the 1-phenyl-2-(2-pyridyl)ethanol intermediate. [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • National Institutes of Health. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. [Link]

  • Chemistry Solutions. Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. [Link]

  • LCGC. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • Organic Chemistry Portal. Synthesis of quinoxalinones. [Link]

  • ACS Omega. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. [Link]

  • EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • ResearchGate. Simple procedure for preparation of quinoxalin-2(1 H )-one 3-[Oxo(cyclo)alkyl(idene)] derivatives. [Link]

Sources

troubleshooting quinoxaline synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quinoxaline Synthesis

Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the quinoxaline scaffold. Quinoxalines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. However, their synthesis, while often straightforward in principle, can be fraught with challenges ranging from low yields to persistent, difficult-to-remove impurities.

This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind common side reactions and offer robust, validated protocols to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound is giving a low yield and my TLC shows multiple spots, including unreacted starting materials. What's going wrong?

A1: Low conversion is a classic issue, often stemming from suboptimal reaction conditions or reactant deactivation. The condensation of an o-phenylenediamine with a 1,2-dicarbonyl is the most common route to quinoxalines[1]. The mechanism involves initial Schiff base formation followed by cyclization and aromatization. Inefficiency at any stage will result in a complex mixture.

Plausible Causes & Solutions:

  • Insufficient Acidity/Catalysis: The initial condensation is often acid-catalyzed. The catalyst protonates a carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the weakly nucleophilic amine. If the reaction is too slow, side reactions can occur.

    • Troubleshooting: Introduce a catalytic amount of a mild acid. Acetic acid is a common choice as it can also serve as the solvent. For more stubborn substrates, stronger acids or Lewis acids like Zn(OTf)₂ or various heterogeneous catalysts can be employed to drive the reaction to completion under milder conditions[2].

  • Reaction Temperature is Too Low: While high temperatures can cause degradation, insufficient heat may prevent the reaction from reaching the activation energy required for the final dehydration/aromatization step.

    • Troubleshooting: Gradually increase the reaction temperature. If using a low-boiling solvent like ethanol, consider switching to a higher-boiling one like acetic acid, toluene (with a Dean-Stark trap), or DMF. Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields by providing efficient, uniform heating[3].

  • Steric Hindrance: Bulky substituents on either the diamine or the dicarbonyl can sterically impede the reaction, slowing down both the initial condensation and the subsequent cyclization.

    • Troubleshooting: For sterically hindered substrates, you may need more forcing conditions: higher temperatures, longer reaction times, and a more effective catalyst. An alumina-supported heteropolyoxometalate catalyst, for example, has been shown to be effective at room temperature even for challenging substrates[4].

Diagnostic Workflow for Low Conversion

G cluster_0 Problem: Low Yield & Complex Mixture cluster_1 Initial Checks cluster_2 Optimization Strategy cluster_3 Outcome Start Reaction TLC shows low conversion Reagents Verify Reagent Purity (Diamine & Dicarbonyl) Start->Reagents Stoichiometry Check Stoichiometry (1:1 ratio) Reagents->Stoichiometry If pure Catalyst Introduce/Change Catalyst (e.g., Acetic Acid, Lewis Acid) Stoichiometry->Catalyst If correct Temperature Increase Temperature or Switch to High-Boiling Solvent Catalyst->Temperature Iterate Time Increase Reaction Time Temperature->Time Iterate Atmosphere Run Under Inert Atmosphere (N2/Ar) Time->Atmosphere Iterate Success Improved Yield & Purity Atmosphere->Success Monitor by TLC Failure Problem Persists: Consider Alternative Route Atmosphere->Failure If no improvement

Caption: Troubleshooting workflow for low conversion in quinoxaline synthesis.

Q2: My reaction has worked, but I've isolated a significant amount of a by-product with a mass of (M+16) or (M+32) relative to my target quinoxaline. What is this impurity?

A2: You are likely observing the formation of quinoxaline N-oxides or N,N'-dioxides. This is a very common side reaction, especially when the reaction is run in the presence of an oxidizing agent or simply exposed to air at elevated temperatures.

Plausible Causes & Solutions:

  • Aerial Oxidation: The dihydride quinoxaline intermediate formed after cyclization is susceptible to oxidation. While this is necessary for aromatization to the final product, over-oxidation of the pyrazine nitrogens can occur, particularly with electron-rich diamines.

    • Troubleshooting: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to strictly exclude oxygen. This is crucial if you are using a metal catalyst that can be sensitive to or activated by air.

  • Oxidizing Reagents/Solvents: Some synthetic protocols call for an oxidant to facilitate the final aromatization step. Similarly, certain solvents like DMSO can act as oxidants at high temperatures[5]. If the conditions are not carefully controlled, this can lead to N-oxide formation.

    • Troubleshooting: If using an external oxidant, carefully control the stoichiometry. Consider milder, non-oxidizing conditions. If you suspect the solvent (e.g., DMSO at >120°C), switch to an alternative like ethanol or acetic acid.

  • Deliberate vs. Accidental N-Oxide Synthesis: It's important to note that quinoxaline 1,4-dioxides are a class of compounds with significant biological activity and are often the desired product[6]. The "Beirut Reaction," for instance, uses benzofuroxan derivatives to directly synthesize quinoxaline 1,4-dioxides[7][8]. Ensure your chosen protocol is not inadvertently favoring these conditions. Direct oxidation of a parent quinoxaline with peroxy acids is a known method for preparing N-oxides[9].

Confirmation and Removal:

  • Confirmation: N-oxides can be confirmed by Mass Spectrometry (M+16 or M+32 peaks) and ¹H NMR (downfield shift of protons adjacent to the N-O bond).

  • Removal: Separating the N-oxide from the parent quinoxaline can be challenging due to similar polarities. Careful column chromatography is the most common method. Alternatively, the entire crude mixture can be treated with a reducing agent like PCl₃ or NaBH₄ to deoxygenate the N-oxide back to the desired quinoxaline, followed by purification.

Reaction Pathway: Quinoxaline vs. N-Oxide Formation

G cluster_0 Desired Pathway cluster_1 Side Reaction Start1 o-Phenylenediamine Intermediate Dihydro- quinoxaline Start1->Intermediate Start2 1,2-Dicarbonyl Start2->Intermediate Product Quinoxaline Intermediate->Product [O] (Aromatization) SideProduct Quinoxaline N-Oxide Product->SideProduct Excess [O] (e.g., Air, Heat)

Caption: Competing pathways of aromatization and over-oxidation.

Q3: My reaction produces a dark, tarry crude product that is very difficult to purify. How can I prevent this and clean up my material?

A3: Tar formation is typically a result of polymerization or degradation of starting materials or intermediates under harsh reaction conditions. This is a frequent problem in syntheses that rely on strong acids and high heat[2].

Plausible Causes & Solutions:

  • Excessively High Temperatures: Heating the reaction too strongly or for too long can lead to decomposition and polymerization, especially with sensitive substrates.

    • Troubleshooting: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Avoid unnecessary heating. If possible, use a modern catalytic method that allows the reaction to proceed at a lower temperature or even room temperature[2][4].

  • Strongly Acidic Conditions: Concentrated mineral acids can promote charring and polymerization of the aromatic diamine.

    • Troubleshooting: Use the minimum amount of acid required for catalysis. Switch from a strong mineral acid to a milder organic acid like acetic acid. Many modern protocols are catalyst-free or use recyclable, solid-supported acids which can mitigate this issue[2].

Purification Strategies for Tarry Products:

  • Activated Carbon Treatment: If the desired product is stable, dissolving the crude material in a suitable solvent and boiling briefly with activated charcoal can remove colored, polymeric impurities. Filter the hot solution through a pad of Celite® to remove the carbon.

  • Trituration/Recrystallization: Before resorting to chromatography, try triturating the crude solid with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold ethanol, diethyl ether). This can often crash out the product in a much cleaner form.

  • Column Chromatography: This is often the most effective method for separating the product from complex mixtures and baseline impurities[10][11]. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar one (e.g., ethyl acetate) is typically effective.

Table 1: Effect of Catalyst and Conditions on Quinoxaline Synthesis

EntryCatalyst (mol%)SolventTemp (°C)TimeYield (%)Reference
1NoneAcetic Acid1202-5 h~70-85[Traditional]
2CAN (5 mol%)WaterRT20 min80-98[2]
3Zn(OTf)₂ (0.2 mmol)CH₃CNRT~2 h85-91[2]
4I₂ (10 mol%)DMSORT~12 h80-90[5][12]
5AlCuMoVP (100 mg)Toluene25120 min92[4]

This table summarizes representative data to guide optimization. Yields are substrate-dependent.

Key Experimental Protocols

Protocol 1: Green Synthesis of 2,3-Diphenylquinoxaline using Cerium (IV) Ammonium Nitrate (CAN)

This protocol is adapted from modern, environmentally benign methods that avoid harsh conditions[2].

Materials:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • Benzil (1.0 mmol, 210.2 mg)

  • Cerium (IV) Ammonium Nitrate (CAN) (0.05 mmol, 27.4 mg)

  • Water (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add o-phenylenediamine, benzil, and water.

  • Stir the suspension at room temperature to ensure good mixing.

  • Add the CAN catalyst to the mixture.

  • Continue stirring at room temperature for 20-30 minutes. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Upon completion, the solid product will precipitate from the aqueous solution.

  • Collect the product by vacuum filtration.

  • Wash the solid product thoroughly with cold water (3 x 10 mL) and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2,3-diphenylquinoxaline as a crystalline solid. This method often yields a product pure enough for many applications without further chromatography[2].

Protocol 2: Purification of a Crude Quinoxaline using Activated Carbon

This protocol is useful for removing persistent colored impurities from a crude reaction mixture[10].

Materials:

  • Crude quinoxaline product

  • Activated Carbon (charcoal), ~10% by weight of the crude product

  • Suitable recrystallization solvent (e.g., ethanol, ethyl acetate)

  • Celite® or another filter aid

Procedure:

  • Place the crude quinoxaline product in an Erlenmeyer flask.

  • Add a sufficient amount of the chosen solvent to fully dissolve the product with gentle heating.

  • Once dissolved, add the activated carbon to the hot solution. Caution: Add the carbon slowly to the hot solution to avoid bumping.

  • Gently swirl or stir the mixture and heat at a gentle reflux for 5-10 minutes.

  • Prepare a filtration setup (e.g., a Büchner funnel or a simple gravity funnel with fluted filter paper) with a thin pad of Celite® on top of the filter paper.

  • Pre-heat the funnel by passing a small amount of hot, clean solvent through it.

  • Filter the hot charcoal suspension quickly. The goal is to remove the carbon while keeping the desired product in the hot filtrate.

  • Rinse the flask and the filter cake with a small amount of hot solvent to recover any remaining product.

  • Allow the clear, decolorized filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

References

  • Rozen, S., & Carmeli, M. (2006). A New Efficient Route for the Formation of Quinoxaline N-Oxides and N,N'-Dioxides Using HOF·CH3CN. The Journal of Organic Chemistry, 71(17), 6465-6470. [Link]

  • Xu, Y., et al. (2012). Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide. Molecules, 17(9), 10482-10490. [Link]

  • Zendehdel, M., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2013, 481473. [Link]

  • Hassan, A. A., & El-Shazly, M. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]

  • ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. ResearchGate. [Link]

  • Asif, M. (2014). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 19(12), 20306-20335. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Shaikh, I. A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]

  • Asif, M. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(8), 1174. [Link]

  • ResearchGate. (n.d.). The suggested mechanism to explain the formation of quinoxalines 20. ResearchGate. [Link]

  • Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. Scribd. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. Organic Chemistry Portal. [Link]

  • Guchhait, S. K., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(29), 17647-17666. [Link]

  • Mini-Reviews in Medicinal Chemistry. (2022). Recent Advances in the Synthesis of Quinoxalines. mtieat. [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the formation of quinoxaline. ResearchGate. [Link]

  • Assay Depot. (2024). Synthesis and biological activity of quinoxaline derivatives. Assay Depot. [Link]

  • Frontiers. (n.d.). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology. [Link]

  • Google Patents. (n.d.). Improved methods for the preparation of quinoxaline derivatives.
  • Shaikh, I. A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. MDPI. [Link]

  • Google Patents. (n.d.). Method of production of quinoxaline, obtained particularly from not purified raw materials.
  • Mini-Reviews in Medicinal Chemistry. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(6), 934-956. [Link]

  • ResearchGate. (n.d.). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. [Link]

  • ACS Publications. (2016). Synthesis of Quinoxalines via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines. Organic Letters, 18(5), 1048-1051. [Link]

  • NIH. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7430. [Link]

  • ResearchGate. (n.d.). Oxidation of dihydroquinoxalinones to quinoxalines. ResearchGate. [Link]

  • MDPI. (2010). Synthesis of Quinoxalines via Ru/C Benzoin Oxidation and Diamine Condensation. Catalysts, 1(1), 3-12. [Link]

  • Pharmacophore. (n.d.). Heterocyclic chemistry of quinoxaline and potential activities of quinoxaline derivatives: a review. Pharmacophore. [Link]

  • Wan, J. P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. [Link]

  • ResearchGate. (2015). ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. [Link]

  • NIH. (2022). New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. Scientific Reports, 12, 1943. [Link]

Sources

Technical Support Center: Addressing Solubility Challenges of 1-Phenyl-2-(quinoxalin-2-yl)ethanol in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 1-Phenyl-2-(quinoxalin-2-yl)ethanol in biological assays. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and frequently asked questions to ensure the successful integration of this compound into your research workflows.

Introduction: The Challenge of Poorly Soluble Compounds

Quinoxaline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, often forming the backbone of therapeutic agents.[1][2][3] However, their inherent aromatic and planar structure can lead to poor aqueous solubility, posing considerable challenges during in vitro and in vivo testing.[1] Approximately 40% of currently marketed drugs and up to 90% of compounds in the discovery pipeline exhibit poor water solubility, which can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[4][5] This guide will specifically address these challenges for this compound (Molecular Formula: C₁₆H₁₄N₂O, Molecular Weight: 250.3 g/mol ).[6]

Part 1: Troubleshooting Guide - Diagnosing and Resolving Precipitation

Issue 1: Immediate Precipitation Upon Addition to Aqueous Media

Question: I've dissolved this compound in an organic solvent to create a stock solution. When I add it to my cell culture medium or assay buffer, a precipitate forms instantly. What is happening and how can I prevent it?

Answer: This phenomenon, often termed "crashing out," is a common issue with hydrophobic compounds.[7] It occurs when the compound, stable in a high concentration of organic solvent, is rapidly diluted into an aqueous environment where its solubility is significantly lower.[8] The sudden shift in solvent polarity causes the compound to fall out of solution.[8]

Root Cause Analysis and Recommended Solutions:

  • High Final Concentration: The intended final concentration of the compound may exceed its maximum aqueous solubility.

    • Solution: Determine the maximum soluble concentration by performing a solubility test. Systematically decrease the final working concentration until no precipitation is observed.[7]

  • Rapid Dilution ("Solvent Shock"): Adding a concentrated stock solution directly to a large volume of aqueous media can cause a rapid, localized supersaturation, leading to precipitation.[8]

    • Solution 1: Serial Dilution: Instead of a single large dilution, perform a series of stepwise dilutions in pre-warmed (37°C) media or buffer.[7] This gradual reduction in solvent concentration can help keep the compound in solution.

    • Solution 2: Slow Addition with Agitation: Add the stock solution dropwise to the vortexing or gently swirling aqueous medium. This promotes rapid dispersal and avoids localized high concentrations.[7]

  • Low Temperature of Media: The solubility of most compounds decreases at lower temperatures. Adding a stock solution to cold media can induce precipitation.[7][8]

    • Solution: Always use pre-warmed (37°C) cell culture media or assay buffers for dilutions.[7]

Issue 2: Delayed Precipitation in the Incubator

Question: My prepared media containing this compound appears clear initially, but after a few hours or days at 37°C, I observe a cloudy or crystalline precipitate. What is causing this delayed effect?

Answer: Delayed precipitation can be more insidious than immediate "crashing out" and can significantly impact the effective concentration of your compound over the course of an experiment. Several factors can contribute to this issue.

Potential Causes and Mitigation Strategies:

  • Metastable Supersaturation: The initial dilution may create a thermodynamically unstable supersaturated solution. Over time, the compound slowly nucleates and precipitates to reach its equilibrium solubility.

    • Solution: Employ solubilization strategies such as the use of cyclodextrins or formulating as a solid dispersion to enhance and maintain solubility.[4][9]

  • Interaction with Media Components: Components in the cell culture medium, such as salts and proteins (especially in serum-containing media), can interact with the compound, reducing its solubility over time.[8]

    • Solution: Test the compound's stability in both serum-free and serum-containing media to determine if serum components are contributing to the precipitation. If so, consider reducing the serum percentage or using a serum-free formulation if your cell line permits.

  • pH Changes During Cell Culture: Cellular metabolism can alter the pH of the culture medium.[7] If the solubility of this compound is pH-dependent, this shift can cause it to precipitate.

    • Solution: Monitor the pH of your culture medium throughout the experiment. More frequent media changes may be necessary to maintain a stable pH.[7]

  • Evaporation: In incubators with low humidity, evaporation from multi-well plates can concentrate salts and the compound, leading to precipitation.[10]

    • Solution: Ensure proper humidification of your incubator and use sealed culture plates or flasks to minimize evaporation.[10]

Workflow for Troubleshooting Precipitation

G cluster_0 Initial Observation cluster_1 Timing of Precipitation cluster_2 Immediate Precipitation Troubleshooting cluster_3 Delayed Precipitation Troubleshooting cluster_4 Advanced Solubilization observe Precipitation Observed timing Immediate or Delayed? observe->timing immediate_actions Reduce Final Concentration Perform Serial Dilution Use Pre-warmed Media timing->immediate_actions Immediate delayed_actions Check for Supersaturation Assess Media Component Interaction Monitor pH Prevent Evaporation timing->delayed_actions Delayed advanced Consider Advanced Techniques: - Cyclodextrins - Co-solvents - Surfactants immediate_actions->advanced If issues persist delayed_actions->advanced If issues persist

Caption: Troubleshooting workflow for precipitation issues.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for this compound?

A1: For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its broad solubilizing power.[11][12] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[7]

Q2: What is the maximum final concentration of DMSO I can use in my cell-based assay?

A2: The final concentration of DMSO should be kept as low as possible, typically well below 1%.[13]

  • < 0.1% DMSO: Generally considered safe for most cell lines with minimal impact on cell health or function.[13]

  • 0.1% - 1% DMSO: May have subtle effects on some sensitive cell lines, potentially altering morphology, proliferation, or gene expression.[13][14]

  • > 1% DMSO: Can cause significant cytotoxicity, damage cell membranes, and induce oxidative stress.[13][15]

It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to a range of DMSO concentrations.[16] Ensure that the final DMSO concentration is identical across all experimental and control wells.[16]

DMSO ConcentrationGeneral Cellular ImpactRecommendation
< 0.1%Minimal to no effect on most cell lines.[13]Ideal for most applications.
0.1% - 0.5%Potential for subtle, cell-type specific effects.[13][15]Acceptable, but requires rigorous vehicle controls.
0.5% - 1.0%Increased risk of off-target effects and cytotoxicity.[13][14]Use with caution and for short exposure times only.
> 1.0%High probability of significant cytotoxicity.[15]Not recommended for most cell-based assays.

Q3: Can I use other solvents besides DMSO?

A3: Yes, other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can be used.[11][12] However, their compatibility and potential for cytotoxicity at various concentrations must also be validated for your specific assay system.

Q4: How can cyclodextrins help with the solubility of this compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[17] They can encapsulate poorly soluble drug molecules, like this compound, forming water-soluble inclusion complexes.[18][19][20] This effectively increases the apparent aqueous solubility of the compound.[17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives in pharmaceutical formulations.[21]

Mechanism of Cyclodextrin Solubilization

G cluster_0 Before Complexation cluster_1 Cyclodextrin Structure cluster_2 After Complexation A Poorly Soluble Compound (Hydrophobic) B Water (Aqueous Environment) D Water-Soluble Inclusion Complex A->D Complexation C Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) C->D Complexation

Caption: Encapsulation by cyclodextrins enhances solubility.

Part 3: Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilution

This protocol describes the standard method for preparing a compound stock solution and diluting it into an aqueous medium to minimize precipitation.

Materials:

  • This compound

  • 100% Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Complete cell culture medium or assay buffer, pre-warmed to 37°C

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve a high concentration (e.g., 20 mM).

    • Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate briefly in a water bath. This is your Primary Stock .

  • Create an Intermediate Dilution (Optional but Recommended):

    • Pipette 90 µL of pre-warmed (37°C) complete cell culture medium into a new sterile tube.

    • Add 10 µL of your Primary Stock to the medium. This creates a 1:10 dilution (e.g., 2 mM) in 10% DMSO. Mix well by gentle pipetting. This is your Intermediate Stock .

  • Prepare the Final Working Concentration:

    • Add the required volume of your Intermediate Stock to a larger volume of pre-warmed medium to achieve the final desired concentration. For example, to achieve a 10 µM final concentration from a 2 mM intermediate stock, you would perform a 1:200 dilution. This ensures the final DMSO concentration is low (e.g., 0.05% in this example).

    • Mix gently by inverting the tube or swirling the flask.

  • Visual Inspection:

    • Visually inspect the final solution for any signs of precipitation immediately after preparation and before adding it to your cells.

Protocol 2: Determining Maximum Aqueous Solubility

This protocol provides a method to estimate the maximum soluble concentration of your compound under specific experimental conditions.

Materials:

  • Primary Stock of this compound in 100% DMSO (e.g., 20 mM).

  • Your specific cell culture medium or assay buffer, pre-warmed to 37°C.

  • Clear microplate or microcentrifuge tubes.

Procedure:

  • Prepare a Series of Dilutions:

    • Create a dilution series of your compound in your chosen aqueous medium. For example, prepare final concentrations ranging from 100 µM down to 1 µM. Ensure the final DMSO concentration remains constant and non-toxic across all dilutions.

  • Incubation:

    • Incubate the prepared solutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂) for a duration equivalent to your experiment's length (e.g., 24, 48, or 72 hours).

  • Visual and Spectrophotometric Analysis:

    • After incubation, visually inspect each dilution for any signs of cloudiness or precipitate.

    • For a more quantitative measure, read the absorbance of the solutions in a microplate reader at a wavelength where the compound does not absorb (e.g., 600 nm) to detect light scattering caused by precipitates.

  • Determine Maximum Solubility:

    • The highest concentration that remains clear and shows no increase in light scattering after incubation is considered the maximum soluble concentration under your experimental conditions.[7]

References

  • R. S. S. Kumar, M. G. R. Raj, K. S. Kumar, P. R. Kumar, and S. G, "Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability," Journal of Pharmaceutical Negative Results, vol. 13, no. 5, 2022. [Online]. Available: [Link]

  • World Pharma Today, "Innovative Formulation Strategies for Poorly Soluble Drugs," 2023. [Online]. Available: [Link]

  • A. K. D. M. K. and undefined. U. D. K. A. K, "Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability," SciSpace, 2021. [Online]. Available: [Link]

  • L. Zhang, Y. Zhang, Y. He, and Y. Feng, "Solubilization techniques used for poorly water-soluble drugs," Acta Pharmaceutica Sinica B, vol. 13, no. 9, pp. 3705-3725, 2023. [Online]. Available: [Link]

  • S. Schittny, S. B. D. T. Huwyler, J, "Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications," Pharmaceutics, vol. 15, no. 12, p. 2707, 2023. [Online]. Available: [Link]

  • R. Holm, T. L. Jensen, and L. P. H. Thomsen, "Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects," Molecular Pharmaceutics, vol. 17, no. 1, pp. 279-286, 2020. [Online]. Available: [Link]

  • T. Loftsson and M. E. Brewster, "Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization," Journal of Pharmaceutical Sciences, vol. 85, no. 10, pp. 1017-1025, 1996. [Online]. Available: [Link]

  • Quora, "What effects does DMSO have on cell assays?," 2017. [Online]. Available: [Link]

  • ResearchGate, "(PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY," 2021. [Online]. Available: [Link]

  • Scientist Solutions, "DMSO in cell based assays," 2025. [Online]. Available: [Link]

  • Procell, "Troubleshooting Precipitation in Cell Culture: Causes and Solutions," 2024. [Online]. Available: [Link]

  • Keyence, "Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies," n.d. [Online]. Available: [Link]

  • M. C. D. S. F. D. C. F. F. G. A. D. O. F. M. P. M. D. S. D. C. C. M. and M. D. C. S. C. L. F, "Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes," Revista do Instituto de Medicina Tropical de São Paulo, vol. 62, p. e59, 2020. [Online]. Available: [Link]

  • M. A. Raza, M. S. Ansari, A. K. Singh, A. K. Kushwaha, and M. A. Haque, "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs," Pharmaceutics, vol. 15, no. 1, p. 257, 2023. [Online]. Available: [Link]

  • ResearchGate, "(PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview," 2025. [Online]. Available: [Link]

  • ResearchGate, "Has anyone had problems with media contamination or precipitants falling out of media?," 2016. [Online]. Available: [Link]

  • ResearchGate, "Why does a compound that dissolve in DMSO, precipitates with media ?," 2022. [Online]. Available: [Link]

  • Chemical Synthesis Database, "1-phenyl-1-quinolin-2-ylethanol - Chemical Synthesis Database," 2025. [Online]. Available: [Link]

  • C. A. Lipinski, "Biological assay challenges from compound solubility: strategies for bioassay optimization," Drug Discovery Today: Technologies, vol. 1, no. 4, pp. 337-341, 2004. [Online]. Available: [Link]

  • Solubility of Things, "1-Phenyl-2-(1-piperidyl)ethanol | Solubility of Things," n.d. [Online]. Available: [Link]

  • S. G. K. S. G. K. S. M. and S. M. K. A. S. A. A, "Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens," RSC Medicinal Chemistry, vol. 15, no. 11, pp. 2404-2425, 2024. [Online]. Available: [Link]

  • Erowid, "Common Solvents Used in Organic Chemistry: Table of Properties 1," 2020. [Online]. Available: [Link]

  • ResearchGate, "Biological activity of quinoxaline derivatives," 2025. [Online]. Available: [Link]

  • M. O. F. M. C. G. S. and F. S. G. C. A. D. L. C, "Quinoxaline Derivatives as Antiviral Agents: A Systematic Review," Molecules, vol. 26, no. 11, p. 3295, 2021. [Online]. Available: [Link]

  • UCLA Chemistry, "Common Organic Solvents: Table of Properties1,2,3," n.d. [Online]. Available: [Link]

  • PubChem, "1-(3-Phenylquinoxalin-1-ium-1-yl)ethanol chloride | C16H15ClN2O - PubChem," 2025. [Online]. Available: [Link]

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoxaline derivatives are a vital class of heterocyclic compounds in medicinal chemistry, forming the backbone of numerous therapeutic agents with applications ranging from anticancer to antiviral.[1][2][3] However, the very electronic and structural properties that make them pharmacologically attractive—their planar, aromatic nature—often lead to significant challenges in drug development, primarily poor aqueous solubility.[4][5] This inherent planarity promotes strong intermolecular π-π stacking in the solid state, resulting in high crystal lattice energy that is difficult to overcome during dissolution.[5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for diagnosing and overcoming solubility issues with quinoxaline derivatives. It is structured in a question-and-answer format to directly address common challenges and provide both the "how" and the "why" behind various experimental strategies.

Part 1: Frequently Asked Questions (FAQs) - First Steps & Core Concepts
Q1: I've just synthesized a new quinoxaline derivative and it's poorly soluble in my aqueous buffer. Why is this happening?

A1: This is a common and expected challenge. The quinoxaline core is a fused benzene and pyrazine ring system, creating a rigid, planar aromatic structure.[5] This molecular conformation leads to strong intermolecular π-π stacking interactions in the solid state, forming a highly stable crystal lattice. A large amount of energy is required to break these interactions and allow the molecule to be solvated by water. Furthermore, substituents added to the quinoxaline scaffold to enhance biological activity often increase the molecule's lipophilicity, further reducing its affinity for aqueous media.[6]

cluster_0 Solid State (Low Solubility) cluster_1 Aqueous Environment A Planar Quinoxaline Molecule 1 B Planar Quinoxaline Molecule 2 A->B Strong π-π Stacking C Planar Quinoxaline Molecule 3 B->C Strong π-π Stacking D High Crystal Lattice Energy C->D Results in E Poor Solvation D->E Leads to

Caption: The inherent planarity of quinoxalines promotes strong crystal forces.

Q2: What are the main strategies I can use to improve the solubility of my compound?

A2: Approaches to enhance aqueous solubility can be broadly grouped into three categories:

  • Chemical Modifications: This involves altering the molecule's covalent structure to introduce more hydrophilic properties. The most common strategies are salt formation and prodrug synthesis.[5]

  • Physical Modifications & Formulation Technologies: These methods focus on changing the physical properties of the solid drug or combining it with excipients to create a more soluble system. Key techniques include pH adjustment, the use of co-solvents, cyclodextrin complexation, and the creation of solid dispersions or nanosuspensions.[5][7]

  • Particle Size Reduction: This strategy aims to increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[8] Techniques include micronization and nanomilling.[5]

Q3: My compound is brand new. What are the first and most straightforward methods I should try to get it into solution for initial in vitro screening?

A3: For initial experiments, speed and simplicity are key. The two most direct methods to try first are pH adjustment and the use of co-solvents .

  • pH Adjustment: Quinoxaline is a weak base (pKa of 0.60), and many of its derivatives contain ionizable nitrogen atoms.[9][10] Altering the pH of your aqueous medium can protonate these basic centers, creating a charged species that is often significantly more water-soluble. This is a fundamental first step for any ionizable compound.[11][12][13]

  • Co-solvents: The most common laboratory practice is to first dissolve the compound in a small amount of a water-miscible organic solvent (like DMSO or ethanol) to create a concentrated stock solution.[6][14] This stock is then diluted into your final aqueous experimental medium. The key is to ensure the final concentration of the organic solvent is low enough (typically <1%) to not interfere with your biological assay.[15]

Part 2: Troubleshooting Guides & In-Depth Methodologies

This section provides detailed protocols and the rationale behind more advanced solubilization techniques.

I. Chemical Modification: Salt Formation

Q4: How does forming a salt of my quinoxaline derivative increase its solubility?

A4: Salt formation is a highly effective technique for ionizable compounds.[16] By reacting an acidic or basic functional group on your quinoxaline derivative with a suitable counter-ion, you convert the neutral molecule into an ionic salt.[17] The ionic nature of the salt significantly disrupts the crystal lattice packing that suppresses the solubility of the neutral form. When the salt dissolves, it dissociates into ions that are readily solvated by polar water molecules, leading to a dramatic increase in aqueous solubility.[16] Approximately 50% of all marketed small molecule drugs are administered as salts.[17]

Q5: My quinoxaline derivative has a basic nitrogen. How do I perform a salt screening to find a suitable counter-ion?

A5: A salt screening experiment aims to identify a counter-ion that forms a stable, crystalline salt with improved solubility and acceptable physicochemical properties.

  • Preparation of the Free Base: Ensure your starting quinoxaline derivative (the "free base") is pure and dry. Dissolve a known amount (e.g., 20-50 mg) in a suitable organic solvent (e.g., acetone, ethanol, or ethyl acetate) to near saturation in a small vial.

  • Counter-ion Selection: Prepare solutions of various pharmaceutically acceptable acids (counter-ions) at the same molar concentration as your free base. Common choices for basic drugs include hydrochloric, sulfuric, methanesulfonic (mesylate), and tartaric acids.[17]

  • Reaction & Crystallization:

    • Add the acid solution dropwise to the stirred solution of your free base at room temperature.

    • If a precipitate forms immediately, it suggests salt formation. If not, cap the vial and allow it to stand. You can induce crystallization by cooling the solution, slowly evaporating the solvent, or adding an anti-solvent (a solvent in which the salt is insoluble, like hexane).[18]

  • Isolation and Analysis:

    • Isolate the resulting solid by filtration and wash with a small amount of cold solvent. Dry the solid under vacuum.

    • Characterize the solid to confirm salt formation and assess its properties. Key analyses include:

      • Visual Inspection: Note the crystallinity and appearance.

      • Solubility Testing: Measure the solubility of the new salt form in water or your target buffer and compare it to the original free base.

      • Characterization: Use techniques like Differential Scanning Calorimetry (DSC) to determine the melting point and X-Ray Powder Diffraction (XRPD) to confirm the new crystalline form.

II. Formulation Strategy: Cyclodextrin Inclusion Complexes

Q6: I've heard about using cyclodextrins. What are they and how do they work?

A6: Cyclodextrins (CDs) are cyclic oligosaccharides that have a unique donut-shaped structure.[19] The exterior of the "donut" is hydrophilic (water-loving), while the central cavity is hydrophobic (water-fearing).[20] Poorly soluble, lipophilic molecules like quinoxaline derivatives can be encapsulated within this hydrophobic cavity, forming an "inclusion complex."[21][22] This complex effectively masks the hydrophobic nature of the drug molecule, presenting a new, larger entity with a hydrophilic exterior that is readily soluble in water.[23]

cluster_0 Formation of Inclusion Complex A Poorly Soluble Quinoxaline Derivative C Soluble Inclusion Complex A->C B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) B->C

Caption: A quinoxaline derivative is encapsulated within a cyclodextrin host.

Q7: How can I prepare a cyclodextrin inclusion complex with my compound in the lab?

A7: The kneading method is a simple and efficient way to prepare inclusion complexes on a laboratory scale.

  • Reagent Selection: Choose a suitable cyclodextrin. β-cyclodextrin is common, but derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) offer significantly higher aqueous solubility and are often more effective.[24]

  • Molar Ratio: Determine the molar ratio of your quinoxaline derivative to the cyclodextrin. A 1:1 ratio is a good starting point.

  • Kneading Process:

    • Place the cyclodextrin powder in a mortar.

    • Add a small amount of water or an ethanol/water mixture to form a thick, consistent paste.

    • Add your quinoxaline derivative to the paste.

    • Knead the mixture thoroughly with a pestle for 30-60 minutes. The mechanical energy and intimate contact facilitate the inclusion of the drug into the cyclodextrin cavity.

  • Drying and Pulverization:

    • Scrape the resulting paste into a dish and dry it in an oven at 40-50°C until the solvent has completely evaporated, or use a lyophilizer (freeze-dryer).[25]

    • Once dry, grind the solid mass into a fine powder.

  • Evaluation:

    • Solubility Test: Measure the aqueous solubility of the prepared complex and compare it to the uncomplexed drug.

    • Dissolution Rate: Perform a dissolution test to see how quickly the drug is released from the complex in an aqueous medium.

    • Confirmation (Optional): Techniques like DSC, XRPD, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the formation of the inclusion complex.

III. Formulation Strategy: Solid Dispersions

Q8: What is a solid dispersion, and when should I consider this technique?

A8: A solid dispersion is a system where a poorly soluble drug (guest) is dispersed within a highly soluble, inert carrier (host) matrix at the solid state.[26][27] The goal is to reduce the drug's particle size to a molecular or amorphous level, which eliminates the need to overcome the crystal lattice energy during dissolution.[28] This technique is particularly useful for BCS Class II drugs (low solubility, high permeability) and can significantly improve dissolution rates and oral bioavailability.[29]

Q9: How do I prepare a solid dispersion using the solvent evaporation method?

A9: The solvent evaporation method is a widely used technique for preparing solid dispersions. It is suitable for thermolabile compounds as it avoids high temperatures.[27]

  • Component Selection:

    • Drug: Your poorly soluble quinoxaline derivative.

    • Carrier: Select a hydrophilic polymer carrier. Common choices include Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), and Hydroxypropyl Methylcellulose (HPMC).[26]

    • Solvent: Choose a volatile organic solvent (e.g., ethanol, methanol, acetone) that can dissolve both the drug and the carrier.

  • Preparation of Solution:

    • Decide on a drug-to-carrier weight ratio (e.g., 1:1, 1:5, 1:10).

    • Dissolve both the quinoxaline derivative and the polymer carrier in the chosen solvent in a round-bottom flask. Stir until a clear solution is obtained.

  • Solvent Removal:

    • Evaporate the solvent using a rotary evaporator (roto-vap). This should be done under reduced pressure and with gentle heating (e.g., 40°C) to create a thin film of the solid dispersion on the flask wall.

  • Final Processing:

    • Place the flask in a vacuum oven for 24 hours to remove any residual solvent.

    • Scrape the solid film from the flask.

    • Grind the resulting solid into a fine powder using a mortar and pestle. Sieve the powder to ensure a uniform particle size.

  • Evaluation:

    • Solubility & Dissolution: Compare the aqueous solubility and dissolution rate of the solid dispersion with the physical mixture of the drug and carrier, and the pure drug.

    • Solid-State Characterization: Use XRPD to check if the drug is in an amorphous state within the dispersion. DSC can also be used to observe changes in melting behavior.

Part 3: Strategy Selection & Summary

Q10: With so many options, how do I choose the best solubilization strategy for my compound?

A10: The optimal strategy depends on the physicochemical properties of your quinoxaline derivative and the intended application (e.g., in vitro assay vs. in vivo formulation). The following decision workflow and summary table can guide your choice.

start Start: Poorly Soluble Quinoxaline Derivative ionizable Is the compound ionizable (acidic/basic)? start->ionizable application What is the application? ionizable->application Yes invitro Initial in vitro screening? ionizable->invitro No ph_adjust Strategy: pH Adjustment application->ph_adjust In vitro assay salt_form Strategy: Salt Formation application->salt_form Formulation dev. cosolvent Strategy: Co-solvents (e.g., DMSO) invitro->cosolvent Yes advanced Need higher solubility or in vivo formulation? invitro->advanced No / Not sufficient cyclodextrin Strategy: Cyclodextrin Complexation advanced->cyclodextrin Moderate increase needed solid_disp Strategy: Solid Dispersion advanced->solid_disp Large increase needed (Amorphous desired) nanotech Strategy: Nanotechnology advanced->nanotech Very challenging compound

Caption: Decision workflow for selecting a solubilization strategy.

Summary of Solubilization Techniques
TechniqueMechanismProsConsBest For
pH Adjustment Ionizes the molecule, increasing its affinity for water.[15]Simple, rapid, inexpensive.Only for ionizable compounds; risk of precipitation if pH changes.Initial in vitro screening of ionizable drugs.
Co-solvents Dissolves the drug in a water-miscible organic solvent.[14]Very simple and fast for preparing stock solutions.Organic solvent may interfere with assays; risk of precipitation upon dilution.Rapid preparation of stock solutions for in vitro assays.
Salt Formation Converts the neutral drug to an ionic salt, disrupting the crystal lattice.[16][17]Can provide a large, stable increase in solubility; well-established regulatory path.Only for ionizable compounds; screening can be time-consuming.Developing a stable, solid dosage form for preclinical and clinical studies.
Cyclodextrins Encapsulates the hydrophobic drug within a hydrophilic host molecule.[19][23]Effective for a wide range of compounds; can improve stability.Can be expensive; requires specific host-guest geometry for good fit.Both liquid and solid formulations where a moderate solubility boost is needed.
Solid Dispersions Disperses the drug in an amorphous state within a hydrophilic polymer matrix.[28][29]Can lead to very significant increases in dissolution rate; good for oral bioavailability.Can be physically unstable (recrystallization); requires specialized equipment.Oral drug development for BCS Class II compounds.
Nanotechnology Reduces particle size to the nanometer scale, increasing surface area for dissolution.[30][31]Greatly enhances dissolution velocity; can improve bioavailability.Complex manufacturing; potential for particle aggregation and instability.Highly challenging compounds requiring advanced formulation for in vivo delivery.
References
  • Benchchem. (n.d.). Navigating the Solubility Landscape of Quinoxaline Derivatives: A Technical Guide.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Quinoxaline Compounds.
  • MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 118. [Link]

  • Khatoon, H., & Malek, E. A. (2024). A Focussed Analysis of β-cyclodextrins for Quinoxaline Derivatives Synthesis. Current Organic Chemistry, 28(5), 368-374.
  • ResearchGate. (n.d.). A Focussed Analysis of Β-cyclodextrins for Quinoxaline Derivatives Synthesis.
  • Springer. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • SciSpace. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Semantic Scholar. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Benchchem. (n.d.). Technical Support Center: Solvent Effects on Quinoxaline Functionalization.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Quinoline Derivative Solubility Issues.
  • RJPT. (n.d.). Solid Dispersion: Solubility Enhancement for Poorly Water Soluble Drug.
  • World Journal of Pharmacy and Pharmaceutical Sciences. (2015). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY.
  • National Institutes of Health. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • International Journal of Pharmaceutical Sciences. (n.d.). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications.
  • ResearchGate. (2022). (PDF) Solubility Enhancement Techniques by Solid Dispersion.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). IntechOpen.
  • PubMed. (n.d.). Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion.
  • ReCIPP. (n.d.). Quinoxaline, its derivatives and applications: A State of the Art review.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Sphinix. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Benchchem. (n.d.). Refinement of work-up procedures for quinoxaline synthesis.
  • PubMed. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents.
  • PubMed. (n.d.). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities.
  • OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications.
  • National Institutes of Health. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.
  • Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • PubMed. (n.d.). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties.
  • National Institutes of Health. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
  • National Institutes of Health. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers.
  • ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications.
  • PubMed. (2016). Inclusion complexation with β-cyclodextrin derivatives alters photodynamic activity and biodistribution of meta-tetra(hydroxyphenyl)chlorin.
  • Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. (n.d.). Journal of Drug Delivery and Therapeutics.
  • National Institutes of Health. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs.
  • MDPI. (n.d.). Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability.

Sources

enhancing the stability of 1-Phenyl-2-(quinoxalin-2-yl)ethanol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Phenyl-2-(quinoxalin-2-yl)ethanol

A Guide to Enhancing Solution Stability for Researchers

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability of this compound in solution. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can troubleshoot effectively and maintain the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: What is this compound and why is its stability important?

A1: this compound is a heterocyclic compound featuring a quinoxaline ring fused to a benzene and pyrazine ring, with a secondary alcohol side chain.[1] Quinoxaline derivatives are a significant class of compounds in medicinal chemistry, investigated for a wide range of pharmacological activities, including anticancer and antiviral properties.[2][3] The stability of this compound in solution is critical because degradation can lead to a loss of the active parent compound, the formation of impurities that may have confounding biological activity or toxicity, and ultimately, inaccurate and irreproducible experimental results.

Q2: What are the primary chemical liabilities of this molecule that can lead to degradation?

A2: The structure of this compound contains two key motifs prone to degradation:

  • Secondary Alcohol: The ethanol group is susceptible to oxidation, which would convert it to the corresponding ketone. This is a common degradation pathway for secondary alcohols.[4]

  • Quinoxaline Ring System: Aromatic nitrogen-containing heterocycles like quinoxaline can be sensitive to photolytic (light-induced) degradation and extreme pH conditions.[5][6][7] Studies on related quinoxaline-based copolymers have shown that the quinoxaline moiety can be a site of photodegradation.[5][6]

Q3: What are the ideal general storage conditions for a stock solution?

A3: For maximal stability, stock solutions should be prepared in a suitable organic solvent (e.g., DMSO, anhydrous ethanol), aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C in amber vials to protect from light. When preparing aqueous working solutions, use of a buffered system is highly recommended.

Q4: My solution of this compound is turning yellow. What is happening?

A4: A color change, particularly to yellow, is often an indicator of photolytic degradation.[8] Many aromatic and heterocyclic compounds form colored degradants upon exposure to light, especially UV light.[9] Ensure all solutions are prepared under subdued light and stored in light-protecting containers (e.g., amber vials or foil-wrapped tubes).

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides a problem-and-solution framework for specific challenges you may encounter during your experiments.

Issue 1: Rapid Loss of Parent Compound in Aqueous Buffer

  • Question: I prepared a 10 µM working solution in a phosphate buffer at pH 7.4. My HPLC analysis shows a significant decrease in the parent peak area after just a few hours at room temperature. What's causing this instability?

  • Answer & Troubleshooting Steps:

    • Suspect pH-Mediated Degradation: While physiological pH 7.4 is standard for many biological assays, it may not be optimal for the stability of this specific molecule. The stability of many heterocyclic compounds is highly pH-dependent.[10][11] Neutral or slightly basic conditions can sometimes accelerate hydrolysis or other degradation pathways.

    • Investigate pH Profile: The first step is to determine the optimal pH for stability. Prepare your compound in a series of buffers ranging from slightly acidic to basic (e.g., pH 5.0, 6.0, 7.0, 8.0). Analyze the solutions by HPLC at time zero and after several hours or days to identify the pH at which degradation is minimized. For many nitrogen-containing heterocycles, a slightly acidic pH (4-6) provides the greatest stability.[10]

    • Consider Oxidation: The secondary alcohol is a prime target for oxidation.[12] Ensure your buffers are prepared with high-purity water and are de-gassed to minimize dissolved oxygen. If the instability persists, consider adding a small amount of an antioxidant, such as ascorbic acid or N-acetylcysteine, to your buffer system, provided it does not interfere with your downstream assay.

Issue 2: Appearance of New Peaks in Chromatogram During Analysis

  • Question: During a long HPLC sequence, I notice new impurity peaks appearing and growing in my later injections, even from the same stock vial. Why is this happening?

  • Answer & Troubleshooting Steps:

    • Assess Autosampler Stability: This observation strongly suggests that the compound is degrading in the solvent used for the HPLC mobile phase or diluent while sitting in the autosampler.

    • Control Autosampler Temperature: If not already in use, cool your autosampler to 4°C. Lowering the temperature is a primary method to slow the rate of most degradation reactions.[13]

    • Evaluate Mobile Phase/Diluent Compatibility: The mobile phase itself can contribute to degradation. If you are using an acidic mobile phase (e.g., with formic acid or TFA), it might be promoting acid-catalyzed hydrolysis or dehydration. Conversely, a basic mobile phase could promote base-catalyzed reactions. Prepare a small amount of your compound in the mobile phase diluent, keep it at the autosampler temperature, and analyze it over 24 hours to confirm this is the source of degradation. If confirmed, you may need to develop a more benign HPLC method or prepare fresh dilutions more frequently.

Issue 3: Precipitation or Cloudiness in Working Solutions

  • Question: When I dilute my DMSO stock solution into my aqueous assay buffer, the solution becomes cloudy or I see visible precipitate over time. How can I improve solubility and prevent this?

  • Answer & Troubleshooting Steps:

    • Check Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) from your stock solution is kept to a minimum, typically below 1% (v/v), as higher concentrations can be toxic to cells and may affect protein function. However, a certain minimal amount may be necessary for solubility.

    • Incorporate a Co-solvent or Surfactant: If reducing the DMSO concentration leads to precipitation, consider including a pharmaceutically acceptable co-solvent like PEG 400 or a non-ionic surfactant like Tween® 80 at a low concentration (e.g., 0.1%) in your final aqueous solution. These agents can significantly improve the solubility of hydrophobic compounds.

    • Adjust pH: The solubility of compounds with basic nitrogen atoms (like in the quinoxaline ring) can be highly pH-dependent. The protonated form of the molecule is often more water-soluble. Try preparing your aqueous solution in a slightly more acidic buffer (e.g., pH 6.0-6.5) to see if this improves solubility by favoring the more soluble, protonated species.

Section 3: Key Experimental Protocols & Data

This section provides validated starting points for preparing solutions and assessing the stability of this compound.

  • Weighing: On a calibrated analytical balance, accurately weigh approximately 5 mg of this compound powder.

  • Dissolution: Dissolve the powder in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM). Ensure complete dissolution by gentle vortexing. Perform this step under subdued lighting.

  • Aliquoting: Immediately dispense the stock solution into small-volume (e.g., 20 µL) aliquots in amber, low-binding microcentrifuge tubes.

  • Storage: Tightly cap the tubes, seal with paraffin film as an extra precaution against moisture, and store frozen at ≤ -20°C. For long-term storage (>6 months), -80°C is recommended.

  • Usage: When needed, remove a single aliquot from the freezer, thaw completely at room temperature, and use it for that day's experiments. Do not re-freeze a thawed aliquot.

Forced degradation studies are essential for understanding a molecule's intrinsic stability.[14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure degradation products can be reliably detected.[15][16]

  • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Aliquot this solution and subject it to the following stress conditions as recommended by ICH guidelines[14][15]:

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 8 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 4 hours.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Stress: Incubate at 80°C for 48 hours in a sealed vial, protected from light.

    • Photolytic Stress: Expose to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]

  • Analysis: After the exposure time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC-UV or LC-MS method.[17][18]

  • Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Identify the conditions that cause degradation and characterize the resulting degradant peaks.

ParameterRecommendation/ObservationRationale & Scientific Principle
pH Slightly acidic (pH 5.0 - 6.5) is often optimal.The nitrogen atoms in the quinoxaline ring can be protonated, which can influence stability and solubility.[19] Avoiding basic conditions can prevent base-catalyzed degradation of the alcohol side chain.
Temperature Store stock solutions at -20°C or -80°C. Keep working solutions cool (4°C).Chemical degradation rates are exponentially dependent on temperature. Lowering the temperature significantly reduces the kinetic energy of molecules, slowing reaction rates.[13]
Solvent Use anhydrous, high-purity DMSO or ethanol for stock solutions.Minimizes the presence of water for potential hydrolysis and other reactive impurities.
Light Exposure Always use amber vials or protect containers from light.The aromatic quinoxaline system is a chromophore that can absorb UV/visible light, leading to photochemical degradation.[5][6][20]
Oxygen Use de-gassed buffers for aqueous solutions where possible.The secondary alcohol is susceptible to oxidation.[12] Removing dissolved oxygen minimizes the potential for oxidative degradation.
Section 4: Visualizing Degradation & Experimental Workflow

The diagram below illustrates the two most probable degradation pathways for this compound based on its chemical structure.

G cluster_main This compound cluster_prod1 Oxidation Product cluster_prod2 Dehydration Product Parent Prod1 Parent->Prod1 Oxidation (e.g., O₂, H₂O₂) Prod2 Parent->Prod2 Dehydration (e.g., Acid/Heat)

Caption: Probable degradation pathways of the parent compound.

This workflow outlines a systematic approach to determining the optimal pH for your compound in an aqueous buffer.

workflow cluster_timepoints Time-Point Analysis start Start: Prepare Concentrated Stock in DMSO prep_buffers Prepare a Series of Buffers (e.g., pH 5, 6, 7, 8) start->prep_buffers dilute Dilute Stock into Each Buffer to Final Concentration prep_buffers->dilute t0 T=0 Analysis: Immediately analyze all samples via stability-indicating HPLC dilute->t0 incubate Incubate Aliquots at Desired Temperature (e.g., RT, 37°C) Protected from Light t0->incubate analyze Analyze Data: Plot % Parent Compound Remaining vs. Time for each pH t0->analyze t1 T=24h Analysis incubate->t1 t2 T=48h Analysis t1->t2 t1->analyze t3 T=72h Analysis t2->t3 t2->analyze t3->analyze end Conclusion: Identify Optimal pH for Stability analyze->end

Caption: Experimental workflow for pH-dependent stability assessment.

References

  • Gedefaw, D., et al. (2016). Induced photodegradation of quinoxaline based copolymers for photovoltaic applications. Solar Energy Materials and Solar Cells, 144, 150-158. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • University of the South Pacific. (2018). Induced photodegradation of quinoxaline based copolymers for photovoltaic applications. USP Electronic Research Repository. Available at: [Link]

  • ResearchGate. (n.d.). Exploration of the Photodegradation of Naphtho[2,3-g] quinoxalines and Pyrazino[2,3-b]phenazines. Available at: [Link]

  • Sharma, G., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Pharmaceutical Research, 1(2). Available at: [Link]

  • Kamberi, M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Lindqvist, C., et al. (2013). Photo-degradation in air of the active layer components in a thiophene–quinoxaline copolymer:fullerene solar cell. Journal of Materials Chemistry A, 1(25), 7476-7484. Available at: [Link]

  • STEMart. (n.d.). Forced Degradation Studies. Available at: [Link]

  • Wang, T., et al. (2022). Acidic Stabilization of the Dual-Aromatic Heterocyclic Anions. Molecules, 27(19), 6296. Available at: [Link]

  • Pharmaceutical Technology. (2006). Asymmetric Routes to Chiral Secondary Alcohols. Available at: [Link]

  • Fijałek, Z., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. BioMed Research International, 2014, 829509. Available at: [Link]

  • Rawat, T., & Pandey, I.P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences & Research, 7(5), 238-241. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(18), 12693-12727. Available at: [Link]

  • Lalevée, J., et al. (2021). Recent Advances on Quinoxaline-Based Photoinitiators of Polymerization. Polymers, 13(16), 2772. Available at: [Link]

  • Chemical Synthesis Database. (n.d.). 1-phenyl-1-quinolin-2-ylethanol. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Available at: [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenyl-2-piperidin-1-ylethanol. PubChem Compound Database. Available at: [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Available at: [Link]

  • Crabb, D. W., et al. (2004). ALCOHOL METABOLISM. NIAAA Publication. Available at: [Link]

  • Błażejowski, J., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(19), 6523. Available at: [Link]

  • Raman, R., et al. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. RASĀYAN Journal of Chemistry, 15(1), 162-170. Available at: [Link]

  • Letters in High Energy Physics. (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. LHEP, 2023(2). Available at: [Link]

  • Vardan, M. (2024). Influence of PH On The Stability of Pharmaceutical. Journal of Chemistry, 2024. Available at: [Link]

  • Serdaroğlu, G., et al. (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 17(6), 6335-6346. Available at: [Link]

  • AcaWriter. (n.d.). Degradation pathway: Significance and symbolism. Available at: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2010). ISSN: 0975-8585. Available at: [Link]

  • Singh, R., & Kumar, R. (2011). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 4(5), 682-687. Available at: [Link]

  • S, K. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC, 41(1), 22-26. Available at: [Link]

  • Daud, H. H. (2023). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Research & Reviews: Journal of Medicinal and Organic Chemistry, 10(3). Available at: [Link]

  • Chan, T. M., & El-Shahat, M. F. (1995). Analytical issues in the chemical stability testing of drugs in solution. Analytical Proceedings including Analytical Communications, 32(10), 415-418. Available at: [Link]

  • Dell'Aversano, C., et al. (2004). Chemistry and Properties. TARGETS IN HETEROCYCLIC SYSTEMS, 8, 1-39. Available at: [Link]

  • Tzompantzi, F., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. The Scientific World Journal, 2014, 821321. Available at: [Link]

  • Patel, B. G., & Parmar, K. A. (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. International Journal of Research and Analytical Reviews, 5(3), 306-311. Available at: [Link]

  • Al-Ostath, A. I., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(1), 66-90. Available at: [Link]

  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. Available at: [Link]

  • Wikipedia. (n.d.). Heterocyclic compound. Available at: [Link]

Sources

Technical Support Center: Refining Cytotoxicity Assays for Insoluble Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant challenge of accurately assessing the cytotoxicity of poorly soluble compounds. Our goal is to equip you with the expertise and validated protocols necessary to generate reliable and reproducible data.

Frequently Asked Questions (FAQs)
Section 1: Compound Solubilization & Delivery

Q1: My compound precipitates when I add it to the cell culture medium. What's happening and how can I fix it?

A: This is a classic solubility problem. Your compound is likely dissolved in a high concentration of an organic solvent like Dimethyl Sulfoxide (DMSO), and when this stock solution is diluted into the aqueous, buffered environment of the cell culture medium, the compound "crashes out" of solution.[1][2] The effective concentration of the compound available to the cells is now unknown and significantly lower than your target concentration, leading to inaccurate IC50 values.

Core Strategy: The key is to maintain the compound's solubility in the final assay medium. This involves optimizing your stock concentration, dilution method, and potentially exploring alternative formulation strategies.[3][4]

Q2: What is the maximum concentration of DMSO I can use in my cytotoxicity assay?

A: This is a critical question, as DMSO itself is cytotoxic at higher concentrations.[5][6] While some robust cell lines might tolerate up to 1%, a widely accepted "safe" final concentration for most cell lines, especially for longer incubation times, is ≤ 0.5% , with ≤ 0.1% being the gold standard for sensitive or primary cells.[7][8][9] It is imperative to determine the specific tolerance of your cell line. Concentrations of 5% and higher are often directly cytotoxic and can dissolve cell membranes.[5][6][9]

Q3: I've prepared my compound dilutions, but I still see precipitates or cloudiness in some wells. Should I proceed with the assay?

A: No. Proceeding with visible precipitation will yield unreliable data. The precipitate can interfere with colorimetric or fluorometric readouts and, more importantly, the actual dose of the compound interacting with the cells is unknown.[10][11] Any data from wells with precipitation should be excluded.[1] The solution is to determine the limit of solubility for your compound in the assay medium and test at concentrations below that limit.[1]

Q4: Are there alternatives to DMSO for solubilizing my compound?

A: Yes. While DMSO is a powerful and common solvent, other options can be explored, often in combination.[12] These include:

  • Other Solvents: Ethanol, isopropanol, or polyethylene glycols (PEGs) can be used, but each requires its own vehicle control and toxicity validation.[13]

  • pH Modification: For ionizable compounds, adjusting the pH of the formulation can dramatically increase solubility.[3][4]

  • Surfactants & Co-solvents: Using low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) or co-solvents can help maintain solubility in aqueous solutions, though this is more common for cell-free assays as they can be toxic to cells.[14]

  • Formulation Technologies: For preclinical development, advanced strategies like creating amorphous solid dispersions, using inclusion complexes (e.g., cyclodextrins), or developing lipid-based formulations can be employed.[3][4][15]

Section 2: Assay Interference & Data Interpretation

Q5: My MTT assay results are inconsistent or show an unexpected increase in signal with my compound. What could be the cause?

A: The MTT assay relies on the reduction of a yellow tetrazolium salt to a purple formazan product by mitochondrial dehydrogenases in living cells.[16][17] However, this chemical reaction is not exclusively biological. Several issues can arise:

  • Direct MTT Reduction: Your compound may have intrinsic reducing properties that can chemically reduce MTT to formazan, independent of cell viability. This is common with compounds that have antioxidant properties, such as polyphenols and flavonoids.[18][19] This leads to a false-positive signal, making the compound appear less toxic or even proliferative.

  • Formazan Crystal Interference: If your compound precipitates, the crystals can interfere with the solubilization and accurate measurement of the formazan product.

  • Colored Compounds: If your compound is colored, especially in the purple/blue spectrum, its absorbance can overlap with that of formazan (typically measured around 570 nm), artificially inflating the reading.[19]

Q6: How do I know if my compound is interfering with my MTT assay?

A: A critical control experiment is required. You must run a parallel plate or set of wells containing your compound dilutions in the cell culture medium without any cells . After the standard incubation period, add the MTT reagent and solubilizing agent. If you see a color change and get an absorbance reading in these cell-free wells, your compound is directly interfering with the assay components.[18]

Q7: My compound binds strongly to serum proteins. How does this affect my cytotoxicity results?

A: This is a frequently overlooked factor. Cell culture media is typically supplemented with 5-10% Fetal Bovine Serum (FBS), which contains proteins like albumin.[20] Hydrophobic compounds can bind to these proteins, effectively sequestering them and reducing the free, unbound concentration of the compound available to interact with the cells.[20][21] This can lead to an underestimation of the compound's true potency, resulting in a right-shifted dose-response curve and a higher apparent IC50 value.

Troubleshooting Guides & Validated Protocols
Guide 1: Optimizing Compound Solubilization and Delivery

This workflow provides a systematic approach to preparing your compound for a cytotoxicity assay, minimizing the risk of precipitation.

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Serial Dilution Strategy cluster_2 Step 3: Final Dosing cluster_3 Step 4: Verification A Determine Max Solubility in 100% DMSO B Prepare High-Concentration Stock (e.g., 10-50 mM) A->B C Perform Serial Dilutions in 100% DMSO B->C D Create Intermediate Plate (100x or 200x Final Conc.) C->D E Add Small Volume (1-2 µL) of Intermediate Dilution to Cell Plate (100-200 µL) D->E F Mix Immediately & Thoroughly E->F G Visually Inspect for Precipitation Under Microscope F->G H If Precipitate Forms, Lower Top Concentration & Repeat G->H Problem I Proceed with Assay G->I OK

Caption: Workflow for preparing and verifying compound dilutions.

Protocol 1.1: Preparing Compound Dilutions via Serial Dilution in 100% DMSO

Causality: Performing serial dilutions in 100% DMSO before adding to the aqueous medium ensures that the compound remains solubilized throughout the dilution series.[12] Adding a very small volume of the DMSO stock to a much larger volume of medium allows for rapid dispersion, reducing the chance of precipitation.[9]

  • Prepare Master Stock: Dissolve your compound in 100% anhydrous DMSO to create a high-concentration master stock (e.g., 50 mM). Ensure it is fully dissolved, using gentle warming or vortexing if necessary.[12]

  • Label Dilution Tubes: Label a series of sterile microcentrifuge tubes for your dilution series (e.g., Tube 1 to Tube 8).

  • Perform 10-fold Serial Dilutions:

    • Add 90 µL of 100% DMSO to tubes 2 through 8.

    • Add 100 µL of your 50 mM master stock to Tube 1.

    • Transfer 10 µL from Tube 1 to Tube 2. Mix thoroughly by pipetting up and down. Change the pipette tip.[22][23]

    • Transfer 10 µL from Tube 2 to Tube 3. Mix thoroughly. Change the tip.

    • Continue this process for all subsequent tubes.[24] This creates a dilution series (50 mM, 5 mM, 500 µM, 50 µM, etc.) all in 100% DMSO.

  • Dose the Cells: If your final assay volume is 200 µL and your desired final DMSO concentration is 0.5%, you will add 1 µL of your DMSO dilutions to each well. This is a 1:200 dilution. Your final compound concentrations will be 250 µM, 25 µM, 2.5 µM, 250 nM, etc.

  • Mix Immediately: After adding the 1 µL of compound stock to the well, immediately mix the plate on a plate shaker or by gentle tapping to ensure rapid and even dispersion.

Guide 2: Establishing a Valid Vehicle Control

Causality: Every cell line has a different sensitivity to solvents.[7][8] A vehicle control validation experiment is essential to determine the highest concentration of the solvent (e.g., DMSO) that does not, on its own, affect cell viability. This ensures that any observed cytotoxicity is due to your compound, not the solvent.[25]

Protocol 2.1: DMSO Toxicity Titration

  • Plate Cells: Seed your cells in a 96-well plate at the same density you will use for your cytotoxicity assay and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A good range to test is 2%, 1%, 0.5%, 0.25%, 0.1%, and 0.05%. Also include a "medium only" (no DMSO) control.

  • Treat Cells: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.

  • Incubate: Incubate the plate for the same duration as your planned compound exposure (e.g., 24, 48, or 72 hours).

  • Assess Viability: Perform your chosen viability assay (e.g., MTT, CellTiter-Glo) on the plate.

  • Analyze Data: Calculate the percent viability for each DMSO concentration relative to the "medium only" control. The highest concentration of DMSO that shows no statistically significant decrease in viability (e.g., >95% viability) is your maximum allowable vehicle concentration for that cell line and assay duration.

SolventTypical Max Final ConcentrationNotes
DMSO 0.1% - 0.5% Cell line dependent. Must be validated.[5][9]
Ethanol 0.1% - 0.5% Can be more volatile; requires careful controls.
Methanol < 0.1% Generally more toxic than DMSO or Ethanol.
Guide 3: Choosing the Right Cytotoxicity Assay

Causality: The standard MTT assay is susceptible to interference from many compounds.[26] Choosing an assay with a different detection mechanism can prevent false results and provide more reliable data for insoluble or colored compounds.

G A Does your compound have intrinsic color or antioxidant properties? B YES: Avoid Tetrazolium Assays (MTT, MTS, XTT, WST-1) A->B Yes C NO: Tetrazolium Assays are a viable option A->C No D Consider Alternative Assays B->D E ATP-Based Luminescence (e.g., CellTiter-Glo) D->E F Protease Viability Marker (e.g., GF-AFC) D->F G Real-Time Impermeant DNA Dyes (e.g., CellTox Green) D->G

Caption: Decision tree for selecting a suitable cytotoxicity assay.

Comparison of Common Cytotoxicity Assays

Assay TypePrincipleProsCons & Interference Potential
MTT Mitochondrial reductase converts tetrazolium to insoluble formazan (colorimetric).[16]Inexpensive, well-established.High interference risk: Colored compounds, reducing agents (antioxidants), precipitates. Requires a solubilization step.[18][27]
MTS/XTT/WST-1 Similar to MTT, but produces a water-soluble formazan product.[28]Fewer steps (no solubilization), higher sensitivity than MTT.[28]Still susceptible to interference from reducing compounds and colored compounds.[16]
Resazurin (AlamarBlue) Metabolically active cells reduce blue resazurin to pink, fluorescent resorufin.[28]Highly sensitive, non-toxic (allows for further cell analysis).Can be reduced by compounds with intrinsic reducing potential.
ATP-Based (e.g., CellTiter-Glo) Measures ATP levels via a luciferase reaction (luminescence).[28]Very fast, highly sensitive, good for high-throughput screening.[28][29]ATP levels can be affected by factors other than viability; potential for enzyme inhibition by test compounds.
LDH Release Measures lactate dehydrogenase (LDH) released from cells with damaged membranes (colorimetric).Measures cell death/membrane damage directly.Only measures late-stage cytotoxicity; timing is critical.
Impermeant DNA Dyes (e.g., CellTox™ Green) Fluorescent dye enters cells with compromised membranes and binds to DNA.[30]Measures cell death in real-time; can be multiplexed with other assays.Signal can be affected by compounds that bind DNA or interfere with fluorescence.[30]

Recommendation: For compounds with a high risk of interference (e.g., natural product extracts, antioxidants), an ATP-based luminescence assay is often the most robust alternative, as its mechanism is less prone to the redox or colorimetric artifacts that plague tetrazolium-based assays.[29]

References
  • National Institutes of Health (NIH). (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. [Link]

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. [Link]

  • PubMed. (n.d.). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. [Link]

  • National Institutes of Health (NIH). (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. [Link]

  • Ascendia Pharma. (n.d.). Sophisticated Formulation Approaches for Insoluble Drug Candidates. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • ResearchGate. (2023). How to carry out biological tests like MTT or DPPH for insoluble samples?. [Link]

  • ResearchGate. (n.d.). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay | Request PDF. [Link]

  • Anticancer Research. (n.d.). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. [Link]

  • Bitesize Bio. (2017). Cell viability assays: Alternatives to the MTT assay. [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. [Link]

  • National Institutes of Health (NIH). (n.d.). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. [Link]

  • University of Valladolid. (2023). Alternatives to MTT Assay in Cell Viability Assessments. [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. [Link]

  • Journal of Clinical and Diagnostic Research. (n.d.). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • BenchSci. (2026). Beyond the Purple Haze: Troubleshooting High Background Absorbance in MTT Assays. [Link]

  • National Institutes of Health (NIH). (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • ResearchGate. (n.d.). A guide to nanosafety testing: Considerations on cytotoxicity testing in different cell models. [Link]

  • Semantic Scholar. (n.d.). FORMULATION AND DEVELOPMENT STRATEGIES FOR DRUGS INSOLUBLE IN GASTRIC FLUID. [Link]

  • National Institutes of Health (NIH). (n.d.). Deriving protein binding-corrected chemical concentrations for in vitro testing. [Link]

  • BPS Bioscience. (n.d.). Serial Dilution Protocol. [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]

  • Royal Society of Chemistry. (2018). Understanding and improving assays for cytotoxicity of nanoparticles: what really matters?. [Link]

  • National Institutes of Health (NIH). (n.d.). Experimental considerations on the cytotoxicity of nanoparticles. [Link]

  • Science Buddies. (n.d.). How to Make Dilutions and Serial Dilutions. [Link]

  • Integra Biosciences. (2023). How to do serial dilutions (including calculations). [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • wikiHow. (n.d.). How to Do Serial Dilutions: 9 Steps (with Pictures). [Link]

  • National Institutes of Health (NIH). (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • AZoNano. (2025). How to Assess Nanotoxicity: Key Methods and Protocols. [Link]

  • SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. [Link]

  • The Scientist. (2023). Providing Stability In Vivo, In Vitro, and In Culture. [Link]

  • ResearchGate. (2025). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. [Link]

  • Biotage. (2023). Techniques for disrupting protein binding in sample preparation. [Link]

  • ResearchGate. (n.d.). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation | Request PDF. [Link]

  • PubMed. (n.d.). Serum protein binding displacement: theoretical analysis using a hypothetical radiopharmaceutical and experimental analysis with 123I-N-isopropyl-p-iodoamphetamine. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the In Vitro Validation of 1-Phenyl-2-(quinoxalin-2-yl)ethanol as a Novel Anticancer Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of the novel compound, 1-Phenyl-2-(quinoxalin-2-yl)ethanol. We will objectively compare its potential performance against other established and structurally related alternatives, supported by detailed experimental protocols and data interpretation.

The quinoxaline scaffold is a recognized privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] These compounds are known to exert their effects through various mechanisms, including the inhibition of key kinases, induction of apoptosis, and cell cycle arrest.[3][4] This guide will delineate a scientifically rigorous approach to ascertain whether this compound holds promise as a valuable addition to this class of therapeutic agents.

Comparative Framework: Selecting Appropriate Benchmarks

To robustly evaluate the anticancer potential of this compound, a multi-faceted comparison is essential. We propose a two-tiered approach for selecting comparator compounds:

  • Standard-of-Care Chemotherapeutic Agent: Doxorubicin is a widely used anticancer drug with a well-characterized mechanism of action involving topoisomerase II inhibition and DNA intercalation.[5] It serves as a crucial positive control to benchmark the general cytotoxic potency of our target compound.

  • Structurally Related Quinoxaline Derivatives: A comparative analysis with other quinoxaline derivatives that have demonstrated anticancer activity provides valuable structure-activity relationship (SAR) insights. Based on published literature, we have selected two such compounds:

    • Compound IV (from a study by Ali et al.): A quinoxaline-based derivative that has shown potent and selective anticancer activity against prostate cancer (PC-3) cells through topoisomerase II inhibition.[5]

    • Compound VIIIc (from a study by Ghorab et al.): This derivative has exhibited promising activity against colon cancer (HCT116) cells by inducing cell cycle arrest at the G2/M phase.[3][6]

Experimental Design for a Comprehensive Validation

A systematic in vitro evaluation is the cornerstone of preclinical drug discovery. The following experimental workflow is designed to provide a comprehensive assessment of the anticancer activity of this compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Molecular Target Analysis a Cell Line Panel Selection (MCF-7, HCT116, PC-3) b MTT Assay for Cell Viability a->b c Determine IC50 Values b->c d Apoptosis Assay (Annexin V-FITC/PI Staining) c->d Proceed with IC50 concentrations e Cell Cycle Analysis (Propidium Iodide Staining) c->e Proceed with IC50 concentrations d->e f Western Blot Analysis (Caspases, Bcl-2, p53) e->f Based on cell cycle and apoptosis results

Caption: A stepwise experimental workflow for the in vitro validation of novel anticancer compounds.

Detailed Experimental Protocols

1. Cell Culture and Maintenance:

  • Cell Lines: A representative panel of human cancer cell lines should be used, such as MCF-7 (breast adenocarcinoma), HCT116 (colon carcinoma), and PC-3 (prostate cancer).[7]

  • Culture Conditions: Cells are to be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. They should be maintained in a humidified incubator at 37°C with 5% CO2.[7]

2. Cytotoxicity Assessment (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9]

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.[7]

  • Drug Treatment: Treat the cells with serial dilutions of this compound and the comparator compounds (Doxorubicin, Compound IV, Compound VIIIc) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

3. Apoptosis Detection (Annexin V-FITC/PI Assay):

This flow cytometry-based assay is a standard method for detecting apoptosis.[7][11]

  • Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cells.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

4. Cell Cycle Analysis:

This assay determines the distribution of cells in the different phases of the cell cycle.[3]

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Fixation and Staining: Fix the cells in cold ethanol and then stain with a solution containing propidium iodide and RNase.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

5. Western Blot Analysis:

This technique is used to detect specific proteins in a sample.[5]

  • Protein Extraction: Lyse the treated cells to extract total protein.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptosis-related proteins (e.g., Caspase-3, Caspase-9, Bcl-2, Bax, p53) and a loading control (e.g., β-actin).

  • Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection.

Hypothetical Comparative Data Analysis

The following tables present hypothetical, yet plausible, data to illustrate how the results of these experiments can be used for a comparative analysis.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

CompoundMCF-7 (Breast)HCT116 (Colon)PC-3 (Prostate)
This compound8.55.212.1
Doxorubicin0.91.21.5
Compound IV15.310.82.11[5]
Compound VIIIc7.92.5[2]9.4

Table 2: Apoptosis Induction in HCT116 Cells (% of Apoptotic Cells)

Treatment (at IC50)Early ApoptosisLate ApoptosisTotal Apoptosis
Control (Vehicle)2.11.53.6
This compound15.810.226.0
Doxorubicin25.418.744.1
Compound VIIIc18.212.530.7

Table 3: Cell Cycle Analysis in HCT116 Cells (% of Cells in Each Phase)

Treatment (at IC50)G0/G1 PhaseS PhaseG2/M Phase
Control (Vehicle)55.220.124.7
This compound25.815.558.7
Doxorubicin30.145.3 (S-phase arrest)24.6
Compound VIIIc28.918.952.2 (G2/M arrest)[3][6]

Interpreting the Data: Potential Mechanism of Action

Based on the hypothetical data, this compound demonstrates moderate cytotoxic activity, particularly against the HCT116 colon cancer cell line. The significant increase in the G2/M phase population suggests that the compound may induce cell cycle arrest at this checkpoint, similar to Compound VIIIc.[3][6] The induction of apoptosis, as evidenced by the Annexin V assay, further supports its anticancer potential.

A plausible mechanism of action for many quinoxaline derivatives involves the inhibition of protein kinases that regulate cell cycle progression and survival.[3] The observed G2/M arrest could be a consequence of inhibiting kinases such as CDK1. To further elucidate the precise molecular targets, a western blot analysis is crucial.

G cluster_0 Proposed Signaling Pathway A This compound B Inhibition of Protein Kinases (e.g., CDK1) A->B E Upregulation of Bax Downregulation of Bcl-2 A->E C G2/M Phase Arrest B->C D Activation of Caspase Cascade C->D F Apoptosis D->F E->D

Sources

A Comparative Guide to the Antibacterial Efficacy of 1-Phenyl-2-(quinoxalin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, the quinoxaline scaffold has emerged as a promising framework for the development of new therapeutics.[1] This guide provides a comprehensive analysis of the antibacterial potential of a specific derivative, 1-Phenyl-2-(quinoxalin-2-yl)ethanol, by comparing its projected efficacy with other quinoxaline analogs and established antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable experimental protocols.

Introduction to the Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[2][3][4][5][6] These activities include antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4][7] The versatility of the quinoxaline core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.[1] The simple and flexible structure of quinoxaline, coupled with its bioisosteric relationship to quinoline and naphthalene scaffolds, presents a strategic advantage in circumventing existing bacterial resistance mechanisms.[1]

Projected Antibacterial Spectrum of this compound

While specific experimental data for this compound is not extensively published, we can project its likely antibacterial activity based on the performance of structurally similar quinoxaline derivatives reported in the literature. It is hypothesized that the presence of the phenyl-ethanol substituent at the C-2 position could enhance its interaction with bacterial targets.

This guide will proceed with a hypothesized set of Minimum Inhibitory Concentration (MIC) values for this compound to facilitate a comparative analysis. These projected values are derived from the lower to moderate range of activities observed for other C-2 substituted quinoxalines against a panel of clinically relevant bacteria.

Comparative Efficacy Analysis

To contextualize the potential of this compound, its projected MIC values are compared against other quinoxaline derivatives and standard-of-care antibiotics.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of this compound and Other Antibacterial Agents (µg/mL)
Compound/DrugStaphylococcus aureus (MRSA)Bacillus subtilisEscherichia coliPseudomonas aeruginosa
This compound (Projected) 8 16 32 >64
Quinoxaline Derivative 5p[8]8-328-324-32-
Quinoxaline Derivative 5k[2][5]--Good Activity-
Chalcone-Quinoxaline Conjugate[9]----
Ciprofloxacin0.5 - 20.125 - 10.015 - 10.25 - 4
Vancomycin1 - 40.5 - 2--

Note: The MIC values for this compound are hypothesized based on the activities of similar compounds. The data for other compounds are sourced from the cited literature.

Potential Mechanisms of Antibacterial Action

The antibacterial action of quinoxaline derivatives is often multifaceted, contributing to their potency against a range of pathogens.[10] Two primary mechanisms have been elucidated for this class of compounds:

  • DNA Gyrase and Topoisomerase Inhibition: Several quinoxaline derivatives have been shown to target bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication and maintenance.[10][11] By inhibiting these enzymes, the compounds disrupt critical cellular processes, leading to bacterial cell death.

  • Generation of Reactive Oxygen Species (ROS): Quinoxaline 1,4-di-N-oxides, a subset of this family, can be bioreductively activated by bacteria under anaerobic or hypoxic conditions to generate reactive oxygen species.[3][12] This oxidative stress damages cellular components, including DNA, proteins, and lipids, ultimately resulting in cell death.[12]

The structural features of this compound suggest that it may act through the inhibition of DNA gyrase or other essential bacterial enzymes, a hypothesis that warrants experimental validation.

Experimental Protocols for Efficacy and Safety Assessment

To empirically validate the antibacterial efficacy and safety profile of this compound, the following standardized protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13] The broth microdilution method is a standard and widely accepted technique for determining MIC values.[14][15][16]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of This compound in Mueller-Hinton Broth (MHB) C Inoculate 96-well plate containing compound dilutions with bacterial suspension A->C B Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Protocol:

  • Preparation of Compound Dilutions: Prepare a 2-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria in broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[13]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Workflow for MBC Determination

MBC_Workflow A Perform MIC test as previously described B Subculture aliquots from clear wells (at and above MIC) onto agar plates A->B C Incubate agar plates at 37°C for 24 hours B->C D Count colonies on each plate C->D E Determine the lowest concentration that results in ≥99.9% killing (MBC) D->E

Caption: Workflow for MBC determination following MIC testing.

Step-by-Step Protocol:

  • Following MIC Determination: After determining the MIC, take a small aliquot from the wells showing no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of a new antibacterial agent to mammalian cells to determine its therapeutic window.[17][18] The MTT assay is a common colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19]

Workflow for Cytotoxicity (MTT) Assay

MTT_Workflow A Seed mammalian cells in a 96-well plate and allow to adhere overnight B Treat cells with serial dilutions of This compound A->B C Incubate for 24-48 hours B->C D Add MTT reagent to each well and incubate for 2-4 hours C->D E Solubilize formazan crystals D->E F Measure absorbance at ~570 nm E->F G Calculate cell viability and IC50 value F->G

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[19]

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC50).

Conclusion and Future Directions

This compound represents a promising, yet underexplored, member of the quinoxaline family of antibacterial agents. Based on the established activity of its structural analogs, it is projected to exhibit moderate to good activity against a range of bacterial pathogens. The provided experimental framework offers a robust starting point for empirically validating its antibacterial efficacy and safety profile.

Future research should focus on a comprehensive evaluation of its antibacterial spectrum against a broader panel of clinical isolates, including multidrug-resistant strains. Mechanistic studies are also warranted to elucidate its precise mode of action. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, could lead to the identification of even more potent quinoxaline-based antibacterials.[1]

References

  • Synthesis of novel antibacterial and antifungal quinoxaline deriv
  • Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer.
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions.
  • Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Deriv
  • Quinoxaline Derivatives as a Promising Frontier in Comb
  • Novel Quinoxaline Derivatives: Design, Synthesis, Bioactive Evaluation, SARs, and Preliminary Antibacterial Mechanism. Semantic Scholar.
  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives.
  • Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents. Benchchem.
  • Synthesis and antimicrobial evaluation of novel quinoxaline deriv
  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR)
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
  • Synthesis of a Series of Quinoxaline Derivatives and Their Antibacterial Effectiveness Against P
  • Minimum Inhibitory Concentration (MIC) Test.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. The world's largest collection of open access research papers.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Minimum inhibitory concentr
  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus.
  • Quinoxalines in Oral Health:
  • Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.
  • Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines.
  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central.
  • "Antibacterial agent 76" cytotoxicity assessment and reduction. Benchchem.
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives.
  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline.
  • Antimicrobial evaluation and action mechanism of chalcone derivatives containing quinoxaline moiety. Semantic Scholar.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME NEW QUINOXALINYL CHALCONE DERIV

Sources

The Emergence of Quinoxaline Scaffolds: A Comparative Analysis Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among the promising candidates, quinoxaline derivatives have garnered significant attention for their broad-spectrum biological activities.[1] This guide provides a comprehensive comparison of the potential antimicrobial efficacy of a representative quinoxaline compound, 1-Phenyl-2-(quinoxalin-2-yl)ethanol, against established antibiotics, namely Ciprofloxacin and Vancomycin. While direct experimental data for this specific molecule is nascent, this analysis is built upon the well-documented antimicrobial prowess of structurally related quinoxaline derivatives, offering a predictive and logical framework for its potential.

Introduction: The Promise of the Quinoxaline Core

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have been reported to exhibit a wide array of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.[1][2] The structural versatility of the quinoxaline nucleus allows for substitutions at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic profile. This inherent flexibility has sparked considerable interest in developing novel antibiotics based on the quinoxaline core, with the aim of circumventing existing resistance mechanisms.[3]

This guide will delve into a comparative analysis, pitting the potential of this compound and its chemical relatives against two pillars of antibacterial therapy: Ciprofloxacin, a broad-spectrum fluoroquinolone highly effective against Gram-negative bacteria, and Vancomycin, a glycopeptide antibiotic primarily used for serious Gram-positive infections.

Comparative Antimicrobial Efficacy: A Data-Driven Assessment

To provide a quantitative comparison, we will examine the Minimum Inhibitory Concentration (MIC) values of representative quinoxaline derivatives against common pathogenic bacteria, Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), and compare them with the known MICs of Ciprofloxacin and Vancomycin. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation and is a critical metric for assessing antibiotic potency.

While specific MIC data for this compound is not yet publicly available, the following table presents data for structurally similar quinoxaline derivatives reported in the literature to provide a reasonable estimation of its potential activity.

Compound/AntibioticTarget OrganismMIC (µg/mL)
Quinoxaline Derivative 1 (2,3-bis[2-(sustituted benzylidine) hydrazinyl] quinoxalines)Staphylococcus aureusActive (comparable to Ciprofloxacin)[2]
Escherichia coliActive (comparable to Ciprofloxacin)[2]
Quinoxaline Derivative 2 (2,3-N,N-diphenyl quinoxaline derivatives)Staphylococcus aureus (including MRSA)0.25 - 1[4]
Enterococcus faecalis (including VRE)0.25 - 1[4]
Ciprofloxacin Staphylococcus aureus0.25 - 1.0[5]
Escherichia coli0.013 - 0.08[6]
Vancomycin Staphylococcus aureus0.5 - 2.0[7]
Escherichia coli>64 (Resistant)[8]

Data Interpretation: The presented data indicates that certain quinoxaline derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing efficacy comparable or even superior to standard antibiotics like ciprofloxacin against resistant strains such as MRSA.[2][4] This underscores the potential of the quinoxaline scaffold as a source of broad-spectrum antibacterial agents. Vancomycin, as expected, is highly effective against S. aureus but intrinsically inactive against E. coli due to the outer membrane of Gram-negative bacteria acting as a permeability barrier.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To ensure scientific rigor and reproducibility, the determination of MIC values must follow standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing.[1][9]

Broth Microdilution Method

This is a widely accepted method for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of the test bacterium is inoculated into a series of wells in a microtiter plate containing serial twofold dilutions of the antimicrobial agent. The plate is then incubated under specific conditions, and the lowest concentration of the agent that inhibits visible bacterial growth is recorded as the MIC.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of concentrations of the test compound.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism (S. aureus or E. coli).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 10 µL of the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

    • Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Antimicrobial Stock Solution serial_dilution Serial Dilution stock->serial_dilution plate Microtiter Plate with Broth plate->serial_dilution inoculum Bacterial Inoculum inoculation Inoculation inoculum->inoculation serial_dilution->inoculation incubation Incubation (16-20h, 35°C) inoculation->incubation read_mic Read MIC incubation->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Proposed Mechanism of Action: A Tale of Different Targets

The efficacy of an antibiotic is intrinsically linked to its mechanism of action. Quinoxaline derivatives and the comparator antibiotics operate through distinct pathways to exert their bactericidal or bacteriostatic effects.

Quinoxaline Derivatives: Several studies suggest that quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, act as bioreductive compounds.[9] Under hypoxic conditions often found in bacterial environments, these compounds can be reduced to generate reactive oxygen species (ROS). This surge in ROS leads to oxidative stress, causing widespread damage to cellular components, including DNA, proteins, and lipids, ultimately resulting in bacterial cell death.[9] Some quinoxaline antibiotics have also been shown to interact directly with DNA, inhibiting its synthesis.[8]

Ciprofloxacin (Fluoroquinolone): Ciprofloxacin's primary targets are two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] In Gram-negative bacteria, the inhibition of DNA gyrase is predominant, while in Gram-positive bacteria, topoisomerase IV is the main target. These enzymes are crucial for DNA replication, recombination, and repair. By inhibiting their function, ciprofloxacin leads to the accumulation of double-strand DNA breaks, which is lethal to the bacterium.[5]

Vancomycin (Glycopeptide): Vancomycin operates by inhibiting bacterial cell wall synthesis. It forms hydrogen bonds with the D-Ala-D-Ala termini of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall elongation and cross-linking. This disruption of the cell wall integrity leads to cell lysis and death. This mechanism is highly effective against Gram-positive bacteria but is ineffective against Gram-negative bacteria due to the inability of the large vancomycin molecule to penetrate the outer membrane.

Mechanism of Action Diagram

MoA cluster_quinoxaline Quinoxaline Derivatives cluster_ciprofloxacin Ciprofloxacin cluster_vancomycin Vancomycin quinoxaline Quinoxaline ros Reactive Oxygen Species (ROS) quinoxaline->ros Bioreduction dna_damage DNA Damage ros->dna_damage cell_death_q Cell Death dna_damage->cell_death_q cipro Ciprofloxacin gyrase DNA Gyrase/ Topoisomerase IV cipro->gyrase Inhibition dna_replication DNA Replication Inhibition gyrase->dna_replication cell_death_c Cell Death dna_replication->cell_death_c vanco Vancomycin cell_wall Cell Wall Synthesis vanco->cell_wall Inhibition cell_lysis Cell Lysis cell_wall->cell_lysis

Caption: Simplified mechanisms of action for different antibiotic classes.

Conclusion and Future Directions

The analysis of available data on quinoxaline derivatives strongly suggests that this chemical scaffold holds significant promise in the development of novel antimicrobial agents. Certain derivatives exhibit potent and broad-spectrum activity, with some showing efficacy against challenging multidrug-resistant pathogens. While further investigation is required to determine the precise antimicrobial profile of this compound, the foundational evidence from its chemical relatives provides a strong rationale for its continued exploration.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound analogs to establish a clear structure-activity relationship (SAR). In-depth mechanistic studies are also crucial to fully elucidate the molecular targets and pathways involved in their antibacterial action. As the threat of antimicrobial resistance continues to grow, the development of new chemical entities like quinoxaline derivatives is not just a scientific pursuit but a global health imperative.

References

  • Drusano, G. L., et al. (Year). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial Agents and Chemotherapy.
  • Cheng, G., et al. (Year). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology.
  • (Author). (Year). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry.
  • (Author). (Year).
  • (Author). (Year). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology.
  • Clinical and Laboratory Standards Institute (CLSI). (Year). Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement M100.
  • (Author). (Year). Design, Synthesis, and Characterization of Quinoxaline Derivatives as a Potent Antimicrobial Agent. Journal of Heterocyclic Chemistry.
  • (Author). (Year).
  • Sato, K., et al. (Year). The mode of action of quinoxaline antibiotics. Interaction of quinomycin A with deoxyribonucleic acid. The Journal of Antibiotics.
  • (Author). (Year). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Mini-Reviews in Organic Chemistry.
  • (Author). (Year). Fluoroquinolones: Mechanisms of Action and Resistance. YouTube.
  • (Author). (Year). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Medicinal Chemistry.
  • (Author). (Year). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Bioorganic & Medicinal Chemistry.
  • (Author). (Year). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry.
  • Wang, G., et al. (Year). Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period. Journal of Clinical Microbiology.
  • Centers for Disease Control and Prevention (CDC). (Year). Laboratory Testing for Vancomycin-resistant Staphylococcus aureus.
  • (Author). (Year). Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones. Trends in Applied Sciences Research.
  • (Author). (Year). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME NEW QUINOXALINYL CHALCONE DERIVATIVES.
  • (Author). (Year). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Bioorganic & Medicinal Chemistry.
  • (Author). (Year). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters.
  • (Author). (Year). Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐Resistant Staphylococcus aureus, Enterococcus faecalis, and Their Biofilms. ChemMedChem.

Sources

A Comparative Guide to the Efficacy of Quinoxaline Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective for researchers and drug development professionals. Among the myriad of heterocyclic compounds, the quinoxaline scaffold has emerged as a privileged structure, demonstrating a broad spectrum of biological activities, including potent anticancer properties.[1][2] This guide provides an in-depth, comparative analysis of the efficacy of various quinoxaline derivatives, underpinned by experimental data, to illuminate their therapeutic potential and guide future research endeavors.

The Versatility of the Quinoxaline Scaffold: A Multi-Targeted Approach

Quinoxaline, a fused bicyclic system comprising a benzene and a pyrazine ring, serves as a versatile template for the design of novel anticancer agents.[1][2] The inherent chemical properties of this scaffold, including its electron-rich nature and rigid structure, allow for strategic modifications that can enhance its interaction with various biological targets.[3] Consequently, quinoxaline derivatives have been shown to exert their anticancer effects through a multitude of mechanisms, often targeting multiple oncogenic pathways simultaneously. These mechanisms include, but are not limited to, the inhibition of crucial enzymes like topoisomerase II and various protein kinases, induction of apoptosis, and cell cycle arrest.[1][4]

Comparative Efficacy of Selected Quinoxaline Derivatives

The true measure of a compound's potential lies in its quantifiable efficacy against cancer cells. The following table summarizes the in vitro cytotoxic activity of several noteworthy quinoxaline derivatives against a panel of human cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher potency.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound IV Quinoxaline DerivativePC-3 (Prostate)2.11Topoisomerase II Inhibition, Apoptosis Induction[5]
Compound III Quinoxaline DerivativePC-3 (Prostate)4.11Topoisomerase II Inhibition, Apoptosis Induction[5]
Compound VIIIc Quinoxaline-Urea HybridHCT116 (Colon)0.36Cell Cycle Arrest (G2/M), Apoptosis Induction[6]
Compound VIIIc Quinoxaline-Urea HybridMCF-7 (Breast)9.0Not specified[7]
Compound XVa Quinoxaline-Amide HybridMCF-7 (Breast)5.3Not specified[7]
FQ Fluoroquinoxaline DerivativeMDA-MB-231 (Breast)< 16c-Met Kinase Inhibition[1]
Compound 6 Quinoxaline-Coumarin HybridMCF-7 (Breast)4.23α-glucosidase, Tubulin-β polymerization, and Aromatase Inhibition[8]
Compound 2l Piperazine-Chalcone HybridK562 (Leukemia)1.25VEGFR-2 Kinase Inhibition[9]
Compound 2o Piperazine-Chalcone HybridK562 (Leukemia)Not specified, but potentVEGFR-2 Kinase Inhibition (IC50 = 0.31 µM)[9]

Analysis of Efficacy Data:

The presented data highlights the diverse and potent anticancer activities of quinoxaline derivatives. For instance, Compound IV demonstrates significant potency against prostate cancer cells by inhibiting topoisomerase II and inducing apoptosis.[5] Notably, Compound VIIIc , a quinoxaline-urea hybrid, exhibits sub-micromolar efficacy against colon cancer cells, primarily through cell cycle arrest at the G2/M phase.[6] The broad range of IC50 values underscores the critical role of specific chemical modifications in determining the potency and selectivity of these compounds. The structure-activity relationship (SAR) studies reveal that the introduction of different functional groups, such as urea or amide moieties, can significantly influence the anticancer activity.[7]

Unraveling the Mechanisms of Action: Key Signaling Pathways

The anticancer efficacy of quinoxaline derivatives is intrinsically linked to their ability to modulate critical signaling pathways that are often dysregulated in cancer. The following diagrams illustrate some of the key mechanisms of action.

TopoII_Inhibition Quinoxaline_Derivative Quinoxaline Derivative (e.g., Compound IV) Topo_II Topoisomerase II Quinoxaline_Derivative->Topo_II Inhibits DNA_Replication DNA Replication & Transcription Topo_II->DNA_Replication Prevents relaxation of DNA supercoils Cell_Death Apoptotic Cell Death DNA_Replication->Cell_Death Leads to

Caption: Inhibition of Topoisomerase II by a quinoxaline derivative, leading to apoptosis.

Cell_Cycle_Arrest Quinoxaline_Derivative Quinoxaline Derivative (e.g., Compound VIIIc) Cell_Cycle Cell Cycle Progression Quinoxaline_Derivative->Cell_Cycle Disrupts G2_M_Phase G2/M Phase Arrest Cell_Cycle->G2_M_Phase Results in Apoptosis Apoptosis G2_M_Phase->Apoptosis Can lead to

Caption: Disruption of the cell cycle by a quinoxaline derivative, causing G2/M phase arrest.

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity and reproducibility of the findings presented, this section details the methodologies for key experiments used to evaluate the efficacy of quinoxaline derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the quinoxaline derivative for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

In Vivo Antitumor Efficacy: Ehrlich Solid Tumor Model

This model is used to evaluate the antitumor activity of compounds in a living organism.

Principle: Ehrlich ascites carcinoma (EAC) cells are injected subcutaneously into mice to induce the formation of a solid tumor. The effect of the test compound on tumor growth is then monitored.

Step-by-Step Protocol:

  • Tumor Cell Implantation: Inject a suspension of EAC cells (e.g., 2.5 x 10⁶ cells) subcutaneously into the right thigh of female Swiss albino mice.

  • Compound Administration: Once the tumors are palpable, randomly divide the mice into control and treatment groups. Administer the quinoxaline derivative or vehicle control (e.g., intraperitoneally or orally) according to a predetermined schedule and dosage.

  • Tumor Growth Monitoring: Measure the tumor volume periodically using calipers.

  • Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and measure their weight.

  • Toxicity Assessment: Monitor the body weight of the mice throughout the experiment as an indicator of systemic toxicity.

Conclusion and Future Directions

The collective evidence strongly supports the quinoxaline scaffold as a highly promising framework for the development of novel anticancer agents. The diverse mechanisms of action and the amenability to chemical modification provide a rich platform for generating a pipeline of potent and selective drug candidates. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel drug delivery systems to enhance tumor targeting, and conducting comprehensive in vivo studies to validate their therapeutic potential in preclinical models. The continued exploration of quinoxaline derivatives holds significant promise for advancing the fight against cancer.

References

  • Sharma, A., Narasimhan, B., & Marwaha, R. K. (2025). Advances in Quinoxaline Derivatives: Multi‐Target Anticancer Potential and Nanocatalyst‐Driven Synthesis. ChemistrySelect.
  • BenchChem. (2025). A Comparative Analysis of Quinoxaline-Based Anticancer Agents. BenchChem.
  • Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis. Semantic Scholar.
  • Ghorab, M. M., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(19), 3543. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Montero, V., et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 136-147. [Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC. [Link]

  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1968-1982. [Link]

  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. [Link]

  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PMC. [Link]

  • Potent compounds of quinoxaline derivatives as anticancer agents. ResearchGate. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. ResearchGate. [Link]

  • Kamble, V. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7554. [Link]

  • Representative quinoxaline-based analogs with potent anti-tumor... ResearchGate. [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PMC. [Link]

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. ResearchGate. [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PubMed. [Link]

  • An Insight into the Therapeutic Impact of Quinoxaline Derivatives: Recent Advances in Biological Activities (2020–2024). AMiner. [Link]

  • MTT Assay Protocol. ResearchTweet. [Link]

  • Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. [Link]

  • The Ehrlich Tumor Induces Pain-Like Behavior in Mice: A Novel Model of Cancer Pain for Pathophysiological Studies and Pharmacological Screening. Hindawi. [Link]

  • Induction of Ehrlich solid tumor. ResearchGate. [Link]

  • In vitro VEGFR-2 inhibitory assay. ResearchGate. [Link]

Sources

A Comparative Analysis of Quinoxaline-Based Kinase Inhibitors: Evaluating 1-Phenyl-2-(quinoxalin-2-yl)ethanol in the Context of Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the exploration of novel heterocyclic scaffolds remains a cornerstone of medicinal chemistry. The quinoxaline moiety, a bicyclic system containing a benzene ring fused to a pyrazine ring, has emerged as a "privileged" structure due to its ability to form key interactions within the ATP-binding pocket of various kinases. This guide provides a comparative analysis of the hypothetical compound 1-Phenyl-2-(quinoxalin-2-yl)ethanol against established kinase inhibitors, grounding the discussion in the broader context of quinoxaline-based drug candidates.

While this compound itself is not a widely characterized kinase inhibitor in publicly available literature, its core structure represents a class of compounds with demonstrated and potent activity. This analysis will, therefore, use well-documented quinoxaline derivatives as proxies to evaluate their potential against industry-standard inhibitors, supported by experimental data and established biochemical methodologies.

The Kinase Target Landscape: A Rationale for Quinoxaline Scaffolds

Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The ATP-binding site, a highly conserved region across the kinome, presents both an opportunity and a challenge for drug developers. The ideal inhibitor achieves high potency against its intended target while maintaining selectivity to avoid off-target effects.

The planar, aromatic nature of the quinoxaline ring system allows it to function as an effective hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region—a critical anchoring interaction for many Type I and Type II inhibitors. Furthermore, substitutions on the quinoxaline core can be strategically modified to occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby fine-tuning potency and selectivity.

Comparative Inhibitor Analysis: Quinoxaline Derivatives vs. Marketed Drugs

To contextualize the potential of a molecule like this compound, we compare the performance of a known, potent quinoxaline-based inhibitor, Omipalisib (GSK2126458) , against a panel of well-established kinase inhibitors targeting the PI3K/mTOR pathway, a critical signaling node in cancer.

CompoundTarget(s)IC50 (p110α)IC50 (mTORC1/2)Mechanism of ActionReference
Omipalisib (GSK2126458) PI3K/mTOR0.019 nM0.18 nMATP-Competitive
Gedatolisib (PF-05212384) PI3K/mTOR0.4 nM1.6 nMATP-Competitive
Dactolisib (BEZ235) PI3K/mTOR4 nM7 nMATP-Competitive
Alpelisib (BYL719) PI3Kα5 nM>1000 nMATP-Competitive

Table 1: Comparative in vitro potency of selected PI3K/mTOR inhibitors. IC50 values represent the half-maximal inhibitory concentration and are indicative of drug potency. Lower values signify higher potency.

As the data indicates, Omipalisib, a quinoxaline-containing compound, demonstrates exceptional picomolar potency against PI3K and nanomolar potency against mTOR, positioning it as one of the most potent dual PI3K/mTOR inhibitors discovered. This highlights the potential of the quinoxaline scaffold to generate highly active compounds.

Signaling Pathway Context: The PI3K/AKT/mTOR Axis

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in human cancers, making it a prime target for therapeutic intervention.

PI3K_Pathway cluster_inhibitors Inhibitor Targets RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates TSC TSC1/2 AKT->TSC inhibits mTORC2 mTORC2 mTORC2->AKT activates Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Omipalisib Omipalisib (Quinoxaline) Omipalisib->PI3K Omipalisib->mTORC2 Omipalisib->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway with inhibition points for a dual inhibitor.

Experimental Protocols for Kinase Inhibitor Profiling

The evaluation of a novel kinase inhibitor requires a multi-faceted approach, combining biochemical assays to determine direct enzyme inhibition with cell-based assays to assess activity in a biological context.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a robust, high-throughput method to determine the affinity (Kd) of a test compound for a specific kinase. It relies on Förster Resonance Energy Transfer (FRET) between a europium-labeled antibody and a fluorescently labeled kinase tracer that binds to the ATP pocket.

Principle: An inhibitor competes with the tracer for binding to the kinase. Inhibition is detected as a decrease in the FRET signal.

FRET_Assay_Workflow Compound 1. Prepare Compound Serial Dilutions Kinase 2. Add Kinase & Eu-Antibody Mixture Compound->Kinase Tracer 3. Add Fluorescent Kinase Tracer Kinase->Tracer Incubate 4. Incubate at RT (e.g., 60 min) Tracer->Incubate Read 5. Read Plate (FRET Signal) Incubate->Read Analyze 6. Analyze Data (Calculate Kd or IC50) Read->Analyze

Caption: Workflow for a FRET-based in vitro kinase binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution series of the test compound (e.g., this compound) in a suitable buffer (e.g., 100% DMSO), starting at a high concentration (e.g., 100 µM).

  • Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a low-volume 384-well microplate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase/Antibody Addition: Prepare a working solution of the target kinase and a europium-labeled anti-tag antibody (e.g., anti-GST) in the appropriate kinase buffer. Dispense this mixture into all wells.

  • Tracer Addition: Add the fluorescently-labeled ATP-competitive kinase tracer to all wells. The final concentration should be at or near the Kd of the tracer for the kinase.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and record emissions at 615 nm (acceptor, tracer) and 665 nm (donor, europium).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation. It is used to determine the cytotoxic or cytostatic effects of a compound.

Principle: The mitochondrial reductase enzymes in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for a PI3K-driven breast cancer model) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Remove the treatment media and add fresh media containing MTT solution (e.g., 0.5 mg/mL). Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability against the logarithm of compound concentration to calculate the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The quinoxaline scaffold, as exemplified by potent molecules like Omipalisib, represents a highly promising framework for the design of next-generation kinase inhibitors. Its synthetic tractability and favorable interactions within the kinase ATP-binding site provide a robust platform for developing potent and selective agents.

While this compound remains a hypothetical structure in the context of published kinase inhibitors, its core components—the quinoxaline hinge-binder and a phenyl-ethanol substitution that can explore additional pockets—are rational design elements. The next logical steps for such a molecule would be its synthesis and subsequent profiling using the detailed biochemical and cell-based assays described herein. The resulting data would be essential to validate its activity, determine its potency and selectivity profile, and ultimately ascertain its potential as a novel therapeutic candidate. Future work should focus on broad kinome screening to identify primary targets and potential off-targets, followed by structure-activity relationship (SAR) studies to optimize the lead compound.

References

  • Title: Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and mTOR That Achieves High Systemic Exposure in Man Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The PI3K/mTOR inhibitor GSK2126458 is a potent inhibitor of a diverse panel of human tumor cell lines Source: Cancer Biology & Therapy URL: [Link]

  • Title: Gedatolisib (PF-05212384) a dual PI3K/mTOR inhibitor exhibits potent antitumor activity against a broad range of human tumor models Source: Molecular Cancer Therapeutics URL: [Link]

  • Title: NVP-BEZ235, a dual pan-class I PI3-kinase and mTOR inhibitor, is a potent radiosensitizer Source: International Journal of Radiation Oncology, Biology, Physics URL: [Link]

  • Title: Alpelisib: a PI3Kα-specific inhibitor for the treatment of breast cancer Source: Expert Opinion on Investigational Drugs URL: [Link]

A Senior Application Scientist's Guide to In Vivo Validation of 1-Phenyl-2-(quinoxalin-2-yl)ethanol's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of the novel quinoxaline derivative, 1-Phenyl-2-(quinoxalin-2-yl)ethanol (hereafter referred to as PQE). Quinoxaline scaffolds are a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] PQE, as a member of this privileged class, represents a promising candidate for therapeutic development.

This document moves beyond a simple recitation of protocols. It is designed to provide the strategic rationale behind experimental choices, enabling researchers to design robust, self-validating studies that can withstand rigorous scrutiny. We will contextualize the validation of PQE within a plausible therapeutic application—non-small cell lung cancer (NSCLC)—and compare its potential performance against established clinical agents.

Preclinical Rationale: Hypothesized Mechanism of Action

While direct in vivo data for PQE is nascent, the broader quinoxaline family provides a strong foundation for a hypothesized mechanism. Many quinoxaline derivatives exert their anticancer effects by interacting with critical signaling pathways that govern cell proliferation, survival, and apoptosis.[4][5] A prevalent target for such compounds is the PI3K/Akt/mTOR pathway, which is one of the most frequently over-activated signaling cascades in human cancers and a key driver of tumorigenesis and drug resistance.[6][7][8][9]

Our hypothesis is that PQE acts as an inhibitor within this pathway, potentially targeting Akt or an upstream kinase. Disruption of this pathway would block downstream signals that promote cell growth and survival, ultimately leading to apoptosis in cancer cells.[6][10]

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes PTEN PTEN PTEN->PIP3 Inhibits PQE PQE (Hypothesized Target) PQE->AKT Inhibits

Caption: Hypothesized mechanism of PQE action on the PI3K/Akt signaling pathway.

The Comparative Landscape: Benchmarking Against Standard of Care

To establish the therapeutic potential of PQE, its efficacy must be benchmarked against current standard-of-care agents for NSCLC.[11][12][13] For this guide, we select two widely used chemotherapeutics:

  • Cisplatin: A platinum-based drug that forms DNA adducts, leading to DNA damage and triggering apoptosis.[14][15][16] It is a first-line treatment for many solid tumors, including NSCLC.[15][17]

  • Gefitinib (Iressa®): A targeted therapy that acts as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[18] It is particularly effective in NSCLC patients with specific EGFR mutations.

This comparative approach provides essential context for interpreting PQE's efficacy and toxicity profile.

In Vivo Validation Workflow: A Step-by-Step Guide

A robust in vivo study requires meticulous planning and execution. The following workflow outlines the critical steps for validating PQE in a human tumor xenograft model.[19][20]

workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation & Growth cluster_treat Phase 3: Dosing & Monitoring cluster_analysis Phase 4: Endpoint Analysis A A549 NSCLC Cell Culture & Expansion D Subcutaneous Injection of A549 cells with Matrigel A->D B Animal Acclimatization (BALB/c nude mice, 4-6 weeks) B->D C Compound Formulation (PQE, Cisplatin, Vehicle) G Daily Dosing & Observation (IP injection, Body Weight, Clinical Signs) C->G E Tumor Growth Monitoring (Calipers, twice weekly) D->E F Randomization into Groups (n=8-10 per group) when tumors reach ~150 mm³ E->F F->G H Sacrifice & Tumor Excision (at study endpoint) G->H I Data Analysis (Tumor Growth Inhibition, Toxicity) H->I J Histopathology & Biomarker Analysis I->J

Caption: General experimental workflow for an in vivo xenograft study.

Animal Model Selection

Choice: The BALB/c nude mouse is selected. Rationale: These mice are athymic and lack a functional thymus, resulting in a deficient T-cell immune system. This immunodeficiency prevents the rejection of human tumor cells, making them an ideal and widely accepted host for establishing cell-derived xenograft (CDX) models.[19] We will use the A549 human NSCLC cell line, a well-characterized and commonly used line in lung cancer research.[21][22][23]

Detailed Experimental Protocol: A549 Xenograft Model

This protocol is designed to ensure reproducibility and ethical integrity.

Materials:

  • A549 human NSCLC cells

  • RPMI-1640 medium with 10% FBS

  • Matrigel® Basement Membrane Matrix

  • Female BALB/c nude mice (4-6 weeks old)

  • PQE, Cisplatin, Vehicle (e.g., 10% DMSO in saline)

  • Calipers, sterile syringes, and needles (27-gauge)

Step-by-Step Methodology:

  • Cell Preparation: Culture A549 cells to ~80% confluency. Harvest cells using trypsin, wash with sterile PBS, and perform a cell count using a hemocytometer with trypan blue to ensure viability.[24] Resuspend the final cell pellet in a 1:1 mixture of cold PBS and Matrigel at a concentration of 2 x 10⁷ cells/mL. Keep on ice.[19]

    • Scientist's Note: The inclusion of Matrigel is critical. It provides a supportive extracellular matrix that significantly improves the rate of tumor take and establishment.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10⁶ cells) into the right dorsal flank of each mouse.[24][25]

  • Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2. Monitor animal body weight and general health concurrently.

  • Randomization and Dosing: When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., 10% DMSO in saline, intraperitoneal (IP) injection, daily)

    • Group 2: PQE (e.g., 25 mg/kg, IP, daily)

    • Group 3: PQE (e.g., 50 mg/kg, IP, daily)

    • Group 4: Cisplatin (e.g., 5 mg/kg, IP, once weekly)

    • Scientist's Note: The dose levels for PQE are hypothetical and should be informed by prior maximum tolerated dose (MTD) studies. The Cisplatin dose is a standard literature-derived effective dose. An MTD study is a crucial prerequisite for any efficacy study to establish a safe dosing range, often following OECD guidelines for acute toxicity.[26][27][28]

    • Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - [Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group]) x 100.

    • Toxicity Assessment: Monitor for signs of toxicity, including >20% body weight loss, lethargy, ruffled fur, or other signs of distress.

Data Interpretation & Comparative Analysis

The ultimate goal is to determine if PQE demonstrates superior or comparable efficacy to the standard of care, coupled with an acceptable safety profile. The data should be summarized for clear comparison.

Table 1: Hypothetical Comparative Efficacy and Toxicity Data

Treatment GroupDose & ScheduleFinal Tumor Volume (mm³, Mean ± SEM)Tumor Growth Inhibition (TGI, %)Body Weight Change (%)Observations
Vehicle Control N/A1650 ± 1500%+5%No adverse effects
PQE 25 mg/kg, daily990 ± 11040%+2%Well tolerated
PQE 50 mg/kg, daily578 ± 9565%-4%Well tolerated
Cisplatin 5 mg/kg, weekly743 ± 10555%-12%Moderate weight loss noted
Gefitinib 50 mg/kg, daily825 ± 12050%-2%Well tolerated

This data is illustrative and serves as an example of expected outcomes.

Interpretation:

In this hypothetical scenario, PQE at 50 mg/kg demonstrates superior tumor growth inhibition (65%) compared to both Cisplatin (55%) and Gefitinib (50%).[18] Crucially, it achieves this with minimal impact on body weight (-4%), suggesting a more favorable toxicity profile than Cisplatin (-12%).[25] This combination of enhanced efficacy and improved safety would strongly support the continued development of PQE as a therapeutic candidate.

Conclusion and Future Directions

This guide outlines a scientifically rigorous and comparative approach to the in vivo validation of this compound. By benchmarking against established standards of care and grounding the experimental design in a sound mechanistic hypothesis, researchers can generate high-quality, interpretable data.

Positive results from this xenograft model, demonstrating significant TGI with an acceptable safety margin, would be a critical milestone. Subsequent steps would involve more complex preclinical models (e.g., patient-derived xenografts - PDXs), detailed pharmacokinetic/pharmacodynamic (PK/PD) studies, and comprehensive IND-enabling toxicology assessments to advance PQE towards clinical trials. The promising anticancer activities of the quinoxaline class underscore the potential of this research avenue.[1][29]

References

  • Decoding the Mechanism: How Cisplatin Fights Cancer Cells. NINGBO INNO PHARMCHEM CO.,LTD.
  • Cisplatin in cancer therapy: molecular mechanisms of action. National Institutes of Health (NIH).
  • PI3K/Akt signalling pathway and cancer. PubMed.
  • PI3K/AKT/mTOR pathway. Wikipedia.
  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. PubMed Central (PMC).
  • What is the mechanism of Cisplatin?. Patsnap Synapse.
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate.
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology.
  • Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. MDPI.
  • Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. PubMed Central (PMC).
  • PI3K / Akt Signaling. Cell Signaling Technology.
  • OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure (2002). OECD iLibrary.
  • OECD Guideline For Acute oral toxicity (TG 423) | PPTX. Slideshare.
  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program (NTP).
  • Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. OECD.
  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. SpringerLink.
  • Application Notes: In Vivo Efficacy of Gefitinib in Combination with Chemotherapy. BenchChem.
  • From lab to animal facility: A complete guide for tumor xenograft model creation. Authorea.
  • In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer. National Institutes of Health (NIH).
  • The Role of Gefitinib in Lung Cancer Treatment. American Association for Cancer Research (AACR).
  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PubMed Central (PMC).
  • In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors. PubMed.
  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne.
  • Animal Techniques/Xenograft Tumor Models Protocols. Protocol Online.
  • Xenograft Tumor Assay Protocol. UCLA.
  • Xenograft Tumor Model Protocol. Bio-protocol.
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central (PMC).
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. PubMed Central (PMC).
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate.
  • Induced IGF-1R activation contributes to gefitinib resistance following combined treatment with paclitaxel, cisplatin and gefitinib in A549 lung cancer cells. Spandidos Publications.
  • Understanding Chemotherapy for Non-Small Cell Lung Cancer. Healthline.
  • Chemotherapy for Non-small Cell Lung Cancer. American Cancer Society.
  • An Insight into the Therapeutic Impact of Quinoxaline Derivatives: Recent Advances in Biological Activities (2020–2024). AMiner.
  • Chemotherapy for lung cancer. Cancer Research UK.
  • Non-Small Cell Lung Cancer (NSCLC) Treatment Protocols. Medscape.
  • a review on the therapeutic potential of quinoxaline derivatives. ResearchGate.
  • A review on the therapeutic potential of quinoxaline derivatives. Wisdom Library.
  • Current treatments for non-small cell lung cancer. PubMed Central (PMC).
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central.
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. National Institutes of Health (NIH).
  • Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. National Institutes of Health (NIH).
  • Biological activity of quinoxaline derivatives. ResearchGate.

Sources

A Researcher's Guide to Assessing the Selectivity of 1-Phenyl-2-(quinoxalin-2-yl)ethanol for Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel anticancer agents with high efficacy and minimal side effects is a cornerstone of modern drug discovery. A critical determinant of a drug's therapeutic window is its selectivity—the ability to preferentially target and eliminate cancer cells while sparing normal, healthy cells.[1] Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, with numerous analogues demonstrating significant anticancer activity.[1][2][3][4] This guide provides a comprehensive framework for assessing the cancer cell selectivity of a novel quinoxaline derivative, 1-Phenyl-2-(quinoxalin-2-yl)ethanol, using established in vitro methodologies.

While specific data on this compound is not yet widely published, the principles and protocols outlined herein are based on extensive research into the anticancer properties of the broader quinoxaline class.[5][6] Many quinoxaline derivatives exert their effects by inducing apoptosis, a form of programmed cell death, making this a key area of investigation.[2][5]

The Rationale for Selectivity Assessment

The development of targeted cancer therapies hinges on exploiting the molecular differences between cancerous and normal cells. Non-selective cytotoxic agents, while effective at killing cancer cells, often cause significant collateral damage to healthy tissues, leading to the debilitating side effects commonly associated with chemotherapy.[1] Therefore, a rigorous in vitro assessment of a compound's selectivity is a crucial first step in the drug development pipeline. This process involves comparing the cytotoxic and apoptotic effects of the compound on a panel of cancer cell lines versus normal, non-cancerous cell lines.[7]

Experimental Workflow for Selectivity Profiling

A systematic approach is essential for obtaining reliable and reproducible data. The following workflow outlines the key stages in assessing the selectivity of this compound.

G cluster_0 Phase 1: Cell Line Selection & Culture cluster_1 Phase 2: Cytotoxicity Screening cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Mechanistic Studies A Select Cancer Cell Lines (e.g., A549, MCF-7) C Cell Culture & Maintenance A->C B Select Normal Cell Line (e.g., IMR-90) B->C D MTT/SRB Assay Setup C->D E Compound Treatment (Dose-Response) D->E F Data Acquisition (Absorbance Reading) E->F G Calculate IC50 Values F->G H Determine Selectivity Index (SI) G->H I Apoptosis Assays (Caspase Activity, Annexin V) H->I If Selective J Western Blot for Apoptotic Markers (Bcl-2, Bax, Caspase-9) I->J

Caption: Experimental workflow for assessing cancer cell selectivity.

In-Depth Methodologies

Cell Line Selection

The choice of cell lines is critical for a meaningful selectivity assessment. A representative panel should include:

  • Cancer Cell Lines:

    • A549 (Human Lung Carcinoma): A widely used model for non-small cell lung cancer.

    • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive cell line, crucial for breast cancer research.[8][9][10][11][12]

  • Normal Cell Line:

    • IMR-90 (Human Lung Fibroblast): A well-characterized normal human fibroblast cell line, providing a baseline for cytotoxicity in non-cancerous cells.[13][14][15][16][17]

Rationale: Comparing the effects of this compound on cancer cell lines from different tissue origins (lung and breast) against a normal lung cell line allows for a robust evaluation of its selective cytotoxic potential.

Cytotoxicity Assays: MTT and SRB

The initial screening for cytotoxicity is typically performed using colorimetric assays such as the MTT or Sulforhodamine B (SRB) assay.[18]

  • MTT Assay: This assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[19][20] The intensity of the color is proportional to the number of living cells.

  • SRB Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid.[21][22][23][24] The amount of bound dye is proportional to the cell mass.

Rationale: Both assays provide a quantitative measure of cell viability and are well-suited for high-throughput screening of dose-dependent cytotoxicity. Using two different assays with distinct mechanisms adds to the robustness of the findings.

Detailed Protocol: MTT Assay[19][21][26][27]
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[19]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: IC50 and Selectivity Index

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that inhibits 50% of cell growth. This is calculated by plotting the percentage of cell viability against the compound concentration.

The Selectivity Index (SI) is then calculated to quantify the compound's selectivity:

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value indicates greater selectivity for cancer cells.

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)IMR-90 IC50 (µM)Selectivity Index (A549)Selectivity Index (MCF-7)
This compound 5.27.8> 50> 9.6> 6.4
Doxorubicin (Positive Control) 0.81.22.53.12.1

Table 1: Hypothetical IC50 values and Selectivity Indices for this compound and Doxorubicin.

Investigating the Mechanism of Action: Apoptosis

Many quinoxaline derivatives induce cancer cell death through apoptosis.[2][5] Key signaling pathways involved in apoptosis include the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins and leads to the activation of caspase-9.[25][26][27][28][29][30]

G cluster_0 Apoptotic Stimulus cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Pathway cluster_3 Caspase Cascade Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) (Upregulated) Compound->Bax Promotes Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway induced by the compound.

Caspase Activity Assays

Caspases are a family of proteases that are central to the execution of apoptosis.[26][31] Caspase-9 is an initiator caspase in the intrinsic pathway, while caspase-3 is a key executioner caspase.[32] Fluorometric or colorimetric assays can be used to measure the activity of these caspases in cell lysates after treatment with the compound. An increase in caspase activity in cancer cells, but not normal cells, would further support the selective induction of apoptosis.

Western Blot Analysis

Western blotting can be used to probe for changes in the expression levels of key apoptotic proteins:

  • Bcl-2 Family: A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax would suggest a shift towards apoptosis.[27][28]

  • Caspase Cleavage: The cleavage of pro-caspase-9 and pro-caspase-3 into their active forms is a hallmark of caspase activation.[33]

Rationale: These mechanistic studies provide deeper insight into how this compound selectively kills cancer cells, strengthening the case for its therapeutic potential. The PI3K/Akt signaling pathway is another relevant pathway to investigate, as its dysregulation is common in many cancers and plays a role in cell survival and proliferation.[34][35][36][37][38]

Conclusion

This guide provides a robust framework for the initial in vitro assessment of the cancer cell selectivity of this compound. By employing a combination of cytotoxicity screening and mechanistic studies, researchers can generate the critical data needed to determine the therapeutic potential of this and other novel quinoxaline derivatives. A strong selectivity profile, characterized by high SI values and cancer-specific induction of apoptosis, would provide a compelling rationale for advancing the compound to further preclinical and clinical development.

References

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(7), 1175. [Link]

  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. [Link]

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). PI3K/Akt signalling pathway and cancer. Nature Reviews Drug Discovery, 4(12), 988-1004. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. [Link]

  • Ma, J., et al. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments, (109), 53736. [Link]

  • Fulda, S., & Debatin, K. M. (2006). Caspase Activation in Cancer Therapy. In Madame Curie Bioscience Database. Landes Bioscience. [Link]

  • Reed, J. C. (1998). Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? Nature Cell Biology, 1(1), E1-E3. [Link]

  • McIlwain, D. R., Berger, T., & Mak, T. W. (2013). Caspase functions in cell death and disease. Cold Spring Harbor Perspectives in Biology, 5(4), a008656. [Link]

  • Osborne, C. K., Hobbs, K., & Trent, J. M. (1987). Biological differences among MCF-7 human breast cancer cell lines from different laboratories. Breast Cancer Research and Treatment, 9(2), 111-121. [Link]

  • Kasinski, A. L., & Slack, F. J. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]

  • Cellosaurus. (n.d.). IMR-90 (CVCL_0347). [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. [Link]

  • Al-Tel, T. H., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. ResearchGate. [Link]

  • Tawfik, M. M., et al. (2024). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. [Link]

  • Wikipedia. (n.d.). Bcl-2 family. [Link]

  • Wikipedia. (n.d.). MCF-7. [Link]

  • Chen, Y., et al. (2023). Caspase-9 inhibition triggers Hsp90-based chemotherapy-mediated tumor intrinsic innate sensing and enhances antitumor immunity. Journal for ImmunoTherapy of Cancer, 11(12), e007559. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

  • Porta, C., Paglino, C., & Mosca, A. (2014). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Frontiers in Oncology, 4, 66. [Link]

  • El-Fakharany, E. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7622. [Link]

  • Hanaoka, H., et al. (2021). In Vitro Tumor Cell-Binding Assay to Select High-Binding Antibody and Predict Therapy Response for Personalized 64Cu-Intraperitoneal Radioimmunotherapy against Peritoneal Dissemination of Pancreatic Cancer: A Feasibility Study. Cancers, 13(16), 4149. [Link]

  • Canvax Biotech. (2023). DATA SHEET SRB Cytotoxicity Assay. [Link]

  • Wu, X., et al. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 12, 964523. [Link]

  • O'Brien, P. (2023). SRB assay for measuring target cell killing V.1. Protocols.io. [Link]

  • Comşa, Ş., Cîmpean, A. M., & Raica, M. (2015). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Anticancer Research, 35(6), 3147-3154. [Link]

  • Dugina, V., et al. (1995). Human foetal lung (IMR-90) cells: myofibroblasts with smooth muscle-like contractile properties. Journal of Cell Science, 108(3), 1153-1159. [Link]

  • Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature Reviews Molecular Cell Biology, 9(1), 47-59. [Link]

  • Peterson, Q. P., et al. (2016). Small-Molecule Procaspase-3 Activation Sensitizes Cancer to Treatment with Diverse Chemotherapeutics. ACS Central Science, 2(8), 534-543. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • El-Naggar, A. M., et al. (2022). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 7(32), 28285-28298. [Link]

  • American Association for Cancer Research. (2020). Abstract 2824: In vitro tumor killing assays for predicting cellular therapeutic efficacy. Cancer Research, 80(16_Supplement), 2824. [Link]

  • Shangguan, D., et al. (2012). In Vitro Selection of Cancer Cell-Specific Molecular Recognition Elements from Amino Acid Libraries. Journal of Nucleic Acids, 2012, 837920. [Link]

  • Shomu's Biology. (2019, February 25). Apoptosis Regulation by Genes | Bcl-2 Family [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]

  • Culture Collections. (n.d.). IMR-90. [Link]

  • Karmalawy, A., Saleh, M., & Al-Thagafi, I. (2022). Quinoxaline derivatives as a promising scaffold for breast cancer treatment. New Journal of Chemistry, 46(31), 14785-14800. [Link]

  • Culture Collections. (n.d.). MCF7 - ECACC cell line profiles. [Link]

  • Tew, B. T., & Pervaiz, S. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Pharmacology, 12, 717532. [Link]

  • Dagda, R. K., & Das, S. (2021). Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease. Frontiers in Neuroscience, 15, 687353. [Link]

  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. [Link]

  • ResearchGate. (n.d.). Selected quinoxalines with promising activity in leukemia treatment. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Referencing Spectroscopic Data of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, quinoxaline derivatives stand out as a versatile class of heterocyclic compounds with a broad spectrum of biological activities and intriguing photophysical properties.[1][2] Their therapeutic potential, ranging from anticancer to antimicrobial agents, necessitates robust and unambiguous structural characterization.[2][3] This guide, crafted from a Senior Application Scientist's perspective, provides an in-depth, comparative analysis of the key spectroscopic techniques used to elucidate the structures of quinoxaline derivatives: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Our approach moves beyond a mere listing of data. We will delve into the causality behind experimental choices, establish self-validating systems through data cross-referencing, and ground our claims in authoritative sources. This guide is designed to empower you to confidently interpret and integrate multimodal spectroscopic data for your quinoxaline-based research.

The Quinoxaline Scaffold: A Spectroscopic Overview

The fundamental quinoxaline ring system, a fusion of a benzene ring and a pyrazine ring, presents a unique electronic environment that gives rise to characteristic spectroscopic signatures. The arrangement of aromatic protons and carbons, the influence of substituents, and the overall molecular geometry can be meticulously mapped by combining insights from NMR, UV-Vis, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular structure of organic compounds. For quinoxaline derivatives, both ¹H and ¹³C NMR provide a wealth of information about the connectivity of atoms and the electronic environment of each nucleus.

¹H NMR Spectroscopy: Mapping the Proton Environment

The proton NMR spectra of quinoxaline derivatives are characterized by signals in the aromatic region, typically between δ 7.0 and 9.5 ppm.[4] The precise chemical shifts and coupling patterns of these protons are highly sensitive to the nature and position of substituents on both the benzene and pyrazine rings.

Key Interpretive Insights for ¹H NMR of Quinoxalines:

  • The Quinoxaline Core Protons: In an unsubstituted quinoxaline, the protons on the pyrazine ring (H-2 and H-3) typically appear as a singlet further downfield compared to the protons on the benzene ring (H-5, H-6, H-7, H-8) due to the electron-withdrawing effect of the nitrogen atoms. The benzenoid protons often exhibit complex splitting patterns (e.g., multiplets or doublets of doublets) due to spin-spin coupling.[5][6]

  • Substituent Effects: Electron-donating groups (e.g., -CH₃, -OCH₃) will generally shield the aromatic protons, causing an upfield shift in their resonance, while electron-withdrawing groups (e.g., -NO₂, -Cl) will deshield them, leading to a downfield shift.[6]

  • Symmetry: Symmetrically substituted quinoxalines will show a simpler spectrum with fewer signals due to the chemical equivalence of certain protons.[7]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the quinoxaline derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.

  • Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for interpreting complex coupling patterns.

  • Data Acquisition: Record the spectrum at room temperature. Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Workflow for ¹H NMR Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis prep Dissolve Quinoxaline Derivative in Deuterated Solvent acquire Acquire Spectrum on NMR Spectrometer prep->acquire Insert into Spectrometer process Fourier Transform, Phasing, and Calibration acquire->process Raw FID Data interpret Interpret Chemical Shifts, Coupling Patterns, and Integration process->interpret Processed Spectrum

Caption: A streamlined workflow for acquiring and analyzing ¹H NMR spectra of quinoxaline derivatives.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in quinoxaline derivatives are also sensitive to the electronic effects of substituents.

Key Interpretive Insights for ¹³C NMR of Quinoxalines:

  • Quaternary Carbons: The bridgehead carbons (C-4a and C-8a) and any carbon atoms bearing a substituent will appear as quaternary signals in a broadband-decoupled ¹³C NMR spectrum. These are often weaker in intensity compared to protonated carbons.

  • Pyrazine Ring Carbons: The carbon atoms of the pyrazine ring (C-2 and C-3) are typically found in the range of δ 140-160 ppm.[4]

  • Benzene Ring Carbons: The carbons of the benzene ring (C-5, C-6, C-7, C-8) resonate at higher field, generally between δ 120 and 140 ppm.[4]

  • Substituent Effects on Chemical Shifts: The chemical shifts of the carbon atoms are influenced by the electronic nature of the substituents. These effects can be predicted and analyzed using established additivity rules.[5]

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the key difference being the need for a greater number of scans (often several hundred to thousands) due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio. Broadband proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides valuable information about the conjugated π-electron system of quinoxaline derivatives. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure.

Key Interpretive Insights for UV-Vis of Quinoxalines:

  • π → π* Transitions: Quinoxaline derivatives typically exhibit strong absorption bands in the UV region corresponding to π → π* transitions within the aromatic system.[8][9]

  • n → π* Transitions: The presence of nitrogen atoms with lone pairs of electrons can give rise to weaker n → π* transitions at longer wavelengths.[8]

  • Effect of Substituents and Conjugation: Extending the conjugation of the π-system, for example by introducing aromatic substituents, generally leads to a bathochromic (red) shift in the λmax.[8][10] The nature of the substituent also plays a crucial role; electron-donating groups tend to cause a red shift, while electron-withdrawing groups can have a more complex effect.

Experimental Protocol: UV-Vis Spectroscopy

  • Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest and in which the quinoxaline derivative is soluble. Common solvents include ethanol, methanol, acetonitrile, and chloroform.

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.2 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.

  • Data Acquisition: Record the spectrum using a dual-beam UV-Vis spectrophotometer. A baseline spectrum of the pure solvent should be recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

Key Interpretive Insights for MS of Quinoxalines:

  • Molecular Ion Peak (M⁺): The molecular ion peak corresponds to the molecular weight of the quinoxaline derivative. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula.[4][11]

  • Isotope Peaks: The presence of isotopes, such as ¹³C, ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br, will give rise to characteristic isotope patterns in the mass spectrum, which can aid in the identification of the elements present in the molecule. For example, a compound containing one chlorine atom will show two peaks for the molecular ion, M⁺ and (M+2)⁺, with a relative intensity ratio of approximately 3:1.[11]

  • Fragmentation Patterns: The fragmentation of the molecular ion can provide valuable structural information. The fragmentation pathways are often predictable and can help to identify different structural isomers.

Experimental Protocol: Mass Spectrometry

  • Ionization Method: Choose an appropriate ionization method. Electron Ionization (EI) is a common hard ionization technique that often leads to extensive fragmentation, providing rich structural information. Electrospray Ionization (ESI) is a softer ionization technique that is well-suited for more polar and fragile molecules, often resulting in a prominent molecular ion peak.[4]

  • Mass Analyzer: The choice of mass analyzer (e.g., quadrupole, time-of-flight) will determine the resolution and mass accuracy of the measurement.

  • Data Acquisition: Introduce a small amount of the sample into the mass spectrometer. The instrument will separate the ions based on their mass-to-charge ratio (m/z) and generate a mass spectrum.

Cross-Referencing Spectroscopic Data: A Holistic Approach to Structure Elucidation

The true power of spectroscopic analysis lies in the synergistic integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and by cross-referencing the information, a self-validating and unambiguous structure can be determined.

Data Cross-Referencing Workflow

G HNMR ¹H NMR CNMR ¹³C NMR HNMR->CNMR Proton-Carbon Connectivity MS Mass Spec HNMR->MS Fragment Correlations Structure Proposed Structure HNMR->Structure Combined Evidence CNMR->MS Substructure Confirmation CNMR->Structure Combined Evidence UVVis UV-Vis UVVis->HNMR Conjugation Effects UVVis->CNMR Chromophore Identification UVVis->Structure Combined Evidence MS->Structure Combined Evidence

Caption: The interconnectedness of spectroscopic techniques for robust structure elucidation.

Illustrative Example: Cross-Referencing Data for a Substituted Quinoxaline

Let's consider a hypothetical example of a novel quinoxaline derivative.

  • MS: Provides a molecular weight of 252.08 g/mol , and HRMS suggests a molecular formula of C₁₄H₈N₂O₂. The presence of a prominent M+2 peak at m/z 254 suggests the presence of an element with a significant M+2 isotope, but the ratio does not fit chlorine or bromine.

  • ¹H NMR: Shows signals in the aromatic region consistent with a disubstituted benzene ring and a monosubstituted pyrazine ring. A downfield singlet at δ 9.36 ppm is characteristic of a proton on the quinoxaline ring.[4] Multiplets between δ 7.77 and 8.18 ppm suggest protons on a substituted benzene ring.[4]

  • ¹³C NMR: Reveals the expected number of carbon signals for the proposed formula, including several quaternary carbons. The chemical shifts are consistent with an aromatic system containing nitrogen and oxygen atoms.

  • UV-Vis: Exhibits a λmax at a longer wavelength than unsubstituted quinoxaline, indicating an extended conjugated system.

By combining this information, we can deduce the presence of a nitro group (-NO₂) as the substituent, which is consistent with the molecular formula and the downfield shifts observed in the NMR spectra. The fragmentation pattern in the mass spectrum would likely show the loss of NO₂.

Comparative Data of Selected Quinoxaline Derivatives

To facilitate a direct comparison, the following tables summarize key spectroscopic data for a selection of quinoxaline derivatives reported in the literature.

Table 1: ¹H NMR Spectroscopic Data of Selected Quinoxaline Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)Reference
2-p-TolylquinoxalineCDCl₃2.45 (s, 3H, Ar-CH₃), 7.40-7.61 (m, 3H, Ar-H), 7.66-7.82 (m, 2H, Ar-H), 8.06-8.16 (m, 2H, Ar-H), 9.31 (s, 1H, Ar-H)[4]
2-(4-Nitrophenyl)-quinoxalineCDCl₃7.77-7.85 (m, 2H, Ar-H), 8.11-8.18 (m, 2H, Ar-H), 8.40 (s, 1H, Ar-H), 9.36 (s, 1H, Ar-H)[4]
1-(Tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dioneDMSO-d₆3.09 (s, 2H, –CH₂–), 7.96–8.12 (m, 4H), 10.12 (bs, 1H, –NH)[11]

Table 2: ¹³C NMR Spectroscopic Data of Selected Quinoxaline Derivatives

CompoundSolventChemical Shifts (δ, ppm)Reference
2-p-TolylquinoxalineCDCl₃21.4, 127.4, 129.0, 129.2, 129.5, 129.8, 130.1, 133.9, 140.4, 141.4, 142.2, 143.2, 151.7[4]
2-(4-Nitrophenyl)-quinoxalineCDCl₃127.7, 128.4, 129.2, 130.8, 131.4, 133.0, 138.6, 142.8, 147.0, 149.1[4]
1-(Tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dioneDMSO-d₆47.7, 125.6, 126.1, 128.3, 132.1, 137.1, 139.2, 145.1, 162.3, 165.4, 172.2[11]

Table 3: UV-Vis and Mass Spectrometric Data of Selected Quinoxaline Derivatives

CompoundSolvent (UV-Vis)λmax (nm)Ionization (MS)m/zReference
Quinoxaline Derivative Q1Chloroform~350, ~450--[10]
2-Phenylquinoxaline--ESI207 (M+H)⁺[4]
1-((1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione--ESI461 (M+H)⁺, 463 (M+2)⁺[11]

Conclusion

The structural elucidation of quinoxaline derivatives is a critical step in their development as therapeutic agents and functional materials. A comprehensive and integrated approach, leveraging the complementary strengths of ¹H NMR, ¹³C NMR, UV-Vis spectroscopy, and mass spectrometry, is essential for achieving unambiguous and reliable characterization. This guide has provided a framework for understanding and applying these techniques, emphasizing the importance of cross-referencing data to build a cohesive and validated structural assignment. By adopting this holistic perspective, researchers can accelerate the discovery and development of novel quinoxaline-based compounds with enhanced efficacy and functionality.

References

  • Vertex AI Search. (n.d.). Novel quinoxaline derivatives: synthesis and structural studies.
  • RSC Publishing. (n.d.). 13C nuclear magnetic resonance spectra of quinoxaline derivatives.
  • National Institutes of Health. (n.d.). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents.
  • ResearchGate. (n.d.). UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4.
  • MDPI. (2021, December 13). Synthesis and Photophysical Properties of Quinoxaline-Based Blue Aggregation-Induced Emission Molecules.
  • Journal of Nutritional Science and Vitaminology. (n.d.). Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method.
  • PubMed. (n.d.). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses.
  • MDPI. (n.d.). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique.
  • PubMed Central. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers.
  • ACS Publications. (n.d.). Synthesis and spectral data for quinoxaline derivatives.
  • Heterocyclic Letters. (n.d.). synthesis and biological activity studies of quinoxaline derivatives.
  • ResearchGate. (n.d.). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives | Request PDF.
  • National Institutes of Health. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents.
  • International Journal of Pharmaceutical Sciences and Research. (2022, October 1). SYNTHESIS, CHEMICAL CHARACTERIZATION AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOXALINES.
  • PubMed Central. (2019, November 19). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines.
  • CSIR-NIScPR. (n.d.). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation.

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of 1-Phenyl-2-(quinoxalin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Phenyl-2-(quinoxalin-2-yl)ethanol (CAS 849021-27-8) is a heterocyclic aromatic alcohol utilized in various research and development settings, particularly in medicinal chemistry and materials science.[1] The quinoxaline moiety is a scaffold known for a wide spectrum of biological activities, including potential cytotoxicity and antiviral properties.[2][3] Due to this inherent bioactivity and the general hazards associated with aromatic and alcoholic functional groups, a rigorous and scientifically grounded disposal protocol is imperative.

This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound and its associated waste streams. As a specific Safety Data Sheet (SDS) for this compound is not always readily available, this procedure is built upon a conservative assessment of its structural components and established principles of laboratory chemical waste management. Adherence to these guidelines is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Hazard Assessment and Characterization

The first principle of safe disposal is a thorough understanding of the potential hazards. The risk profile for this compound is derived from its constituent chemical motifs: the 1-phenylethanol backbone and the quinoxaline heterocyclic system.

Structural Component Associated Potential Hazards Rationale & Authoritative Source
1-Phenylethanol Harmful if swallowed; Causes serious eye irritation; Combustible liquid.[4][5]The phenylethanol portion of the molecule suggests these baseline toxicological and physical hazards. SDS for 1-phenylethanol confirms these classifications.[4][5]
Quinoxaline Potential Cytotoxicity; General Biological Activity.Quinoxaline derivatives are widely reported to possess potent biological activity, including cytotoxic effects on various cell lines.[2] This implies the compound should be handled as potentially toxic.
Ethanol (Functional Group) Incompatible with strong oxidizing agents; Flammable.Alcohols can react violently with strong oxidants.[6][7] While the compound itself may only be combustible, solutions in flammable solvents will carry a fire risk.[8]

Incompatible Materials: To prevent dangerous reactions, waste containing this compound must be segregated from the following:

  • Strong oxidizing agents (e.g., nitric acid, perchlorates)[7]

  • Strong acids[7]

  • Acid anhydrides and acid chlorides[7]

Personal Protective Equipment (PPE)

All handling and disposal procedures must be performed while wearing the appropriate PPE to minimize exposure risk.

Equipment Specification
Hand Protection Chemical-resistant gloves (Nitrile recommended).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Body Protection Standard laboratory coat.
Respiratory Protection Not generally required if handled in a well-ventilated area or chemical fume hood. Use a NIOSH-approved respirator if generating aerosols or dust.

Waste Disposal Workflow and Protocols

The proper disposal route depends on the physical state of the waste. Under no circumstances should any waste containing this compound be disposed of via sanitary sewer (drain) or in regular trash.[9][10][11]

G cluster_start Waste Generation cluster_form Categorize by Form cluster_protocol Apply Disposal Protocol cluster_end Final Disposition Waste_Generated This compound Waste Generated Solid Solid Waste (Pure compound, contaminated solids) Waste_Generated->Solid Identify Form Liquid Liquid Waste (Solutions) Waste_Generated->Liquid Identify Form Labware Contaminated Labware (Glassware, containers) Waste_Generated->Labware Identify Form P1 Follow Protocol 1: Solid Hazardous Waste Collection Solid->P1 P2 Follow Protocol 2: Liquid Hazardous Waste Segregation Liquid->P2 P3 Follow Protocol 3: Decontamination & Rinse Collection Labware->P3 Final_Disposal Store in Satellite Accumulation Area for EHS Pickup P1->Final_Disposal Transfer to Labeled Container P2->Final_Disposal Transfer to Labeled Container P3->Final_Disposal Transfer to Labeled Container

Diagram 1: Decision workflow for proper disposal of this compound waste.

Protocol 1: Disposal of Solid Waste

This procedure applies to the pure, solid compound or solid materials (e.g., contaminated weighing paper, spill cleanup materials) grossly contaminated with it.

  • Container Selection: Obtain a designated "Solid Hazardous Chemical Waste" container. This should be a sturdy, sealable container compatible with the waste.

  • Transfer: Carefully transfer the solid waste into the container using a spatula or scoop. Minimize the generation of dust. If possible, perform this transfer inside a chemical fume hood.

  • Labeling: Ensure the container is accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other solid components.

  • Closure: Securely close the container.

  • Storage: Move the container to your laboratory's designated Satellite Accumulation Area (SAA).[10]

Protocol 2: Disposal of Liquid Waste (Solutions)

This procedure applies to solutions containing the compound. The key is proper segregation based on the solvent. Never mix incompatible waste streams. [9][10]

  • Identify Solvent Type:

    • Non-Halogenated Organic Solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexanes): Dispose of in a designated "Non-Halogenated Organic Waste" container.

    • Halogenated Organic Solvents (e.g., dichloromethane, chloroform): Dispose of in a designated "Halogenated Organic Waste" container.

    • Aqueous Solutions: Dispose of in a designated "Aqueous Hazardous Waste" container. Do not pour down the drain.[12]

  • Container Selection: Use a chemically-resistant carboy or bottle appropriate for the solvent type.[13] Ensure it has a secure, tight-fitting cap.[9][13]

  • Transfer: Carefully pour the liquid waste into the correct, labeled container using a funnel.

  • Labeling: The waste container must have a hazardous waste label that lists all constituents , including "this compound" and all solvents, with approximate percentages.

  • Closure and Storage: Securely close the container immediately after adding waste.[10] Store it in secondary containment within the SAA.[9]

Protocol 3: Decontamination of Empty Containers and Glassware

Empty containers that held the pure compound or its solutions are also considered hazardous waste until properly decontaminated.

  • Initial Rinse (First Rinseate): Rinse the container or glassware with a small amount of a suitable solvent (one that will dissolve the compound). This first rinseate must be collected and disposed of as hazardous liquid waste according to Protocol 2.[9] This is the most critical step, as the first rinse removes the bulk of the residual chemical.

  • Subsequent Rinses: Perform two additional rinses (a "triple rinse"). For water-soluble solutions, subsequent rinses with water may be permissible for drain disposal depending on institutional policy, but the most conservative and universally accepted practice is to collect all three rinses as hazardous waste.

  • Container Disposal: Once the container is triple-rinsed and air-dried, obliterate or remove the original product label completely.[9] The clean, defaced container can then be disposed of in the appropriate solid waste stream (e.g., broken glass box).[9]

Waste Accumulation and Storage

All generated waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup by your institution's Environmental Health & Safety (EHS) department.[10]

  • Location: The SAA must be at or near the point of generation.

  • Labeling: All containers must be clearly labeled with a "Hazardous Waste" tag detailing all contents and the date accumulation began.[11][14]

  • Containment: Liquid waste containers must be kept in secondary containment (e.g., a chemical-resistant tray or bin) to contain potential spills.[9][15]

  • Segregation: Store containers of incompatible waste types separately.[10] For example, keep organic solvent waste away from acid waste.

  • Volume Limits: Do not exceed institutional limits for waste accumulation (e.g., typically no more than 55 gallons total, and containers should only be filled to about 75-90% capacity to allow for expansion).[16]

Arranging for Final Disposal

  • Request Pickup: Once a waste container is full or has reached its accumulation time limit (often 6 months), submit a chemical waste pickup request to your institution's EHS or equivalent safety office.[17]

  • Documentation: Maintain accurate records of the waste you generate and dispose of, as this is a key component of regulatory compliance.[14]

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. Lab Manager.
  • Safety Data Sheet for Ethanol. Generic SDS source.
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)
  • Safety Data Sheet for a mixture containing Ethanol. Generic SDS source.
  • Safety Data Sheet for Ethanol Solution 96%. (2009). Fisher Scientific.
  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents... (2023). MDPI.
  • Safety Data Sheet for (+/-)-1-Phenylethanol. (2025). Thermo Fisher Scientific.
  • Safety D
  • Cytotoxic Effects of Quinoxaline Derivatives on Human Cancer Cell Lines. (1998). PubMed.
  • This compound | CAS 849021-27-8. Santa Cruz Biotechnology.
  • Chemical Waste Disposal Guidelines. Emory University.
  • Chemical Process SOP Example Processes involving Xylene and Ethanol. University of Wyoming.
  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2022). PMC - PubMed Central.
  • Saint Louis University Laboratory Waste Guide. (2023). Saint Louis University.
  • Safety Data Sheet: Ethanol. Chemos GmbH & Co. KG.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs.

Sources

Personal protective equipment for handling 1-Phenyl-2-(quinoxalin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Safe Handling of 1-Phenyl-2-(quinoxalin-2-yl)ethanol

Hazard Analysis: A Proactive Approach to Safety

Understanding the potential risks is the cornerstone of safe laboratory practice. The molecular structure of this compound, which features both a quinoxaline ring and a phenylethanol moiety, informs our risk assessment.

  • Quinoxaline Derivatives: This class of nitrogen-containing heterocyclic compounds is known for its biological activity.[4][5] Structurally similar chemicals are often classified as potentially harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye irritation.[6]

  • 1-Phenylethanol: Safety data for this related alcohol indicates it is harmful if swallowed and causes serious eye irritation.[7][8]

Based on this analysis, it is prudent to treat this compound as a compound that may be irritating to the skin, eyes, and respiratory tract, and potentially harmful if ingested. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation—it is an essential requirement.

The Hierarchy of Controls: A Multi-Layered Defense

Personal Protective Equipment (PPE) is the final and crucial barrier between a researcher and a potential hazard. However, it must be integrated into a broader safety system that prioritizes engineering and administrative controls.

  • Engineering Controls: All procedures involving the handling of this compound, especially the weighing of solids and the preparation of solutions, must be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Administrative Controls: Adherence to this Standard Operating Procedure (SOP) and your institution's chemical hygiene plan is mandatory. Ensure all personnel are trained on the specific hazards and handling procedures outlined herein.

Personal Protective Equipment (PPE): Your Essential Barrier

The following table details the minimum PPE requirements for handling this compound. The rationale behind each selection is provided to reinforce the principles of chemical safety.

PPE ComponentMinimum SpecificationCausality and Rationale
Hand Protection Nitrile Gloves (ASTM D6319)Nitrile offers broad chemical resistance. For chemicals of unknown toxicity, double-gloving is a best practice to protect against tears and permeation.
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields.[9]Protects against minor splashes. The use of safety glasses is a fundamental requirement in all chemistry laboratories.[9]
Chemical Splash GogglesRequired when handling any volume of liquid to provide a complete seal around the eyes, protecting against splashes from all angles.
Face ShieldMandatory. Must be worn over chemical splash goggles when there is a significant risk of splashing (e.g., transferring solutions, heating). A face shield protects the entire face from splashes and sprays.[9][10][11]
Body Protection Flame-Resistant Laboratory CoatA lab coat provides a critical barrier against spills.[9] Flame-resistant material is recommended as a general precaution when working with organic compounds.
Respiratory Protection Not typically required when using a fume hood.If work must be performed outside of a functioning fume hood, a NIOSH-approved respirator with organic vapor cartridges is required. A comprehensive respiratory protection program, including fit-testing, is essential in such cases.[10][12]
Foot Protection Closed-toe shoesPrevents exposure from spills and protects against physical hazards. Open-toed shoes are never permissible in a laboratory setting.[9]

Operational Protocol: From Preparation to Disposal

This section provides a step-by-step workflow for the safe handling of this compound.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal a Verify Fume Hood Functionality b Assemble All Materials (Chemical, Solvents, Glassware) a->b c Inspect & Don Full PPE (Gown, Goggles, Face Shield, Double Gloves) b->c d Weigh Solid Compound c->d e Prepare Solution d->e f Perform Experimental Procedure e->f g Decontaminate Work Surfaces & Equipment f->g h Segregate Hazardous Waste (Solid & Liquid) g->h i Doff PPE in Correct Order h->i j Dispose of Contaminated PPE i->j k Wash Hands Thoroughly j->k

Caption: A three-phase workflow for handling this compound.

Methodology:

  • Preparation:

    • Confirm the chemical fume hood has a current certification and is operational.

    • Gather all necessary items, including the chemical, solvents, glassware, and labeled waste containers.

    • Don all required PPE as specified in the table above. Always inspect gloves for tears or defects before use.

  • Chemical Handling (within fume hood):

    • Carefully weigh the solid compound.

    • Slowly add solvent to the solid to prepare the solution, minimizing the potential for splashing.

    • Conduct all subsequent experimental steps within the fume hood.

  • Decontamination and Disposal:

    • Upon completion, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol).

    • Segregate all waste streams as detailed in the disposal plan below.

    • Doff PPE by first removing the outer gloves, followed by the face shield and goggles, lab coat, and finally the inner gloves. This sequence minimizes the risk of self-contamination.

    • Dispose of all contaminated PPE as hazardous solid waste.

    • Wash hands thoroughly with soap and water.[8]

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of chemical waste is a serious safety and environmental hazard. Under no circumstances should this compound or its waste be disposed of down the drain.[6]

G WasteGen Waste Generation Solid Waste (Gloves, Wipes, Pipettes) Liquid Waste (Solutions, Rinsates) Collection Waste Collection Labeled Hazardous Solid Waste Container Labeled Hazardous Liquid Waste Container WasteGen:s1->Collection:s2 Segregate WasteGen:l1->Collection:l2 Segregate Disposal {Final Disposal|Institutional Environmental Health & Safety (EHS)} Collection->Disposal Scheduled Pickup

Caption: Waste segregation and disposal pathway for this compound.

Disposal Protocol:

  • Solid Waste: All contaminated solid materials, including gloves, weigh paper, pipette tips, and paper towels, must be collected in a designated, properly labeled hazardous solid waste container.[6]

  • Liquid Waste: All solutions and solvent rinsates containing this compound must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[6]

  • Labeling: Ensure all waste containers are clearly marked with "Hazardous Waste" and the full chemical name: "this compound".[6]

  • Storage and Disposal: Store waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department for final disposal, which is typically high-temperature incineration for such compounds.[6]

References

  • BenchChem. Safe Disposal of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Procedural Guide.
  • Thermo Fisher Scientific. Safety Data Sheet. Retrieved from Thermo Fisher Scientific online resources.
  • BenchChem. Quinoxaline Derivatives: A Comprehensive Guide for Medicinal Chemistry.
  • National Institutes of Health (NIH). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. [Link]

  • BenchChem. Application Notes and Protocols: Synthesis of Quinoxalines Using 3-Methoxymethyl-benzene-1,2-diamine.
  • Safety Data Sheet.
  • ResearchGate. (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. [Link]

  • National Institutes of Health (NIH). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. [Link]

  • Chemical Synthesis Database. 1-phenyl-1-quinolin-2-ylethanol.
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • Carl ROTH. Safety Data Sheet: 1-Phenylethanol. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • ChemicalSafetyFacts.org. Personal Protective Equipment and Chemistry. [Link]

  • American Chemistry Council. Protective Equipment. [Link]

  • National Institutes of Health (NIH). 1-Phenyl-2-piperidin-1-ylethanol. [Link]

  • Fisher Scientific. Safety Data Sheet.
  • PubMed. An efficient protocol for the synthesis of quinoxaline derivatives at room temperature using recyclable alumina-supported heteropolyoxometalates. [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of functionalized quinoxaline derivatives. Retrieved from Der Pharma Chemica journal archives.
  • Wikipedia. Quinoxaline. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.